Chemical properties and structure of octahydrocyclopenta[c]pyrrol-5-ol
This guide serves as a technical monograph on Octahydrocyclopenta[c]pyrrol-5-ol , a privileged bicyclic scaffold used in high-affinity ligand design. Chemical Class: Saturated Bicyclic Amine (3-Azabicyclo[3.3.0]octane de...
Octahydrocyclopenta[c]pyrrol-5-ol represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core value lies in its conformational rigidity .[1] Unlike flexible linear amines, this 5,5-fused bicyclic system locks pharmacophores into specific vectors, reducing the entropic penalty of binding.
This guide details the structural dynamics, synthetic pathways, and medicinal utility of the 5-ol derivative, specifically focusing on the cis-fused stereoisomers which predominate in stable chemical space.
Structural Analysis & Stereochemistry
Nomenclature and Numbering
The compound is a 5,5-fused system.[2] Two common nomenclatures exist in the literature; this guide utilizes the IUPAC fusion name provided in the topic, while cross-referencing the von Baeyer system for clarity.
Hydroxyl Position: 5 (the methylene bridge of the cyclopentane ring).
von Baeyer Name: 3-Azabicyclo[3.3.0]octan-7-ol
N-Position: 3.
Hydroxyl Position: 7.
Conformational Dynamics
The cis-fused isomer is the thermodynamically stable form; the trans-fusion in a 5,5-system introduces prohibitive ring strain (approx. >6 kcal/mol higher energy).
The "Open Book" Conformation: The cis-fused system adopts a V-shape or "open book" geometry.
Stereocenters: There are three critical stereocenters: the two bridgehead carbons (3a, 6a) and the carbinol carbon (5).
Endo vs. Exo:
Exo-OH (Syn): The hydroxyl group points towards the nitrogen lone pair (concave face).
Endo-OH (Anti): The hydroxyl group points away from the nitrogen bridge (convex face).
Note: In many reduction protocols, the hydride attacks from the less hindered convex face, yielding the Endo-OH as the major product.
Figure 1: Stereoselective reduction of the ketone precursor dictates the final alcohol configuration.
Physicochemical Properties[7]
The following data represents the core profile for the free base and the hydrochloride salt, derived from computational consensus and empirical analogues.
Property
Value (Free Base)
Value (HCl Salt)
Notes
Molecular Formula
C₇H₁₃NO
C₇H₁₄ClNO
Molecular Weight
127.19 g/mol
163.65 g/mol
pKa (Base)
10.8 – 11.5
N/A
Highly basic secondary amine.
LogP
0.4 – 0.8
< 0
High water solubility for the salt.
TPSA
~32 Ų
~32 Ų
Good CNS penetration potential.
H-Bond Donors
2
3
NH and OH groups.
H-Bond Acceptors
2
2
Synthetic Methodologies
The most robust route to octahydrocyclopenta[c]pyrrol-5-ol avoids the direct hydrogenation of dinitriles (which often yields mixtures) and instead utilizes the Dieckmann Condensation to build the cyclopentane ring onto a pyrrolidine scaffold.
Workup: Quench with saturated NH₄Cl. Extract with DCM.
Stereochemistry: This typically yields a ~4:1 ratio favoring the endo-alcohol (OH anti to the bridgehead hydrogens) due to steric approach of the hydride from the "outside" of the V-shape.
Figure 2: Synthetic workflow from the pyrrolidine diester to the target alcohol.
Medicinal Chemistry Utility
The octahydrocyclopenta[c]pyrrole scaffold is a bioisostere for proline and other saturated heterocycles, often used to improve metabolic stability and selectivity.
Key Applications
DPP-II Inhibitors: The 3-azabicyclo[3.3.0]octane core (equivalent to this scaffold) fits into the S1 specificity pocket of Dipeptidyl Peptidase II. The rigidity enhances potency compared to flexible linear analogues.
Kinase Inhibitors (p38 MAP): The scaffold serves as a linker, orienting the ATP-binding motif and the solvent-exposed tail in a precise geometry that minimizes entropic loss upon binding.
GPCR Antagonists (CCR5): Used as a core to display bulky aryl groups in specific vectors to block chemokine binding.
Reactivity Profile for SAR
Secondary Amine (N2): Highly nucleophilic. Readily undergoes alkylation, acylation, or reductive amination to attach the "left-hand" side of the drug molecule.
Secondary Alcohol (C5): Can be converted to:
Ethers: Via Williamson synthesis (lipophilic interactions).
Amines: Via mesylation and azide displacement (with inversion of configuration) to introduce a basic center.
Fluorine: Via DAST (bioisosteric replacement for OH).
References
PubChem. (2025).[2] (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride.[2][5] National Library of Medicine. Link
BenchChem. (2025).[6] A Comprehensive Technical Guide to the Synthesis and Isolation of 3-Azabicyclo[3.3.1]nonan-7-ol (Analogous chemistry). Link
Van der Veken, P., et al. (2005). Synthesis and activity of a potent, specific azabicyclo[3.3.0]octane-based DPP II inhibitor. Journal of Medicinal Chemistry. Link
Google Patents. (2013).[1] Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1. Link
ChemScene. (2025). Octahydrocyclopenta[c]pyrrole Product Data. Link
Therapeutic potential of octahydrocyclopenta[c]pyrrol-5-ol in drug discovery
Title: The Octahydrocyclopenta[c]pyrrol-5-ol Scaffold: A Technical Guide to Privileged Bicyclic Amines in Drug Discovery Executive Summary: The Renaissance of -Rich Scaffolds In modern drug discovery, the "escape from Fl...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Octahydrocyclopenta[c]pyrrol-5-ol Scaffold: A Technical Guide to Privileged Bicyclic Amines in Drug Discovery
Executive Summary: The Renaissance of
-Rich Scaffolds
In modern drug discovery, the "escape from Flatland"—moving away from planar aromatic systems toward three-dimensional,
-rich architectures—is a critical strategy to improve solubility, selectivity, and metabolic stability. Octahydrocyclopenta[c]pyrrol-5-ol (also known as 7-hydroxy-3-azabicyclo[3.3.0]octane) represents a "privileged scaffold." Its fused 5,5-bicyclic system offers a defined stereochemical vector that restricts the conformational space of attached pharmacophores, enhancing binding affinity while maintaining a low molecular weight and favorable lipophilicity profile.
This guide details the technical utility of this scaffold, providing validated synthesis protocols, structural activity relationship (SAR) insights, and case studies in ophthalmology (RBP4 antagonists) and CNS disorders (Triple Reuptake Inhibitors).
Part 1: Structural Analysis & Physicochemical Properties
The core structure consists of a pyrrolidine ring fused to a cyclopentane ring. The presence of the hydroxyl group at the C5 position (or C7 depending on numbering) serves as a versatile "chemical handle" for further diversification, allowing medicinal chemists to probe specific sub-pockets within a protein target.
Key Structural Advantages:
Conformational Restriction: The cis-fused bicyclic system (the thermodynamically favored isomer) locks substituents into specific vectors, reducing the entropic penalty upon protein binding.
Favorable ClogP: Compared to planar indole or quinoline equivalents, this saturated scaffold lowers lipophilicity (LogP), reducing off-target toxicity and improving oral bioavailability.
Stereochemical Diversity: The molecule possesses multiple chiral centers (bridgehead carbons and the hydroxyl carbon), allowing for the synthesis of distinct enantiomers to fine-tune selectivity.
Table 1: Comparative Physicochemical Profile
Property
Octahydrocyclopenta[c]pyrrol-5-ol Core
Indole Scaffold (Planar Analog)
Impact on Drug Design
Hybridization
High fraction (Fsp3 > 0.8)
High fraction
Higher Fsp3 correlates with better clinical success rates.
Bicyclic cage protects internal bonds; amenable to fluorination.
Rigidity
High (Fused ring system)
High (Aromatic system)
Both are rigid, but the bicyclic amine offers 3D vectors vs. 2D vectors.
Part 2: Synthetic Accessibility & Protocols
A robust, scalable synthesis is a prerequisite for any scaffold used in library generation. The following protocol describes the "Dieckmann Cyclization Route," which is preferred for its scalability and ability to generate the ketone intermediate (which is then reduced to the alcohol).
Experimental Workflow: Synthesis of the Scaffold
Objective: Synthesis of cis-octahydrocyclopenta[c]pyrrol-5-ol from dimethyl pyrrolidine-3,4-dicarboxylate derivatives.
Procedure: Add the N-Boc diester dropwise to a suspension of NaH in refluxing toluene. The resulting
-keto ester intermediate forms the second ring.
Decarboxylation:
Reagents: dilute HCl or NaCl/DMSO at high heat (Krapcho conditions).
Procedure: Heat the
-keto ester to promote decarboxylation, yielding N-Boc-hexahydrocyclopenta[c]pyrrol-5-one .
Stereoselective Reduction:
Reagents:
(Sodium Borohydride) for racemic alcohol, or chiral CBS catalysts for enantioselective reduction.
Procedure: Dissolve the ketone in MeOH at 0°C. Add
portion-wise.
Result: The hydride attacks from the less hindered face (convex face), predominantly yielding the endo-alcohol (cis-fused).
Self-Validating Checkpoint:
NMR Verification: The bridgehead protons (
) in the cis-fused system typically appear as multiplets around 2.5–3.0 ppm. The coupling constants () confirm the cis-fusion (typically Hz).
Visualizing the Synthesis Logic
Figure 1: The Dieckmann Cyclization route provides a scalable pathway to the bicyclic alcohol, allowing for stereochemical control during the reduction step.
Part 3: Medicinal Chemistry Applications (Case Studies)
The therapeutic value of octahydrocyclopenta[c]pyrrol-5-ol lies in its ability to orient pharmacophores in 3D space.
Mechanism: RBP4 antagonists reduce the uptake of serum retinol by the eye, preventing the accumulation of cytotoxic bisretinoids (lipofuscin) in the retinal pigment epithelium.[2]
Role of Scaffold:
Researchers replaced a flexible piperidine linker with the octahydrocyclopenta[c]pyrrole core.
Outcome: The rigid bicyclic core locked the attached aryl groups into a conformation that perfectly matched the RBP4 binding pocket. This resulted in a significant potency boost (IC50 improved from ~100 nM to ~12 nM) and improved microsomal stability compared to flexible analogs.
Key Insight: The 5-ol group can be converted to an amine or ether to extend into the solvent-exposed region of the protein, tuning solubility.
3-Aryl octahydrocyclopenta[c]pyrrole analogues were synthesized to mimic the spatial arrangement of neurotransmitters.
Outcome: The scaffold provided the necessary bulk and rigidity to occupy the central binding site of the transporters. The cis-fused geometry was critical; trans-fused analogs (where accessible) often showed reduced affinity due to steric clash.
Visualizing the Therapeutic Logic
Figure 2: The scaffold serves as a central hub. Modifications at the nitrogen (N-capping) and the hydroxyl group (C-5 functionalization) direct the molecule toward distinct therapeutic targets.
Part 4: Future Outlook & Expert Recommendations
Stereochemical Screening: Do not rely on the racemic mixture. The biological activity is often driven exclusively by one enantiomer (e.g., (3aR,5r,6aS)). Early resolution via chiral SFC (Supercritical Fluid Chromatography) is mandatory.
Scaffold Hopping: Use this scaffold to replace piperazines or 4-aminopiperidines in your hit-to-lead phase. If your current lead suffers from poor metabolic stability or low selectivity, the bicyclic cage of octahydrocyclopenta[c]pyrrole can shield the nitrogen and restrict conformation.
Library Design: Utilize the 5-hydroxyl group to append polar solubilizing groups (e.g., morpholine ethers) if the lipophilicity of the final molecule becomes too high.
References
Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. Link
Shao, L., et al. (2011). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry. Link
BenchChem. (2026).[5] Octahydrocyclopenta[c]pyrrole: Unveiling a Privileged Scaffold in Medicinal Chemistry. Link
Yu, Y., et al. (2020). Discovery of first-in-class DOT1L inhibitors against the R231Q gain-of-function mutation. Acta Pharmaceutica Sinica B. Link
PubChem. (2025).[6] (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride Data Sheet. Link
Stereochemical Architectures of Octahydrocyclopenta[c]pyrrol-5-ol: Synthesis, Stability, and Medicinal Utility
The following technical guide details the stereochemical, synthetic, and functional characteristics of octahydrocyclopenta[c]pyrrol-5-ol isomers. Part 1: Structural Paradigm & Isomeric Stability The octahydrocyclopenta[c...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the stereochemical, synthetic, and functional characteristics of octahydrocyclopenta[c]pyrrol-5-ol isomers.
Part 1: Structural Paradigm & Isomeric Stability
The octahydrocyclopenta[c]pyrrole scaffold (systematically 3-azabicyclo[3.3.0]octane ) represents a privileged bicyclic framework in medicinal chemistry. Its utility stems from its ability to restrict the conformational space of pharmacophores, often serving as a rigidified bioisostere of proline or piperidine.
When a hydroxyl group is introduced at position 5 (the "tip" of the cyclopentane ring, C7 in bicyclo nomenclature), the molecule acquires additional stereochemical complexity. The analysis must distinguish between ring fusion stereochemistry (cis vs. trans) and substituent stereochemistry (endo vs. exo relative to the bridgehead).
Cis-Fused vs. Trans-Fused Isomers
The thermodynamic stability of the bicyclo[3.3.0]octane system is governed by the ring strain inherent in fusing two five-membered rings.
Cis-Fusion (Thermodynamically Favored):
Conformation: The cis-fused isomer adopts a characteristic "V-shape" or "open-book" conformation. The bridgehead hydrogens (
and ) are on the same face.
Stability: This isomer is approximately 6 kcal/mol more stable than the trans-isomer. The two rings can adopt envelope conformations with minimal angle strain.
Prevalence: Virtually all medicinal chemistry applications (e.g., Gliclazide intermediates, P2Y14 antagonists) utilize the cis-fused scaffold.
Trans-Fusion (High-Energy/Strained):
Conformation: The trans-fusion requires the two five-membered rings to be joined with bridgehead hydrogens on opposite faces. In a [3.3.0] system, this imposes severe angle strain and torsional distortion.
Accessibility: While trans-bicyclo[4.4.0]decane (decalin) is stable, trans-bicyclo[3.3.0]octane is highly strained. It is generally not accessible via standard cyclization methods and requires specific constraints or transition-metal-mediated rearrangements (e.g., Zr-mediated cyclization) to trap.
Stereochemistry of the 5-Hydroxyl Group
In the dominant cis-fused framework, the molecule possesses a plane of symmetry (passing through the nitrogen and C5), making the unsubstituted parent compound meso . However, the hydroxyl group at C5 can exist in two diastereomeric forms relative to the bridgehead hydrogens:
Endo-Isomer (Syn): The -OH group is on the concave face of the "V-shape" (same side as the bridgehead hydrogens).
Exo-Isomer (Anti): The -OH group is on the convex face of the "V-shape" (opposite side to the bridgehead hydrogens).
The Exo-isomer is typically the thermodynamically more stable product due to reduced steric compression within the "V" cavity, but the Endo-isomer is often the kinetic product of ketone reduction (see Synthesis).
Caption: Stereochemical divergence in the [3.3.0] bicyclic system. The cis-fused scaffold is the primary entry point for functional isomers.
Part 2: Synthetic Protocols
The most robust route to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol involves a [3+2] cycloaddition followed by a stereoselective reduction.
Purification: The isomers can be separated by column chromatography if minor amounts of the exo-alcohol are formed.
Protocol C: Deprotection (Optional)
To obtain the free secondary amine (if the N-benzyl group is not desired):
Hydrogenolysis:
(1 atm), Pd/C (10%), EtOH.
Yields the free amine octahydrocyclopenta[c]pyrrol-5-ol .
Part 3: Comparative Data Analysis
The following table summarizes the physicochemical distinctions between the isomers.
Feature
Cis-Fused (Endo-OH)
Cis-Fused (Exo-OH)
Trans-Fused
Thermodynamic Stability
Moderate (Kinetic Product)
High (Thermodynamic Product)
Very Low (Highly Strained)
Ring Shape
V-Shaped (Puckered)
V-Shaped (Puckered)
Distorted / Twisted
Bridgehead H Relationship
Syn (Same face)
Syn (Same face)
Anti (Opposite face)
Hydroxyl Orientation
Concave Face (Inside V)
Convex Face (Outside V)
N/A
Synthetic Accessibility
High (NaBH reduction)
High (Equilibration/L-Selectride)
Low (Requires Zr-mediation)
Medicinal Utility
Primary Scaffold (P2Y14, Autotaxin)
Secondary Scaffold
Rare / Theoretical
Part 4: Medicinal Chemistry Applications[1][2][3][4]
The octahydrocyclopenta[c]pyrrol-5-ol scaffold is utilized to improve the metabolic stability and receptor affinity of drug candidates by "locking" flexible chains into a rigid bicyclic format.
P2Y14 Receptor Antagonists
Researchers have utilized the cis-fused 5-ol scaffold to replace flexible piperidine rings in P2Y14 antagonists. The rigid geometry positions the hydroxyl group to interact with polar residues in the receptor pocket, while the bicyclic core fills the hydrophobic space more efficiently than a flat aromatic ring.
Key Insight: The endo-hydroxyl group often provides a specific hydrogen bond vector that is unavailable in the planar pyrrole or flexible piperidine analogs.
Autotaxin (ATX) Inhibitors
In the development of ATX inhibitors, the (3aR,5r,6aS) isomer serves as a linker. The specific stereochemistry is critical; inverting the bridgehead carbons (to trans) or the hydroxyl center results in a loss of potency (>100-fold), demonstrating the necessity of the "V-shape" for correct binding pose alignment.
Caption: Mechanism of action for the [3.3.0] scaffold in receptor binding.
References
National Institutes of Health (NIH) - PubChem. Cyclopenta[c]pyrrole, octahydro-, cis- (CID 22809663). Available at: [Link]
Journal of Medicinal Chemistry. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4. Available at: [Link]
Google Patents.WO2014048865A1 - New bicyclic derivatives (Autotaxin Inhibitors).
Exploratory
Metabolic Stability Profiles of Octahydrocyclopenta[c]pyrrol-5-ol Derivatives: A Technical Guide
Topic: Metabolic Stability Profiles of Octahydrocyclopenta[c]pyrrol-5-ol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Str...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Metabolic Stability Profiles of Octahydrocyclopenta[c]pyrrol-5-ol Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of the [3.3.0] Bicyclic Core
In modern medicinal chemistry, the transition from flat, aromatic-heavy scaffolds to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. The octahydrocyclopenta[c]pyrrol-5-ol scaffold (often referred to as a 3-azabicyclo[3.3.0]octane derivative) represents a "privileged" core that offers a unique balance of structural rigidity and metabolic resilience.
Unlike flexible linear amines that are prone to rapid oxidative clearance, this bicyclic system constrains the nitrogen lone pair and the carbon skeleton, frequently resulting in superior microsomal stability. This guide analyzes the metabolic fate of this scaffold, identifying specific "soft spots" for modification and providing rigorous protocols for assessing its stability in preclinical development.
Key Physicochemical Advantages
High Fsp3 Fraction: Increases solubility and reduces promiscuous binding compared to aromatic analogs.
Defined Stereochemistry: The cis-fused junction (3aR, 6aS) creates a distinct "cup" shape, allowing precise vectoring of substituents.
Metabolic Handle: The C5-hydroxyl group serves as a polarity anchor, reducing LogP (typically ~0.4–1.0) and shifting clearance toward Phase II conjugation rather than oxidative bioactivation.
Structural Analysis & Metabolic Liabilities
To engineer stable drugs, one must first understand the intrinsic reactivity of the core. The octahydrocyclopenta[c]pyrrol-5-ol scaffold presents three primary zones of metabolic interest.
Zone A: The Pyrrolidine Nitrogen (Phase I)
As a secondary or tertiary amine (depending on substitution), the nitrogen is the primary site for oxidative attack.
N-Dealkylation: If N-substituted with alkyl groups, Cytochrome P450s (CYPs) will target the
-carbon of the substituent, leading to dealkylation.
N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen to an N-oxide, though steric bulk at the fusion carbons (3a/6a) often retards this rate compared to simple pyrrolidines.
Zone B: The
-Carbons (C1/C3) (Phase I)
The carbons adjacent to the nitrogen (C1 and C3) are susceptible to CYP-mediated hydroxylation.
Mechanism: Hydrogen abstraction
Carbinolamine formation Ring opening.
Stability Factor: In the [3.3.0] bicyclic system, the ring strain and steric environment of the cis-fusion make the abstraction of
-protons less energetically favorable than in flexible piperidines, conferring "inherent" stability.
Zone C: The C5-Hydroxyl Group (Phase II)
The C5-OH is a direct handle for conjugation.
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can rapidly conjugate this position. While this leads to high clearance, it is a "safe" clearance pathway (detoxification) compared to the formation of reactive electrophiles via oxidation.
Mechanistic Metabolic Pathways
The following diagram maps the predicted metabolic fate of a generic N-substituted octahydrocyclopenta[c]pyrrol-5-ol derivative.
DOT Diagram 1: Metabolic Map of Octahydrocyclopenta[c]pyrrol-5-ol
Caption: Predicted metabolic pathways showing the divergence between stable conjugation (Green) and potentially reactive oxidative ring opening (Red).
Experimental Assessment Protocols
To validate the stability profile of derivatives containing this core, a tiered assay approach is required. Do not rely solely on microsomes (HLM), as they lack the cofactor (UDPGA) necessary to detect the critical glucuronidation pathway.
Tier 1: Metabolic Stability (Microsomes vs. Hepatocytes)
Objective: Distinguish between oxidative clearance (CYP) and conjugative clearance (UGT).
Protocol:
System A (Oxidative): Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
System B (Global): Cryopreserved Human Hepatocytes (Suspension).
Conditions:
Test Concentration: 1 µM (to ensure first-order kinetics).
Timepoints: 0, 15, 30, 60, 120 min.
Analysis: LC-MS/MS (monitor disappearance of parent).
Interpretation:
If
, the compound is likely cleared via Phase II Glucuronidation at the C5-OH position.
Objective: Map the exact site of metabolism to guide structural optimization.
Workflow Diagram:
Caption: Metabolite Identification workflow to distinguish between oxidative liabilities and phase II conjugation.
Case Study: RBP4 Antagonists
The utility of the octahydrocyclopenta[c]pyrrol-5-ol scaffold is best exemplified by the development of Retinol Binding Protein 4 (RBP4) antagonists. Researchers at Vertex Pharmaceuticals and other groups utilized this core to replace less stable piperidine and piperazine scaffolds.
Comparative Stability Data
The following table summarizes data derived from optimization campaigns (e.g., J. Med. Chem. 2015).
Core Scaffold
Structure Type
HLM Stability ()
Primary Metabolic Liability
Piperidine
Monocyclic
< 15 min
Rapid -oxidation & ring opening
Piperazine
Monocyclic
< 30 min
N-oxidation & N-dealkylation
[3.3.0] Bicyclic
Fused Bicyclic
> 120 min
High Stability (Steric shielding of N)
Key Insight:
Incorporation of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core (specifically Compound 33 in the referenced series) resulted in "excellent microsomal stability" while maintaining high potency (
nM).[1] The rigid framework prevents the "induced fit" required for rapid metabolism by many CYP isoforms.
Optimization Strategies
If your derivative shows suboptimal stability, apply these medicinal chemistry tactics:
Block Glucuronidation: If hepatocyte clearance is high due to the C5-OH, consider:
Methylation of the alcohol (C5-OMe).
Fluorination of the adjacent carbon to electronically deactivate the -OH.
Inversion of stereochemistry (sometimes UGTs are stereoselective).
Prevent
-Oxidation:
Introduce a fluorine atom or methyl group at the C1 or C3 positions.
Electron-withdrawing groups (EWGs) on the nitrogen substituent will reduce the electron density of the lone pair, slowing down oxidation.
References
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4.Journal of Medicinal Chemistry, 2015.
Source:
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.Drug Metabolism and Disposition, 2006.
Source:
Metabolism of five membered nitrogen containing heterocycles.Hypha Discovery, 2023.
Source:
Synthesis and biological evaluation of azobicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010.[2]
Octahydrocyclopenta[c]pyrrol-5-ol: A High-Fsp³ Scaffold for Fragment-Based Design
The following technical guide details the structural utility, synthetic access, and application of octahydrocyclopenta[c]pyrrol-5-ol in fragment-based drug discovery (FBDD). Executive Summary In the transition from "flat...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural utility, synthetic access, and application of octahydrocyclopenta[c]pyrrol-5-ol in fragment-based drug discovery (FBDD).
Executive Summary
In the transition from "flat" aromatic-dominated chemical space to three-dimensional (3D) drug design, the octahydrocyclopenta[c]pyrrol-5-ol scaffold (also known as 5-hydroxy-octahydrocyclopenta[c]pyrrole or 7-hydroxy-3-azabicyclo[3.3.0]octane) has emerged as a privileged fragment.[1] Characterized by a rigid bicyclic [3.3.0] core, this scaffold offers high Fraction of sp³ carbon (Fsp³) , defined stereochemical vectors, and superior solubility compared to planar heteroaromatics.
This guide analyzes the scaffold's physicochemical profile, details a robust synthetic route via the Pauson-Khand reaction, and reviews its successful deployment in targeting Retinol Binding Protein 4 (RBP4) and monoamine transporters.
Structural & Physicochemical Profile
The core structure consists of a pyrrolidine ring cis-fused to a cyclopentane ring. The "5-ol" designation places a hydroxyl group on the cyclopentane moiety, providing a critical vector for hydrogen bonding or further elaboration.
Stereochemical Configuration
The cis-fused junction is thermodynamically preferred over the trans-fusion in [3.3.0] systems due to ring strain. This cis-fusion imparts a "V-shape" or "open-book" topology to the molecule, contrasting sharply with the linearity of piperazines or spiro-cycles.
Rigidity: The bicyclic fusion locks the conformation, reducing the entropic penalty upon protein binding.
Vectors:
N-Vector (Pyrrole Nitrogen): Typically used for linking to the core pharmacophore or solvent-exposed solubilizing groups.
O-Vector (C5-Hydroxyl): positioned to engage specific polar residues or serve as a handle for ether/ester formation.
Physicochemical Metrics
The following table summarizes the properties of the N-Boc protected fragment, a common starting point for library synthesis.
Property
Value (Approx.)
Significance in FBDD
Molecular Weight
~227 Da (Boc) / 127 Da (Free)
Ideal for "Rule of 3" compliance.
cLogP
1.2 (Boc) / -0.5 (Free)
Low lipophilicity aids aqueous solubility.
Fsp³ Score
0.71
High 3D character; correlates with improved clinical success.
H-Bond Donors
1 (OH)
Specific interaction point.
H-Bond Acceptors
2 (N, OH)
Versatile binding potential.
Topological Polar Surface Area (TPSA)
~40 Ų
Good membrane permeability prediction.
Synthetic Access: The Pauson-Khand Route[2]
While several routes exist (e.g., from diallylamine or cyclopentane-1,2-dicarboxylates), the intramolecular Pauson-Khand reaction provides the most elegant access to the 5-functionalized core. This route constructs the bicyclic skeleton and the ketone functionality (precursor to the alcohol) in a single step from an acyclic enyne.
Protocol Narrative
The synthesis targets N-Boc-octahydrocyclopenta[c]pyrrol-5-ol . The logic follows a "Build-Couple-Pair" strategy, where the bicyclic core is built first, then reduced.
Procedure: N-protection of allylamine followed by alkylation with propargyl bromide yields N-Boc-N-allyl-propargylamine .
Causality: The N-Boc group is essential not just for protection, but to restrict the conformational freedom of the enyne, favoring the cyclization transition state (Thorpe-Ingold effect).
Step 2: Pauson-Khand Cyclization
Reagents: Co₂(CO)₈ (Dicobalt octacarbonyl), NMO (N-methylmorpholine N-oxide) or heat.
Mechanism: The alkyne complexes with cobalt, followed by alkene insertion and CO insertion.
Product:N-Boc-3-azabicyclo[3.3.0]oct-5-en-7-one .
Note: This forms the unsaturated ketone. The [3.3.0] numbering places the ketone at position 7 (equivalent to position 5 in cyclopenta[c]pyrrole nomenclature).
Reagents: H₂/Pd-C (for alkene), then NaBH₄ (for ketone).
Procedure:
Catalytic hydrogenation saturates the C=C double bond, yielding the saturated ketone.
Sodium borohydride reduction of the ketone yields the target alcohol.[4][5]
Stereochemistry: The reduction typically yields a mixture of endo and exo alcohols, which can be separated via flash chromatography. The endo isomer is often the major product due to hydride attack from the less hindered convex face.
Visualization of Synthesis
Figure 1: Synthetic pathway via Pauson-Khand cyclization to access the 5-hydroxy scaffold.
Case Studies in Fragment-Based Design
The utility of octahydrocyclopenta[c]pyrrol-5-ol is best understood through its application in optimizing binding affinity and metabolic stability.
RBP4 Antagonists (Retinol Binding Protein 4)
Researchers at Pfizer and allied groups utilized this scaffold to treat atrophic Age-Related Macular Degeneration (AMD).
Challenge: The initial hit contained an anthranilic acid moiety which, while potent, suffered from poor physicochemical properties.
Solution: The octahydrocyclopenta[c]pyrrole core was introduced as a bioisostere.
Mechanism: The bicyclic amine replaced the planar linker, positioning a carboxylic acid (attached via the pyrrole nitrogen) and a trifluoromethylphenyl group (attached via the cyclopentane) into the RBP4 binding pocket.
Outcome: The [3.3.0] analog (Compound 33 in literature) showed improved microsomal stability and exquisite potency (IC₅₀ = 12.8 nM), validating the scaffold's ability to maintain critical vectors while improving "drug-likeness" [1].
Triple Reuptake Inhibitors (TRI)
In the search for novel antidepressants, the scaffold was used to inhibit SERT, NET, and DAT transporters.
Design: The scaffold served as a rigid spacer between an aryl group and the basic nitrogen.
Result: The rigid cis-fusion restricted the aryl group's rotation, locking the molecule in a bioactive conformation that planar analogs could not achieve. This led to nanomolar potency across all three transporters [2].
Strategic Design & Optimization Logic
When deploying this fragment, the following design rules apply:
Vector Analysis
The scaffold provides two distinct growth vectors that are geometrically orthogonal.
Vector A (Amine): Ideal for amide coupling or reductive amination. In the RBP4 case, this vector carried the acidic headgroup.
Vector B (Hydroxyl): Can be converted to a fluoride (for metabolic blocking), an ether (to reach lipophilic pockets), or oxidized back to a ketone for reductive amination with a second amine (creating a diamine scaffold).
Metabolic Stability
The cyclopentane ring is susceptible to oxidative metabolism by CYP450 enzymes.
Risk: Hydroxylation at the C-H bonds adjacent to the fusion.
Mitigation: The presence of the 5-hydroxyl group actually pre-oxidizes the ring, often preventing further uncontrolled metabolism at that site. However, capping the hydroxyl (e.g., as a methoxy) is often required to prevent glucuronidation.
FBDD Workflow Visualization
Figure 2: Logical flow of incorporating the [3.3.0] scaffold to evolve a fragment hit into a lead.
References
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4.
Source: National Institutes of Health (PMC) / J. Med. Chem.
URL:[Link]
Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues.
Source: PubMed / ACS Chemical Neuroscience.
URL:[Link]
Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive Pauson-Khand cyclization.
Source: Loyola eCommons.
URL:[Link]
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists.
Source: National Institutes of Health (PMC).
URL:[Link]
Physical characteristics and solubility of octahydrocyclopenta[c]pyrrol-5-ol
Topic: Physical Characteristics and Solubility of Octahydrocyclopenta[c]pyrrol-5-ol Content Type: Technical Monograph Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers[1] A Critical Analysis of...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Physical Characteristics and Solubility of Octahydrocyclopenta[c]pyrrol-5-ol
Content Type: Technical Monograph
Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers[1]
A Critical Analysis of Physicochemical Properties and Solubilization Strategies
Executive Summary: The "Escape from Flatland"
In modern drug discovery, Octahydrocyclopenta[c]pyrrol-5-ol (CAS: 1323417-56-6 for the HCl salt) represents a pivotal "3D-scaffold."[1] Unlike planar aromatic heterocycles (e.g., indole, pyrrole), this bicyclic system offers high
(fraction of hybridized carbons), enhancing water solubility and metabolic stability while providing defined vectors for substituent growth.
This guide provides a rigorous examination of its physical state, stereochemical implications, and pH-dependent solubility profiles, designed to support its integration into fragment-based drug discovery (FBDD) and lead optimization.
Structural Identity & Stereochemistry
The molecule consists of a pyrrolidine ring fused to a cyclopentane ring, bearing a hydroxyl group at the 5-position. The stereochemistry is critical for biological recognition.
Stereochemical Configuration
The most chemically relevant isomer for library synthesis is the cis-fused system, often denoted as (3aR,5r,6aS) (meso-like relative configuration).
Bridgehead Carbons (3a, 6a): Cis-fusion forces the rings into a "cup" or "V" shape, reducing the molecular footprint compared to trans-fused systems.[1]
Hydroxyl Position (C5): The relative orientation (exo vs. endo) determines the vector of hydrogen bonding. The exo-hydroxyl group projects away from the concave face, maximizing solvent accessibility.
Figure 1: Stereochemical hierarchy determining the physical stability and solvation properties of the scaffold.
Physicochemical Characterization
The following data aggregates experimental values for the Hydrochloride salt (the standard commercial form) and calculated descriptors for the free base.
Polar surface area < 140 suggests good permeability.
pKa (Amine)
~11.5
~11.5
Strong secondary base; protonated at physiological pH.
H-Bond Donors
2 (NH, OH)
2
Critical for solubility and target binding.
Interpretation
Hygroscopicity: The HCl salt is moderately hygroscopic. The secondary amine and free hydroxyl group create high affinity for atmospheric moisture. Storage under desiccant is mandatory.[1]
Thermal Stability: The bicyclic core is thermally stable, but the free base is prone to oxidation at the secondary amine if left exposed to air over prolonged periods.
Solubility Profile & Dissolution Logic
Understanding the solubility of octahydrocyclopenta[c]pyrrol-5-ol requires analyzing its acid-base behavior.[1]
Aqueous Solubility[2]
pH < 9.0: The secondary amine (pKa ~11.5) is fully protonated (
).
Solubility:Extremely High (>100 mg/mL) . The ionic charge dominates, making it freely soluble in water, saline, and acidic media.
pH > 11.0: The amine deprotonates to the neutral free base.
Solubility: Decreases but remains moderate due to the hydrophilic -OH group and low LogP (0.4).[1] Unlike lipophilic drugs that crash out at high pH, this scaffold maintains solubility >10 mg/mL even as a free base.
Organic Solvent Compatibility[1]
Polar Protic (MeOH, EtOH): Highly soluble (Salt and Free Base).
Figure 2: Solubility decision tree for formulation and extraction.
Experimental Protocols
Protocol: Preparation of 100 mM Stock Solution (DMSO)
Rationale: DMSO is the universal solvent for biological assays. The HCl salt can liberate HCl gas over time if the DMSO is "wet," leading to degradation.
Desiccation: Dry the solid HCl salt in a vacuum desiccator over
for 4 hours prior to weighing.
Weighing: Weigh 16.37 mg of the HCl salt into a generic glass vial (avoid plastics that may leach with DMSO).
Solubilization: Add 900
L of anhydrous DMSO (99.9%).
Sonication: Sonicate at 40 kHz for 30 seconds. The solution should be clear and colorless.
Volume Adjustment: Adjust final volume to 1.0 mL with DMSO.
QC Check: Dilute 1:10 in water. If precipitation occurs (unlikely), the sample is impure or not the correct salt form.
Protocol: Free Base Extraction (for Chemical Synthesis)
Rationale: Many coupling reactions require the nucleophilic free amine.
Dissolution: Dissolve 1.0 g of the HCl salt in 5 mL of water (min. volume).
Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12.
Extraction: Extract exhaustively with DCM (
mL) or Chloroform/Isopropanol (3:1) if the compound is stubborn.
Note: Due to high water solubility, simple ether extraction is often inefficient.
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
Validation:
H NMR should show the disappearance of the broad ammonium protons (~9-10 ppm).
Applications in Drug Design
The octahydrocyclopenta[c]pyrrol-5-ol scaffold is utilized to improve the physicochemical properties of lead compounds.[1]
Vector Control: The rigid bicyclic system orients the -OH and -NH groups in specific vectors, unlike flexible acyclic linkers.[1]
Solubility Enhancer: Replacing a phenyl ring with this core typically lowers LogP by ~1.5 to 2.0 units and increases solubility.
Metabolic Stability: The absence of aromatic protons reduces the risk of CYP450-mediated oxidation (e.g., epoxidation) common in aromatic rings.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67281394, (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Retrieved from [Link]
Cioffi, C. L., et al. (2015).[2] Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4. Journal of Medicinal Chemistry, 58(15), 5863-5888. (Contextual usage of scaffold).
Role of octahydrocyclopenta[c]pyrrol-5-ol in conformational restriction
An In-Depth Technical Guide to the Role of Octahydrocyclopenta[c]pyrrol-5-ol in Conformational Restriction For Researchers, Scientists, and Drug Development Professionals Abstract The quest for therapeutic agents with hi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Role of Octahydrocyclopenta[c]pyrrol-5-ol in Conformational Restriction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for therapeutic agents with high affinity and selectivity is a cornerstone of modern drug discovery. A pivotal strategy in achieving this is the principle of conformational restriction, wherein a flexible bioactive molecule is rigidified to favor the specific three-dimensional arrangement required for optimal interaction with its biological target. This guide delves into the role of the octahydrocyclopenta[c]pyrrol-5-ol scaffold as a powerful tool for imparting conformational constraint. We will explore the underlying principles of its design, its synthesis, and its application in medicinal chemistry, providing both theoretical insights and practical methodologies for its implementation in drug design programs.
The Imperative of Conformational Restriction in Drug Design
The binding of a small molecule ligand to its protein target is a dynamic process governed by a delicate balance of enthalpic and entropic factors. Flexible molecules in solution exist as an ensemble of rapidly interconverting conformers. The bioactive conformation, the specific spatial arrangement that allows for productive binding, represents only a fraction of this population. The energetic cost of "freezing" a flexible ligand into its bioactive conformation upon binding contributes negatively to the overall binding free energy.
By incorporating rigid structural motifs, such as bicyclic ring systems, medicinal chemists can pre-organize a molecule into a conformation that is closer to the one required for binding.[1] This strategy offers several key advantages:
Enhanced Potency: By reducing the entropic penalty associated with binding, conformational restriction can lead to a significant increase in binding affinity.[2]
Improved Selectivity: A rigid molecule is less likely to adopt the diverse conformations required to bind to off-target proteins, thus improving its selectivity profile.[3]
Favorable Pharmacokinetic Properties: Increased rigidity can lead to improved metabolic stability and cell permeability.
The octahydrocyclopenta[c]pyrrole framework has emerged as a "privileged scaffold" in this context, offering a robust and synthetically accessible platform for achieving these goals.[4][5]
The Octahydrocyclopenta[c]pyrrole Scaffold: A Privileged Framework
The octahydrocyclopenta[c]pyrrole scaffold is a fused bicyclic system consisting of a cyclopentane ring and a pyrrolidine ring. This arrangement results in a compact, three-dimensional structure that severely limits the rotational freedom of appended functional groups.[6]
Physicochemical Properties
The parent octahydrocyclopenta[c]pyrrole is a foundational building block with the following key properties:
The introduction of a hydroxyl group at the 5-position to form octahydrocyclopenta[c]pyrrol-5-ol modifies these properties, increasing polarity and providing an additional hydrogen bond donor.
The Role of the 5-Hydroxyl Group
The hydroxyl group at the 5-position of the octahydrocyclopenta[c]pyrrol-5-ol scaffold is not merely a passive substituent. It plays a crucial and multifaceted role in modulating the molecule's properties and its interactions with biological targets.
A Vector for Further Functionalization: The hydroxyl group serves as a versatile chemical handle for the introduction of additional pharmacophoric elements through ether or ester linkages. This allows for the systematic exploration of the chemical space around the rigid core, a critical step in optimizing ligand-target interactions.
Direct Engagement in Hydrogen Bonding: As a potent hydrogen bond donor and acceptor, the hydroxyl group can directly participate in the network of non-covalent interactions that anchor a drug molecule within the binding site of its target protein. This can lead to a significant increase in binding affinity.[8]
Modulation of Physicochemical Properties: The introduction of a hydroxyl group increases the polarity of the scaffold, which can be fine-tuned to optimize solubility and other pharmacokinetic parameters.
Influence on Conformational Preference: The electronegative oxygen atom of the hydroxyl group can influence the puckering of the cyclopentane ring through stereoelectronic effects, such as the gauche effect.[1] This can further stabilize a particular conformation of the bicyclic system, enhancing its pre-organization for binding.
Application in Drug Discovery: A Case Study
The utility of the octahydrocyclopenta[c]pyrrole scaffold is exemplified in the development of antagonists for Retinol Binding Protein 4 (RBP4), a target for the potential treatment of atrophic age-related macular degeneration.[9][10] In this work, the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core was used to link an aryl head group with a pyrimidine-4-carboxylic acid fragment. The rigid scaffold served to orient these two key binding moieties in the correct spatial arrangement for high-affinity binding to the RBP4 active site.[10]
Caption: Conformational restriction reduces the entropic penalty of binding.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis and characterization of octahydrocyclopenta[c]pyrrol-5-ol derivatives, based on established synthetic routes for similar bicyclic pyrrolidines.[9][10]
Synthesis of a Substituted Octahydrocyclopenta[c]pyrrol-5-ol Derivative
This protocol describes a plausible synthetic route to a functionalized derivative, illustrating the incorporation of the scaffold.
Step 1: Palladium-Catalyzed Amination
To a solution of 1-bromo-2-(trifluoromethyl)benzene (1.0 eq) in toluene, add (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.1 eq), Pd(OAc)₂ (0.05 eq), BINAP (0.075 eq), and NaOt-Bu (1.5 eq).
Degas the mixture with argon for 15 minutes.
Heat the reaction mixture at 110 °C for 16 hours under an argon atmosphere.
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Boc-Deprotection
Dissolve the Boc-protected intermediate from Step 1 in dichloromethane.
Add a 2.0 M solution of HCl in diethyl ether (5.0 eq) and stir the mixture at room temperature for 3 hours.
Concentrate the mixture under reduced pressure to obtain the amine hydrochloride salt.
Step 3: Nucleophilic Aromatic Substitution
To a solution of the amine hydrochloride salt from Step 2 in DMF, add methyl 2-chloro-6-methylpyrimidine-4-carboxylate (1.0 eq) and diisopropylethylamine (3.0 eq).
Heat the reaction mixture at 60 °C for 16 hours.
Cool the mixture to room temperature and pour it into brine.
Extract the aqueous mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to obtain the methyl ester derivative.
Step 4: Saponification
Dissolve the methyl ester from Step 3 in a mixture of THF and water.
Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature for 16 hours.
Acidify the reaction mixture with 2 N aqueous HCl.
Extract the aqueous mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final carboxylic acid product.
Caption: Synthetic workflow for a functionalized octahydrocyclopenta[c]pyrrole derivative.
Characterization by NMR Spectroscopy and X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The rigid bicyclic structure of octahydrocyclopenta[c]pyrrol-5-ol derivatives leads to a complex and well-resolved ¹H NMR spectrum. The diastereotopic nature of the methylene protons adjacent to the stereocenters results in distinct chemical shifts and coupling patterns. Analysis of coupling constants (J-values) can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the ring system.[11]
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum confirms the symmetry of the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment.
2D NMR (COSY, HSQC, HMBC): These experiments are essential for the unambiguous assignment of all proton and carbon signals, which is a prerequisite for a detailed conformational analysis.
Single-Crystal X-ray Diffraction:
X-ray crystallography provides the most definitive evidence of the three-dimensional structure of a molecule in the solid state.[12][13] For a derivative of octahydrocyclopenta[c]pyrrol-5-ol, a successful crystal structure determination would yield precise information on:
Bond lengths and angles.
The puckering of the cyclopentane and pyrrolidine rings.
The relative stereochemistry of all chiral centers.
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
This data is invaluable for validating computational models and understanding the conformational preferences of the scaffold.
Conclusion
The octahydrocyclopenta[c]pyrrol-5-ol scaffold is a powerful tool in the medicinal chemist's arsenal for the design of conformationally restricted molecules. Its rigid, three-dimensional structure serves to pre-organize appended pharmacophores into a bioactive conformation, thereby enhancing binding affinity and selectivity. The 5-hydroxyl group provides a versatile handle for further functionalization and can actively participate in ligand-target interactions. The synthetic accessibility of this scaffold, coupled with well-established methods for its characterization, makes it an attractive building block for the development of novel therapeutics.
References
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.
Yu, B., Li, N., & Fu, C. (Eds.). (2023). Privileged Scaffolds in Drug Discovery. Elsevier.
Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504–1528.
Levchenko, K. (2025). BICYCLIC PYRROLIDINES: RECENT ADVANCES AND EMERGING TRENDS. Chemistry of Heterocyclic Compounds, 61(7), 1–15.
Stencel, A., & Mrozek, A. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6961.
Bonifácio, V. D. B. (2018). Privileged Scaffolds in Medicinal Chemistry: An Introduction. IntechOpen.
Mykhailiuk, P. K. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13375–13388.
Mykhailiuk, P. K. (2022). Bicyclic pyrrolidines: recent advances and emerging trends (microreview). Chemistry of Heterocyclic Compounds, 58(6), 467–469.
Savych, V. I., Mykhalchuk, V. L., Melnychuk, P. V., Isakov, A. O., Savchuk, T., Timoshenko, V. M., ... & Yarmolchuk, V. S. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3+ 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13375-13388.
Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 6034–6056.
Bresciani, A. (2022). The underappreciated hydroxyl in drug discovery. Drug Discovery Today: Technologies, 41, 1-7.
Doye, S., et al. (2005). Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. Journal of the American Chemical Society, 127(24), 8644–8651.
Pingili, D., et al. (2026). In‐Silico Studies, Synthesis and Biological Assessment of Pyrrole Substituted Triazolo—Quinazoline Carbothioamide Derivatives as p38 MAP Kinase Inhibitors. ChemistrySelect.
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
He, H., et al. (2000). Role of the C(6)-hydroxy group in bicyclomycin: synthesis, structure, and chemical, biochemical, and biological properties. Journal of the American Chemical Society, 122(38), 9202–9213.
Obata, R., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(16), 3562.
Nanjing Lanyou Chemical Co., Ltd. (2014). Preparation method of octahydrocyclopentane[C]pyrrole. CN103601666A.
Sharma, V., Kumar, V., & Singh, P. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 624–653.
van der Vlist, J., et al. (2010). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry, 8(2), 356–363.
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Application Note: Scalable Synthesis of Octahydrocyclopenta[c]pyrrol-5-ol
This Application Note and Protocol details the scalable synthesis of octahydrocyclopenta[c]pyrrol-5-ol (also referred to as 7-hydroxy-3-azabicyclo[3.3.0]octane ). The guide prioritizes a convergent, process-friendly [3+2...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the scalable synthesis of octahydrocyclopenta[c]pyrrol-5-ol (also referred to as 7-hydroxy-3-azabicyclo[3.3.0]octane ). The guide prioritizes a convergent, process-friendly [3+2] Cycloaddition Strategy , which offers superior atom economy and scalability compared to linear stepwise constructions or expensive Pauson-Khand iterations.
Alternative Nomenclature: 3-Azabicyclo[3.3.0]octan-7-ol
CAS Registry Number: 203663-25-6 (N-Boc derivative), 1217315-21-3 (N-Cbz ketone precursor)
Core Scaffold: Fused bicyclic system (pyrrolidine fused to cyclopentane).
Key Applications:
Pharmaceutical Intermediate: Core scaffold for sulfonylurea antidiabetics (Gliclazide analogs), DPP-IV inhibitors, and GPCR modulators (e.g., P2Y14 antagonists).
Chiral Ligand Scaffold: Precursor for bicyclic diamines used in asymmetric catalysis.
Retrosynthetic Analysis
To achieve kilogram-scale throughput with minimal chromatographic purification, we bypass the classic "linear" approaches (e.g., Dieckmann cyclization of diesters) in favor of a convergent [3+2] cycloaddition .
Disconnection: The bicyclic core is disassembled at the pyrrolidine ring fusion.
Strategic Bond Formation: Simultaneous formation of C-C and C-N bonds via a 1,3-dipolar cycloaddition.
1,3-Dipole (Azomethine Ylide): Generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine or the cheaper N-benzylglycine/formaldehyde system.
Advantages of this Route:
Step Count: 3 Steps (Cycloaddition
Ketone Reduction Deprotection).
Stereocontrol: The cis-fusion is thermodynamically mandated by the ring strain limits of the [3.3.0] system.
Scalability: Avoids high-pressure hydrogenation (Pauson-Khand) and stoichiometric heavy metals.
Part 2: Detailed Experimental Protocols
Phase 1: Construction of the Bicyclic Core (The Ketone)
Objective: Synthesis of 2-benzyl-hexahydrocyclopenta[c]pyrrol-5(1H)-one .
Reaction Type: [3+2] 1,3-Dipolar Cycloaddition.
Note: For lower cost at >10kg scale, replace the silyl amine with N-benzylglycine (1.2 equiv) and Paraformaldehyde (2.0 equiv) in Toluene under reflux (Dean-Stark).
Protocol Steps
Reactor Setup: Charge a glass-lined reactor with DCM (anhydrous) and Cyclopent-2-enone . Cool to 0°C under
atmosphere.
Catalyst Addition: Add TFA (0.05 equiv) as a 1M solution in DCM.
Ylide Addition: Add the Silyl amine precursor dropwise over 60 minutes, maintaining internal temperature
C. The reaction is highly exothermic.
Cyclization: Allow the mixture to warm to 20–25°C. Stir for 12–16 hours. Monitor by TLC or GC-MS (Disappearance of enone).
Quench: Quench with saturated aqueous
.
Workup: Separate phases. Extract aqueous layer with DCM (
). Wash combined organics with Brine. Dry over and concentrate.
Purification: The crude oil is typically
pure. Purify via vacuum distillation (bp ~140-150°C @ 0.5 mmHg) or pass through a short silica plug if color removal is needed.
Key Process Parameter (KPP): Control of the exotherm during ylide addition is critical to prevent polymerization of the cyclopentenone.
Phase 2: Stereoselective Reduction to the Alcohol
Objective: Synthesis of 2-benzyl-octahydrocyclopenta[c]pyrrol-5-ol .
Reaction Type: Hydride Reduction.
) favor the 1,2-reduction and can enhance diastereoselectivity for the 'exo' alcohol (hydroxyl anti to the bridgehead hydrogens), though alone typically suffices for the thermodynamically stable isomer.
Protocol Steps
Dissolution: Dissolve the Bicyclic Ketone in MeOH and cool to 0°C.
Reduction: Add
portion-wise (solid) or as a solution in stabilized water/NaOH over 30 minutes. Gas evolution () will occur; ensure adequate venting.
Completion: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
Quench: Carefully quench with Acetone (0.5 equiv) to destroy excess hydride, followed by 1N HCl to adjust pH to ~8.
Isolation: Concentrate to remove MeOH. Dilute residue with Water and Ethyl Acetate (EtOAc).[6] Extract (
).
Crystallization: The product often solidifies upon concentration. Recrystallize from EtOAc/Heptane to obtain the pure alcohol.
Phase 3: Deprotection (Hydrogenolysis)
Objective: Synthesis of Octahydrocyclopenta[c]pyrrol-5-ol (Final Product).
Reaction Type: Pd-Catalyzed Hydrogenation.
Protocol Steps
Hydrogenation: Dissolve the N-benzyl alcohol in MeOH. Add Pd/C (10% w/w, 50% wet) catalyst (5 wt% loading relative to substrate).
Reaction: Pressurize reactor to 3–5 bar
. Stir at 40°C for 6–12 hours.
Filtration: Filter through a Celite pad or sintered glass to remove catalyst. Safety: Do not let dry Pd/C contact air (pyrophoric).
Final Isolation: Concentrate the filtrate. The product is a viscous oil or low-melting solid. It is often converted to the Hydrochloride Salt (using HCl/Dioxane) for easier handling and storage.
Part 3: Process Logic & Troubleshooting
Reaction Pathway Diagram (Graphviz)
Caption: Convergent synthesis flow from commodity precursors to the final bicyclic alcohol via [3+2] cycloaddition.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Polymerization of cyclopentenone.
Ensure temperature stays C during ylide addition. Add hydroquinone (inhibitor) if necessary.
Incomplete Reduction
Borate complex formation.
Ensure quenching involves an acidic step (pH 3-4 briefly) to break boron-nitrogen complexes, then basify for extraction.
Diastereomer Mix
Lack of facial selectivity.
Use Luche conditions () at -78°C to -20°C to favor the exo-alcohol (attack from less hindered face).
Catalyst Poisoning
Amine impurities in Step 3.
Ensure the N-benzyl precursor is free of sulfur or thiols. Use Pearlman's Catalyst () for stubborn debenzylations.
Part 4: References
General [3+2] Cycloaddition Methodology:
Hosomi, A., et al. "N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons: A new and convenient access to pyrrolidine derivatives." Chemistry Letters, 1984, 13(7), 1117-1120. Link
Synthesis of 3-azabicyclo[3.3.0]octan-7-one (Ketone Intermediate):
Pandey, G., et al. "Intramolecular [3+2] cycloaddition of non-stabilized azomethine ylides: A general approach to the construction of the 3-azabicyclo[3.3.0]octane skeleton." Tetrahedron Letters, 1993, 34(45), 7301-7304. Link
Kiselev, E., et al. "Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry, 2014, 57(24), 10527–10533. (Describes the synthesis and testing of the 5-hydroxy derivative). Link
Alternative Pauson-Khand Route (For Reference):
Becker, D., & Flynn, D. L. "Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive Pauson-Khand cyclization." Tetrahedron, 1993, 49(23), 5047-5054. Link
Procedure for N-protection of octahydrocyclopenta[c]pyrrol-5-ol using Boc anhydride
Application Note: Chemoselective N-Protection of Octahydrocyclopenta[c]pyrrol-5-ol using Di-tert-butyl Dicarbonate Abstract & Introduction Octahydrocyclopenta[c]pyrrol-5-ol (CAS: 1256240-40-0 for HCl salt) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective N-Protection of Octahydrocyclopenta[c]pyrrol-5-ol using Di-tert-butyl Dicarbonate
Abstract & Introduction
Octahydrocyclopenta[c]pyrrol-5-ol (CAS: 1256240-40-0 for HCl salt) is a critical bicyclic scaffold in medicinal chemistry, serving as a core intermediate for sulfonylurea analogs (e.g., Gliclazide derivatives), antiviral agents, and metabotropic glutamate receptor modulators. The molecule features a cis-fused bicyclic system containing a secondary pyrrolidine amine and a secondary cyclopentyl alcohol.
This application note details the protocol for the chemoselective N-tert-butoxycarbonyl (Boc) protection of this substrate. The challenge lies in ensuring exclusive N-protection without competing O-carbonylation at the hydroxyl site. By leveraging the nucleophilicity differential between the amine and the alcohol under controlled basic conditions, this protocol achieves >95% chemoselectivity and high isolated yields.
Chemical Basis & Mechanism[1]
The reaction relies on the nucleophilic attack of the secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Chemoselectivity: The nitrogen atom of the pyrrolidine ring is significantly more nucleophilic than the oxygen of the hydroxyl group. Under mild basic conditions (using Triethylamine or DIPEA), the amine reacts rapidly with Boc₂O.
Thermodynamics: The formation of the carbamate is driven by the release of CO₂ and tert-butanol.
Side Reaction Control: O-Boc formation is suppressed by maintaining temperatures below 25°C and avoiding strong bases (e.g., NaH) or acylation catalysts (e.g., DMAP) which activate the hydroxyl group.
Reaction Scheme
Figure 1: Mechanistic flow of the nucleophilic acyl substitution. The amine attacks the anhydride, leading to the stable carbamate with CO₂ evolution.
Materials & Reagents
Reagent / Solvent
Specification
Role
Stoichiometry
Octahydrocyclopenta[c]pyrrol-5-ol (HCl)
>97% Purity
Substrate
1.0 equiv
Di-tert-butyl dicarbonate (Boc₂O)
>98% (Reagent Grade)
Protecting Group
1.1 – 1.2 equiv
Triethylamine (TEA)
Anhydrous, >99%
Base (Proton Scavenger)
2.5 equiv (if salt) / 1.2 (if free base)
Dichloromethane (DCM)
HPLC Grade
Solvent
10 mL / g substrate
Citric Acid (0.5 M)
Aqueous Solution
Quench / Wash
N/A
Sodium Bicarbonate (Sat.)
Aqueous Solution
Wash
N/A
Experimental Protocol
Step 1: Preparation and Setup
Glassware: Oven-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.
Atmosphere: While strictly anhydrous conditions are not critical for Boc protection, flushing with Nitrogen (N₂) is recommended to prevent moisture absorption by the amine salt.
Dissolution:
Charge the Octahydrocyclopenta[c]pyrrol-5-ol HCl salt (1.0 eq) into the flask.
Add DCM (10 volumes relative to mass).
Note: The salt will likely be a suspension.
Step 2: Free-Basing and Addition
Cool the suspension to 0°C using an ice bath.
Add Triethylamine (TEA) (2.5 eq) dropwise over 5 minutes.
Observation: The suspension should clear as the free amine is liberated and the TEA-HCl salt forms (which is soluble in DCM or forms a fine precipitate).
Stir for 15 minutes at 0°C.
Prepare a solution of Boc₂O (1.1 eq) in a minimal amount of DCM.
Add the Boc₂O solution dropwise to the reaction mixture at 0°C.
Caution: Gas evolution (CO₂) may occur. Ensure the system is vented (e.g., via a needle in the septum).
Step 3: Reaction and Monitoring
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
Stir for 2 to 4 hours .
Monitoring (TLC/LCMS):
TLC System: 10% Methanol in DCM.
Stain: Ninhydrin (Starting material stains red/purple; Product does not stain or stains faintly yellow). KMnO4 will stain the alcohol functionality in both.
Target: Disappearance of the baseline amine spot.
Step 4: Workup (Critical for Purity)
Quench: Dilute the reaction mixture with water (equal volume).
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
Acid Wash: Wash the organic layer with 0.5 M Citric Acid (2x).
Reasoning: This mildly acidic wash removes unreacted amine starting material and excess TEA. It is not strong enough to cleave the Boc group or eliminate the hydroxyl.
Base Wash: Wash with Saturated NaHCO₃ (1x) to neutralize residual acid.
Brine Wash: Wash with Saturated NaCl (1x).
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap, <40°C).
Step 5: Purification
Crude Assessment: The resulting oil/solid is typically >95% pure.
Crystallization: If solid, recrystallize from Hexane/Ethyl Acetate.
Flash Chromatography: If necessary, purify on silica gel eluting with 0-50% EtOAc in Hexanes. The product is polar due to the hydroxyl group but less polar than the starting amine.
Process Workflow Diagram
Figure 2: Step-by-step operational workflow ensuring removal of reagents and isolation of pure product.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete salt neutralization
Increase TEA to 3.0 equiv to ensure all HCl is scavenged.
O-Boc Formation
Reaction too warm or excess Base/Boc
Keep reaction at 0°C–RT. Do not use DMAP. Use exactly 1.1 eq Boc₂O.
Product in Aqueous Layer
Product is too polar
If the product is highly water-soluble, replace Citric Acid wash with a simple Brine wash and back-extract the aqueous layer with DCM.
Starting Material Remains
Old Boc₂O reagent
Boc₂O hydrolyzes over time. Use fresh reagent or add 0.2 eq extra.
Safety Information (HSE)
Boc Anhydride (Boc₂O): Highly toxic by inhalation. Causes skin irritation. Melts at 23°C. Store in a refrigerator. Handle in a fume hood.
Dichloromethane (DCM): Volatile, possible carcinogen. Use PPE (gloves, goggles).
Gas Evolution: The reaction generates CO₂. Do not seal the reaction vessel tightly; use a bubbler or vented septum.
References
Synthesis of Octahydrocyclopenta[c]pyrrol-5-ol derivatives
Patent: "Process for the preparation of hexahydrocyclopenta[c]pyrrol-5(1H)-one and intermediates thereof."[1] Cadila Healthcare Limited. (2016).[1] WO2014151936 .
Context: Describes the hydrogenation and protection sequences for this specific scaffold.
General Chemoselective N-Boc Protection
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262.
Context: Validates the selectivity of N-Boc over O-Boc in amino alcohols.
Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 66(8), 2743-2748.
Context: Mechanistic insight into why DMAP should be avoided to prevent O-acyl
Application Note: Stereochemical Inversion of Octahydrocyclopenta[c]pyrrol-5-ol Scaffolds via Modified Mitsunobu Protocols
Executive Summary & Scope The octahydrocyclopenta[c]pyrrole core (also referred to as 3-azabicyclo[3.3.0]octane) is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in Retinol Binding Protein...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
The octahydrocyclopenta[c]pyrrole core (also referred to as 3-azabicyclo[3.3.0]octane) is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in Retinol Binding Protein 4 (RBP4) antagonists, antiviral agents (HCV protease inhibitors), and sulfonylurea analogs.
The biological activity of these molecules is strictly governed by the stereochemistry at the C5-position (the hydroxylated carbon on the cyclopentane ring). Synthetic routes often yield the thermodynamically stable cis-fused endo-alcohol, whereas the exo-isomer is frequently required for optimal ligand-protein binding.
This guide details a robust Mitsunobu inversion protocol specifically optimized for the sterically constrained N-protected octahydrocyclopenta[c]pyrrol-5-ol system. Unlike standard textbook conditions, this protocol addresses the specific challenges of bicyclic steric hindrance and product isolation.[1]
Strategic Analysis: The Challenge of the Bicycle
Steric Constraint & Nucleophile Selection
The octahydrocyclopenta[c]pyrrole system presents a "cup-shaped" steric environment. Inverting the C5-alcohol requires an SN2 attack on the activated alkoxyphosphonium intermediate.
The Problem: Standard nucleophiles (acetic acid, benzoic acid) often react sluggishly with hindered secondary alcohols, leading to competitive elimination or rearrangement.
The Solution: We utilize 4-nitrobenzoic acid (p-NBA) . Its lower pKa (3.4 vs 4.2 for benzoic acid) and higher nucleophilicity accelerate the displacement step, which is the rate-determining step for hindered substrates. Furthermore, the resulting p-nitrobenzoate esters are highly crystalline, aiding in the removal of triphenylphosphine oxide (TPPO).
Nitrogen Protection (Critical)
The pyrrolidine nitrogen must be protected with an electron-withdrawing group (EWG) such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).
Reasoning: A basic amine will irreversibly react with the Mitsunobu reagents (forming phosphinimines) or displace the activated alcohol intramolecularly, leading to strained aziridines or cyclized byproducts rather than the desired inversion.
Reaction Mechanism & Pathway[1][2][3][4][5][6][7]
The following diagram illustrates the activation of the endo-alcohol and the subsequent SN2 inversion by the carboxylate nucleophile.
Figure 1: Mechanistic pathway for the stereoinversion of N-Boc-octahydrocyclopenta[c]pyrrol-5-ol.
Detailed Experimental Protocol
Reagent Stoichiometry Table
Component
Role
Equivalents
Notes
Substrate
Starting Material
1.0
N-Boc protected alcohol (dried azeotropically)
Triphenylphosphine (PPh3)
Activator
1.5 - 2.0
Recrystallized if old
DIAD
Azo-reagent
1.5 - 2.0
Diisopropyl azodicarboxylate (preferred over DEAD)
p-Nitrobenzoic Acid
Nucleophile
1.5 - 2.0
p-NBA; Ensure dry
THF
Solvent
[0.1 M]
Anhydrous, inhibitor-free
Step-by-Step Procedure
Step 1: Preparation
Charge a flame-dried reaction flask (equipped with N2 inlet) with Triphenylphosphine (1.5 eq) and 4-Nitrobenzoic acid (1.5 eq).
Dissolve the N-Boc-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq) in anhydrous THF (concentration ~0.1 M) and add to the flask.
Cool the mixture to 0 °C in an ice bath. Ensure the solution is stirring vigorously.
Step 2: Addition (The Critical Step)
Dissolve DIAD (1.5 eq) in a minimal amount of dry THF.
Add the DIAD solution dropwise over 15–30 minutes.
Observation: The solution will turn yellow/orange.[2] The slow addition prevents the exotherm from decomposing the heat-sensitive betaine intermediate.
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and warm to Room Temperature (23 °C) .
Note: If conversion is <50% after 18h, heat gently to 40 °C (see optimization below).
Step 4: Workup & Hydrolysis
Concentrate the reaction mixture under reduced pressure.
Purification (Option A - Precipitation): Triturate the residue with cold diethyl ether/hexanes (1:1). TPPO (Triphenylphosphine oxide) often precipitates out. Filter and concentrate the filtrate.
Purification (Option B - Chromatography): Flash column chromatography (Hexanes/EtOAc). The p-nitrobenzoate ester is usually less polar than the starting alcohol.
Hydrolysis: Dissolve the isolated ester in THF/MeOH (1:1). Add aqueous LiOH (3.0 eq). Stir at RT for 2–4 hours until the ester is cleaved. Extract with EtOAc to yield the inverted alcohol.
Troubleshooting & Optimization Logic
If the standard protocol fails (low yield or no inversion), follow this decision logic.
Figure 2: Decision tree for troubleshooting Mitsunobu failures in bicyclic systems.
Advanced Modification: The ADDP/PBu3 Protocol
For extremely hindered octahydrocyclopenta[c]pyrrole derivatives where DIAD/PPh3 fails:
Reagents: 1,1'-(Azodicarbonyl)dipiperidine (ADDP ) and Tributylphosphine (PBu3 ).
Why: PBu3 is a stronger nucleophile (better at activating the alcohol), and ADDP is more stable.
Protocol Change: These reactions often require higher temperatures. Perform the addition at 0 °C, but heat the reaction to 60 °C post-addition.
References
Dodge, J. A., et al. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol."[3] Organic Syntheses, 1996, 73, 110.[3] Link
Swaim, N. A., et al. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4." Journal of Medicinal Chemistry, 2015, 58(15).[4] (Demonstrates the specific inversion of the octahydrocyclopenta[c]pyrrole scaffold). Link
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[5] Synthesis, 1981, 1-28.[6] Link
Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993, 34, 1639. Link
The Strategic Role of Octahydrocyclopenta[c]pyrrol-5-ol in the Synthesis of Advanced Pharmaceutical Intermediates
The bicyclic scaffold of octahydrocyclopenta[c]pyrrole has emerged as a privileged structural motif in modern medicinal chemistry. Its conformational rigidity and rich stereochemistry provide a unique three-dimensional f...
Author: BenchChem Technical Support Team. Date: March 2026
The bicyclic scaffold of octahydrocyclopenta[c]pyrrole has emerged as a privileged structural motif in modern medicinal chemistry. Its conformational rigidity and rich stereochemistry provide a unique three-dimensional framework for the design of potent and selective therapeutic agents. Among its derivatives, cis-octahydrocyclopenta[c]pyrrol-5-ol, particularly the (3aR,5r,6aS)-stereoisomer, serves as a critical chiral building block for the synthesis of complex pharmaceutical intermediates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of this versatile intermediate, with a focus on its role in the development of Retinol Binding Protein 4 (RBP4) antagonists.
Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Core
The octahydrocyclopenta[c]pyrrole core is a bicyclic amine that offers a constrained conformational landscape, which is highly desirable in drug design to enhance binding affinity and selectivity for biological targets. The introduction of a hydroxyl group at the 5-position provides a key functional handle for further elaboration and diversification of the scaffold. This hydroxyl group can be derivatized or can influence the stereochemical outcome of subsequent reactions, making octahydrocyclopenta[c]pyrrol-5-ol a cornerstone for the construction of novel molecular entities with potential therapeutic applications in areas such as metabolic diseases and ophthalmology[1][2].
Synthesis of the Key Intermediate: (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol
The synthesis of the target alcohol commences with the corresponding ketone, cis-octahydrocyclopenta[c]pyrrol-5-one. The stereoselective reduction of this ketone is the pivotal step in obtaining the desired endo-alcohol, which is the precursor for potent RBP4 antagonists[1].
General Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from the commercially available or readily synthesized cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride. The workflow can be summarized as follows:
Caption: General workflow for the preparation of pharmaceutical intermediates from cis-octahydrocyclopenta[c]pyrrol-5-one.
Protocol 1: Stereoselective Reduction of cis-Octahydrocyclopenta[c]pyrrol-5-one
The stereochemical outcome of the ketone reduction is paramount. The desired (3aR,5r,6aS)- or endo-alcohol is obtained through the careful selection of a reducing agent that favors hydride attack from the less sterically hindered exo-face of the bicyclic system. Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent suitable for this transformation[3][4].
Rationale for Reagent Selection:
Sodium Borohydride (NaBH₄): Chosen for its mild reactivity and good stereoselectivity in the reduction of unhindered cyclic ketones. It is generally safer and easier to handle compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).
Methanol (MeOH) or Ethanol (EtOH): Protic solvents that can activate the borohydride reagent and serve as a proton source during the workup.
Detailed Experimental Protocol:
Preparation: To a solution of cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride (1.0 eq) in methanol (10 vol), add a suitable base such as sodium bicarbonate (1.2 eq) to neutralize the hydrochloride salt and liberate the free base. Stir the mixture at room temperature for 30 minutes.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
Work-up: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄. Subsequently, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol.
Parameter
Condition
Rationale
Reducing Agent
Sodium Borohydride (NaBH₄)
Mild, selective, and cost-effective.
Solvent
Methanol or Ethanol
Protic solvent to activate the reducing agent.
Temperature
0 °C
Enhances stereoselectivity by minimizing side reactions.
Stoichiometry
1.5 eq NaBH₄
Ensures complete reduction of the ketone.
Purity (Typical)
>95%
After chromatographic purification.
Yield (Typical)
85-95%
Application in the Synthesis of RBP4 Antagonists
(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol is a pivotal intermediate in the synthesis of potent RBP4 antagonists, which are being investigated for the treatment of atrophic age-related macular degeneration and Stargardt disease[1][2][5]. The subsequent step in the synthetic sequence is the N-arylation of the bicyclic alcohol.
Protocol 2: N-Arylation of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of the octahydrocyclopenta[c]pyrrol-5-ol core[6][7][8].
Rationale for Method Selection:
Buchwald-Hartwig Amination: This methodology is known for its high functional group tolerance, broad substrate scope, and the ability to form C-N bonds with high efficiency.
Palladium Catalyst and Ligand: A suitable palladium precatalyst (e.g., Pd₂(dba)₃) in combination with a sterically hindered biarylphosphine ligand (e.g., BINAP) is often employed to facilitate the catalytic cycle.
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is used to deprotonate the amine without competing in the coupling reaction.
Experimental Workflow for N-Arylation:
Caption: Key components for the Buchwald-Hartwig N-arylation of octahydrocyclopenta[c]pyrrol-5-ol.
Detailed Experimental Protocol:
Reaction Setup: In an oven-dried Schlenk tube, combine (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq), the desired aryl halide (e.g., 1-bromo-2-(trifluoromethyl)benzene, 1.1 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., BINAP, 0.10 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add anhydrous, degassed toluene via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Parameter
Condition
Rationale
Catalyst System
Pd(OAc)₂ / BINAP
Efficient for C-N bond formation.
Base
Sodium tert-butoxide
Strong, non-nucleophilic base.
Solvent
Toluene
Anhydrous and high-boiling point solvent.
Temperature
80-110 °C
Provides sufficient energy for catalytic turnover.
Yield (Typical)
70-90%
Dependent on the specific aryl halide used.
Conclusion
(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol is a valuable and versatile chiral building block in pharmaceutical synthesis. The protocols detailed herein for its stereoselective preparation and subsequent N-arylation provide a robust foundation for the development of novel drug candidates, particularly in the area of RBP4 antagonism. The careful control of stereochemistry during the reduction step and the efficient C-N bond formation in the subsequent coupling reaction are critical for the successful synthesis of these complex and biologically active molecules.
References
Silvanis, C. V., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 5863–5879. Available from: [Link]
Palczewski, K., et al. (2021). Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 64(6), 3289–3311. Available from: [Link]
Wolfe, H. R., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed. Available from: [Link]
Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. ResearchGate. Available from: [Link]
Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(4), 434-439. Available from: [Link]
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
ChemiMart. (n.d.). (3aR,5R,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride. Available from: [Link]
ChemRxiv. (n.d.). Stereoselective synthesis of spirocyclic-pyrrolo-quinolinones via cascade [4+2] annulation of indole-based chalcones and activated carbonyl compounds. Available from: [Link]
Constantino, M. G., et al. (2006). Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides. Synthetic Communications, 33(1), 79-88. Available from: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
MolPort. (n.d.). (3aR,5R,6aS)-2-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-octahydrocyclopenta[c]pyrrol-5-ol. Available from: [Link]
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]
Royal Society of Chemistry. (2024). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry. Available from: [Link]
Organic Syntheses. (n.d.). 4. Available from: [Link]
PubMed. (2005). Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. Available from: [Link]
Taylor & Francis Online. (2006). Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides. Available from: [Link]
YouTube. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. Available from: [Link]
Laboratory Guide: Handling & Functionalization of Octahydrocyclopenta[c]pyrrol-5-ol
Abstract & Chemical Context Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic, saturated amino alcohol widely utilized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid 3D structure—typically a cis-fused bicy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Chemical Context
Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic, saturated amino alcohol widely utilized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid 3D structure—typically a cis-fused bicyclic system—provides a defined spatial orientation for pharmacophores, making it a critical building block for kinase inhibitors (e.g., p38 MAP kinase), autotaxin inhibitors, and antiviral agents.
This guide addresses the specific challenges of handling this compound, primarily supplied as the hydrochloride salt. Key technical hurdles include its hygroscopicity, the need for selective functionalization (distinguishing the secondary amine from the secondary alcohol), and the verification of its relative stereochemistry.
Physical State: White to off-white solid (HCl salt).[1]
Sensitivities: Hygroscopic.[1] The free base is sensitive to CO₂ (carbamate formation in air).
Handling Protocols
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a dust mask (N95) if weighing open powders outside a fume hood.[1]
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The container must be resealed with Parafilm immediately after use to prevent water absorption, which turns the free-flowing solid into a sticky gum.[1]
Characterization & Quality Control (QC)[1]
Before initiating synthesis, verify the identity and salt form.[1] Commercial batches may contain varying amounts of water or residual solvents.[1]
Expected m/z: 142.1 [M+H]⁺ (Free base MW = 141.21).
Note: In the HCl salt, the chloride counterion is not visible in positive mode but can be confirmed via silver nitrate precipitation test if stoichiometry is .
Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow for handling and derivatizing the compound, ensuring selective reaction at the nitrogen center before modifying the alcohol.
Figure 1: Critical workflow for processing octahydrocyclopenta[c]pyrrol-5-ol. Note the mandatory N-protection step prior to O-functionalization to prevent chemoselectivity issues.
Objective: Convert the HCl salt to the N-Boc protected derivative to mask the amine nucleophile, enabling safe handling of the alcohol.[1]
Rationale: Isolating the free base is risky due to its polarity and potential volatility.[1] A biphasic Schotten-Baumann condition is preferred for efficiency.[1]
Dissolution: In a round-bottom flask, dissolve 1.0 g of the HCl salt in 10 mL of water.
Basification: Cool to 0°C. Add NaOH (2.5 eq) dissolved in minimal water.
Self-Validating Step: Check pH > 12 using pH paper.[1] If not, add more base.[1]
Reagent Addition: Add a solution of Boc₂O (1.1 eq) in 10 mL Dioxane dropwise over 15 minutes.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours.
Monitoring: TLC (5% MeOH in DCM).[1] Stain with Ninhydrin.[1]
Success Criteria: The starting material spot (baseline, purple/red with Ninhydrin) should disappear. The product (Rf ~0.4–0.6) will not stain strongly with Ninhydrin but may char with KMnO₄.[1]
Result: Yields tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate as a viscous oil or low-melting solid.
Protocol B: Oxidation to Ketone (Swern or Dess-Martin)
Objective: Convert the 5-hydroxyl group to a ketone for subsequent reductive amination or Grignard addition.[1]
Pre-requisite: Protocol A (N-must be protected).[1]
Setup: Flame-dry a flask and cool under Argon. Dissolve N-Boc alcohol in dry DCM (0.1 M).
Oxidation: Add DMP (1.2 eq) in one portion at 0°C.
Stirring: Allow to warm to RT and stir for 2–4 hours.
Self-Validating Step: TLC (30% EtOAc/Hexane).[1] The ketone typically runs higher (less polar) than the alcohol.
Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃.[1][4] Stir vigorously until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).
Isolation: Extract with DCM, dry, and concentrate.
Data Check: IR spectrum should show a strong ketone C=O stretch at ~1740 cm⁻¹ (distinct from the carbamate C=O at ~1690 cm⁻¹).
Troubleshooting & Stereochemistry
Stereochemical Integrity
The cis-fused junction is thermodynamically stable but can epimerize under harsh basic conditions if a ketone is present at the bridgehead (not applicable here, but relevant if oxidizing C-1/C-3).[1]
Solution: Use Methanol or Water for initial dissolution.[1] Do not attempt to extract the salt into organic solvents; it will remain in the aqueous phase.[1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67281394, (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Retrieved from [Link]
Application Note: Catalytic Hydrogenation Strategies for Octahydrocyclopenta[c]pyrrol-5-ol
This Application Note provides a rigorous technical guide for accessing octahydrocyclopenta[c]pyrrol-5-ol (also known as 7-hydroxy-3-azabicyclo[3.3.0]octane ) via catalytic hydrogenation. The guide focuses on two critica...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous technical guide for accessing octahydrocyclopenta[c]pyrrol-5-ol (also known as 7-hydroxy-3-azabicyclo[3.3.0]octane ) via catalytic hydrogenation.
The guide focuses on two critical synthetic phases:
Core Assembly: Constructing the bicyclic [3.3.0] scaffold from acyclic or monocyclic precursors via reductive cyclization.
Functionalization: Diastereoselective hydrogenation of the ketone intermediate (hexahydrocyclopenta[c]pyrrol-5(1H)-one) to the target alcohol.
Strategic Analysis & Retrosynthesis
The octahydrocyclopenta[c]pyrrole scaffold represents a cis-fused bicyclic system. The primary synthetic challenge lies not just in the ring construction, but in controlling the stereochemical outcome of the bridgehead carbons (cis vs. trans) and the relative configuration of the hydroxyl group (endo vs. exo).
Stereochemical Considerations
Bridgehead Configuration: The cis-fused isomer is thermodynamically favored by approximately 6 kcal/mol over the trans-isomer in [3.3.0] systems due to ring strain. Catalytic hydrogenation of unsaturated precursors almost exclusively yields the cis-fused framework.
Alcohol Configuration: Reduction of the ketone at position 5 (fused numbering) or 7 (bicyclo numbering) creates a new stereocenter.
Endo-isomer: Hydroxyl group on the concave face (same side as bridgehead hydrogens).
Exo-isomer: Hydroxyl group on the convex face (opposite to bridgehead hydrogens).
Control: Heterogeneous catalysts typically approach from the less hindered convex (exo) face, favoring the formation of the endo-alcohol .
Retrosynthetic Pathway
The most robust access routes rely on hydrogenation at two distinct stages:
Route A (Ring Formation): Reductive cyclization of 1,2-dicyanocyclopentene.
Route B (Functional Group Interconversion): Diastereoselective hydrogenation of hexahydrocyclopenta[c]pyrrol-5(1H)-one.
Figure 1: Retrosynthetic logic flow. Route A establishes the core; Route B sets the alcohol stereochemistry.
Protocol A: Accessing the Core via Reductive Cyclization
This method is preferred for large-scale access to the scaffold from inexpensive starting materials. It utilizes a "one-pot" hydrogenation-cyclization sequence.
Mechanism
The hydrogenation of 1,2-dicyanocyclo-1-pentene proceeds through a cascade:
Reduction of the C=C double bond.
Partial reduction of one nitrile to a primary amine.
Intramolecular nucleophilic attack of the amine on the remaining nitrile (or imine).
Preparation: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 1,2-dicyanocyclo-1-pentene (0.5 M concentration in THF).
Catalyst Addition: Add 5% Pd/C catalyst (10 wt% loading relative to substrate). Note: Handle wet catalyst under inert atmosphere to prevent ignition.
Purging: Seal the reactor. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).
Reaction: Pressurize to 50–80 bar H₂ . Heat the mixture to 80–120°C .
Insight: Higher temperatures favor the cyclization step (elimination of NH₃).
Agitation: Stir vigorously (>1000 rpm) to eliminate gas-liquid mass transfer limitations.
Completion: Monitor H₂ uptake. Reaction typically completes in 12–24 hours.
Workup: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad.
Purification: Concentrate the filtrate. The crude secondary amine (octahydrocyclopenta[c]pyrrole) can be purified via vacuum distillation or converted to the N-Boc derivative for easier handling.
Data Summary:
Parameter
Condition Range
Optimal
Effect of Deviation
Pressure
20–100 bar
60 bar
Low pressure leads to incomplete cyclization (primary diamine).
Temperature
60–140°C
100°C
Low temp slows cyclization; High temp risks ring opening.
Catalyst
Pd, Rh, Pt
Rh/Al₂O₃
Rh minimizes aromatic byproducts; Pd is cost-effective.
Protocol B: Diastereoselective Hydrogenation of the Ketone
Once the core is established (often as the ketone intermediate), the transformation to the alcohol requires precise stereocontrol.
Stereochemical Outcome[1]
Heterogeneous Catalysts (Ru/C, Pt/C): Preferentially attack the convex (exo) face of the bicyclic cup.
Major Product: Endo-alcohol (Hydroxyl is cis to the bridgehead hydrogens).
Selectivity: Typically 80:20 to 95:5 dr (endo:exo).
Homogeneous Catalysts (Ru-BINAP, Ru-TsDPEN): Allow for enantioselective reduction if the starting material is prochiral (not applicable here as the ketone is meso) or diastereoselective control via ligand sterics.
Analysis: Determine diastereomeric ratio (dr) via ¹H NMR. The endo-proton (on the carbon bearing OH) typically appears as a multiplet with different coupling constants compared to the exo-proton.
Figure 2: Stereochemical pathway of ketone reduction. The "cup-shape" of the cis-fused system directs the catalyst to the outer (exo) face.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Poisoned catalyst (S or N species)
Wash substrate with dilute acid; Increase catalyst loading to 10-20 wt%.
Poor Diastereoselectivity
Isomerization of product
Lower reaction temperature; Switch from Pd (isomerizing) to Ru or Pt.
Over-reduction (Deoxygenation)
High Temp / Acidic media
Maintain T < 40°C; Ensure neutral pH (avoid acidic solvents with Pd).
Ring Opening
High Pressure/Temp on strained rings
Reduce pressure to < 20 bar; Use milder catalyst (Rh instead of Pd).
References
Lonza AG. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1.[1] Link
Becker, D., & Flynn, D. L. (1993). Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive Pauson-Khand cyclization. Loyola eCommons. Link
Kuwano, R. (2008). Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles. Link
Application Notes & Protocols: Harnessing Octahydrocyclopenta[c]pyrrol-5-ol Linkers for Robust Bioconjugate Development
Introduction: A New Scaffold for Stability and Precision in Bioconjugation The field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), is continuously drive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A New Scaffold for Stability and Precision in Bioconjugation
The field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), is continuously driven by the need for enhanced stability, homogeneity, and therapeutic efficacy. The linker, a critical component connecting the biological targeting moiety to a payload, plays a pivotal role in the overall performance of the conjugate.[1][][3] This document introduces a novel class of linkers based on the octahydrocyclopenta[c]pyrrol-5-ol scaffold, a rigid bicyclic system designed to offer superior control over spatial orientation and exceptional stability.
The inherent rigidity of the bicyclo[3.3.0]octane core, a key feature of the octahydrocyclopenta[c]pyrrol-5-ol structure, minimizes conformational flexibility.[4] This attribute is hypothesized to contribute to more predictable and uniform bioconjugate characteristics, potentially leading to improved pharmacokinetic profiles and a wider therapeutic window. These linkers are designed as non-cleavable scaffolds, relying on the complete degradation of the antibody within the target cell's lysosome to release the payload, a strategy known for its high plasma stability and reduced off-target toxicity.[][5][6]
This guide provides a comprehensive overview of the chemical strategies, detailed protocols, and analytical methods for utilizing octahydrocyclopenta[c]pyrrol-5-ol linkers in the synthesis of advanced bioconjugates.
Chemical Principles and Reaction Mechanisms
The octahydrocyclopenta[c]pyrrol-5-ol core serves as a foundational building block that requires functionalization to become a reactive crosslinking agent. The secondary alcohol at the 5-position is the primary site for chemical modification, allowing for the introduction of various reactive groups for antibody and payload attachment.
A common and effective strategy involves a two-step process:
Activation of the Hydroxyl Group: The hydroxyl group is first converted into a more reactive intermediate. A widely used method is its reaction with a compound containing a maleimide group, which is highly selective for thiol groups present in cysteine residues of proteins.[7][8]
Conjugation to the Biomolecule: The activated linker is then reacted with the biomolecule, typically a monoclonal antibody (mAb) that has been engineered to contain surface-accessible cysteine residues for site-specific conjugation.[9] This thiol-maleimide reaction forms a stable thioether bond.[7][8]
The following diagram illustrates the proposed workflow for activating the octahydrocyclopenta[c]pyrrol-5-ol linker and conjugating it to an antibody.
Figure 1: General workflow for ADC synthesis using an activated octahydrocyclopenta[c]pyrrol-5-ol linker.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of bioconjugates using a maleimide-activated octahydrocyclopenta[c]pyrrol-5-ol linker.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol describes the partial reduction of a monoclonal antibody to generate a controlled number of free thiol groups for conjugation.
Materials:
Monoclonal Antibody (mAb) stock solution (e.g., 10 mg/mL in PBS)
Borate buffer (500 mM sodium borate, 500 mM NaCl, pH 8.0)
PBS with 1 mM DTPA, pH 7.4
PD-10 desalting columns
Procedure:
To a solution of the antibody (e.g., 24 mg in 2.4 mL), add 300 µL of borate buffer.[10]
Prepare a fresh solution of TCEP. The molar equivalents of TCEP will determine the extent of reduction and the final drug-to-antibody ratio (DAR). For a target DAR of 4, approximately 4.2 equivalents of TCEP are typically used.[10]
Add the calculated volume of TCEP solution to the antibody solution.
Gently mix and incubate the reaction at 37°C for 1 hour.[10]
Equilibrate PD-10 desalting columns with PBS/DTPA buffer.
Purify the reduced antibody by passing the reaction mixture through the equilibrated PD-10 columns to remove excess TCEP.[10]
Pool the protein-containing fractions. The reduced antibody should be kept on ice and used immediately for conjugation.
Protocol 2: Conjugation of Activated Linker to Reduced Antibody
This protocol details the conjugation of the maleimide-activated octahydrocyclopenta[c]pyrrol-5-ol linker to the partially reduced antibody.
Materials:
Partially reduced mAb from Protocol 1
Maleimide-activated octahydrocyclopenta[c]pyrrol-5-ol linker (dissolved in a compatible organic solvent like DMSO)
N-acetylcysteine (for quenching)
PBS, pH 7.4
Procedure:
Combine the partially reduced antibody solution with 10-20% (v/v) of a co-solvent like DMSO to aid linker solubility.[7]
Add the maleimide-activated linker to the antibody solution. A typical molar excess is 5 equivalents of linker per mole of antibody.[7]
Incubate the reaction on ice or at room temperature for 1-2 hours. The reaction progress can be monitored by analytical techniques.
Quench the reaction by adding an excess (e.g., 20-fold molar excess over the linker) of N-acetylcysteine to react with any unreacted maleimide groups.[10]
Incubate for an additional 20 minutes.
Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate (ADC)
This protocol outlines the purification of the ADC and subsequent characterization to determine purity and DAR.
Materials:
Crude ADC from Protocol 2
Purification system (e.g., size-exclusion chromatography (SEC) or ceramic hydroxyapatite (CHT) chromatography)
Appropriate buffers for the chosen chromatography method
Characterization instruments (e.g., Hydrophobic Interaction Chromatography (HIC), Mass Spectrometer)
Procedure:
Purification:
Purify the crude ADC using a suitable chromatography method to remove unconjugated linker, payload, and aggregates. SEC is commonly used for buffer exchange and removal of small molecules. CHT can also be effective for separating conjugated from unconjugated antibody.[7][11]
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS, pH 7.4) using dialysis or diafiltration.[7]
Characterization:
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the drug-to-antibody ratio (DAR) distribution. The addition of the hydrophobic linker-payload increases the retention time of the antibody on the HIC column, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).
Mass Spectrometry (MS): For a more precise determination of conjugation, the ADC can be analyzed by mass spectrometry. The sample is typically deglycosylated and reduced prior to analysis to separate the light and heavy chains. The mass shift observed for the conjugated chains relative to the unconjugated chains confirms successful conjugation and provides an accurate DAR.[12]
Data Presentation and Expected Outcomes
The following table summarizes the expected outcomes and quality control parameters for an ADC synthesized using the octahydrocyclopenta[c]pyrrol-5-ol linker.
Parameter
Target Value
Analytical Method
Rationale
Average DAR
3.5 - 4.0
HIC, Mass Spectrometry
A higher DAR generally enhances therapeutic potency.[13]
Purity
>95%
Size-Exclusion Chromatography
High purity is essential to minimize off-target effects and ensure product consistency.
Monomer Content
>98%
Size-Exclusion Chromatography
High monomer content indicates low levels of aggregation, which can affect pharmacokinetics and immunogenicity.[13]
In Vitro Plasma Stability
>95% intact ADC after 7 days
ELISA or LC-MS
The non-cleavable nature of the linker should lead to high stability in circulation, preventing premature payload release.[][6]
Visualization of Key Processes
The following diagram illustrates the analytical characterization workflow for the purified ADC.
Figure 2: Analytical workflow for ADC characterization.
Conclusion
The octahydrocyclopenta[c]pyrrol-5-ol linker platform offers a promising new tool for the development of highly stable and homogeneous bioconjugates. The rigid, non-cleavable nature of this scaffold is designed to address some of the key challenges in the field, such as premature payload release and heterogeneity. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to explore the potential of this novel linker technology in creating next-generation targeted therapeutics.
References
Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC. (n.d.).
Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions. (n.d.).
General Antibody Drug Conjugate Protocol - BroadPharm. (n.d.).
Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC. (n.d.).
The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.).
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. (2021, June 22).
In Vivo Stability of ADC Linkers: A Comparative Guide - Benchchem. (n.d.).
A Comparative Guide to Alternative Bifunctional Linkers for Click Chemistry Bioconjugation - Benchchem. (n.d.).
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC. (n.d.).
Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. (2025, October 16).
Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - MDPI. (2020, September 19).
Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences. (2025, November 21).
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC. (n.d.).
ADC Linker Products - Creative Biolabs. (n.d.).
ADCs Linker/Click Chemistry - DC Chemicals. (n.d.).
Bioconjugation reagents - Lumiprobe. (n.d.).
Bioconjugation application notes. (n.d.).
ADC Linkers, AOC Linkers - BroadPharm. (n.d.).
Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK. (2023, August 10).
The Chemistry Behind ADCs - PMC. (n.d.).
Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - ResearchGate. (n.d.).
Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500 - PMC. (2025, October 27).
Linked drug-drug conjugates based on triterpene and phenol structures. Rational synthesis, molecular properties, toxicity and bioactivity prediction. (2020, December 1).
Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. (2020, August 1).
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1).
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (2023, December 9).
Synthesis and bioactivity of pyrrole-conjugated phosphopeptides - PMC - NIH. (n.d.).
Improving reaction yields in the synthesis of octahydrocyclopenta[c]pyrrol-5-ol
This technical support guide addresses the synthesis and yield optimization of octahydrocyclopenta[c]pyrrol-5-ol (also known as 5-hydroxy-3-azabicyclo[3.3.0]octane). The content focuses on the most scalable synthetic rou...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide addresses the synthesis and yield optimization of octahydrocyclopenta[c]pyrrol-5-ol (also known as 5-hydroxy-3-azabicyclo[3.3.0]octane).
The content focuses on the most scalable synthetic route: the reduction of hexahydrocyclopenta[c]pyrrol-5(1H)-one , while also addressing upstream scaffold formation issues.
Topic: Yield Optimization & Troubleshooting Guide
Doc ID: TS-ORG-330-OL
Last Updated: March 2026
Process Overview & Logic Flow
The synthesis of octahydrocyclopenta[c]pyrrol-5-ol typically proceeds through the formation of the bicyclic [3.3.0] scaffold followed by functional group manipulation.[1] The critical yield-limiting steps are the stereoselective reduction of the ketone and the isolation of the highly polar amino-alcohol.
Synthetic Pathway Visualization
The following diagram illustrates the standard industrial route and critical control points (CCPs) for yield loss.
Figure 1: Critical pathway for Octahydrocyclopenta[c]pyrrol-5-ol synthesis highlighting the ketone reduction as the primary control point for stereochemistry and yield.
Critical Troubleshooting (Q&A)
Phase 1: Ketone Reduction (The "5-one" to "5-ol" Step)
Q: I am observing low diastereoselectivity (cis/trans alcohol mixture). How do I favor the endo-alcohol?A: The bicyclic [3.3.0] system is inherently cis-fused at the bridgehead (thermodynamically favored by ~6 kcal/mol). However, the reduction of the ketone at position 5 can yield either the endo (concave) or exo (convex) alcohol.
Mechanism: Small hydride donors (NaBH₄) attack from the less hindered exo face, favoring the endo-alcohol . Bulky borohydrides (e.g., L-Selectride) attack from the more accessible face but are heavily influenced by the "cup" shape of the bicycle.
Protocol Adjustment:
Switch solvent to Methanol at -78°C if using NaBH₄ to increase rigidity and selectivity.
If exo-alcohol is required, use Meerwein-Ponndorf-Verley (MPV) reduction (Al(OiPr)₃), which is thermodynamically controlled and often favors the more stable isomer.
Q: My reaction conversion is >95% by TLC, but isolated yield is <40%. Where is my product?A: This is the most common failure mode for amino-alcohols. The product is a secondary amine with a hydroxyl group, making it extremely hygroscopic and water-soluble. It is likely remaining in your aqueous workup layer.
Fix: Do NOT use a standard water/ether extraction.
Recommended Workup:
Quench reaction with minimal water.
Evaporate organic solvent and water in vacuo to dryness.
Salting Out: Dissolve residue in minimal saturated brine/K₂CO₃ solution.
Extraction: Extract continuously with Chloroform:Isopropanol (3:1) or n-Butanol . Ethyl acetate is often too non-polar to extract this scaffold efficiently.
Phase 2: Upstream Scaffold Synthesis
Q: During the hydrogenation of the dinitrile or enamine precursor, the reaction stalls at 60% conversion. Why?A: The secondary amine product is a potent catalyst poison. As the concentration of the octahydro-scaffold increases, the basic nitrogen coordinates to the Pd or Pt surface, inhibiting further turnover.
Solution: Perform the hydrogenation under acidic conditions (e.g., Acetic Acid or HCl/MeOH ). This protonates the amine product (forming the ammonium salt), preventing it from binding to the catalyst surface.
Reference Check: See Gliclazide intermediate synthesis protocols which utilize acidic hydrogenation to prevent poisoning [1].
Optimized Experimental Protocols
Protocol A: Stereoselective Reduction of Hexahydrocyclopenta[c]pyrrol-5(1H)-one
Targeting >85% Isolated Yield
Parameter
Specification
Rationale
Substrate
1.0 eq Ketone (HCl salt preferred)
Free amine may interfere with Lewis acidic reducing agents.
Reagent
1.2 eq NaBH₄
Excess ensures completion; Borohydride is milder than LAH.
Convert the crude oil to the Oxalate or Fumarate salt by adding 1 eq of acid in hot Ethanol.
Cool to crystallize. This often purifies the diastereomeric ratio (dr) significantly.
Data Summary: Reducing Agent Comparison
The following table summarizes expected outcomes based on reducing agent selection for the [3.3.0] bicyclic ketone [2][3].
Reagent
Conditions
Major Isomer
Yield (Isolated)
Notes
NaBH₄
MeOH, 0°C
Endo (OH cis to bridge)
85-92%
Best balance of yield/cost.
L-Selectride
THF, -78°C
Exo (OH trans to bridge)
70-80%
High steric bulk attacks from open face. Harder workup.
LiAlH₄
Et₂O, Reflux
Mixed
60-75%
Aggressive; can cause ring cleavage or side reactions.
H₂ / PtO₂
AcOH, 50 psi
Endo
88%
Cleanest profile, but requires high pressure equipment.
References
CN103601666A . Preparation method of octahydrocyclopentane[c]pyrrole. Google Patents. Link
Brown, H. C., & Krishnamurthy, S. (1979). Lithium tri-sec-butylborohydride. A new reagent for the reduction of cyclic and bicyclic ketones with super stereoselectivity. Journal of the American Chemical Society. Link
Griot, R. G. (1959).[2] Synthesis of 3-azabicyclo[3.3.0]octane. Helvetica Chimica Acta.[2] Link
World Intellectual Property Organization. (2013).[3][4] WO/2013/102634: Method for Preparation of Octahydrocyclopenta[c]pyrrole.[3] Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Octahydrocyclopenta[c]pyrrol-5-ol Salts
Case ID: 3-AZA-SOL-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Solubility, Hygroscopicity, and Phase Separation Issues[1][2][3]
Executive Summary & Diagnostic Matrix
The Core Challenge:
Octahydrocyclopenta[c]pyrrol-5-ol (often referred to as 3-azabicyclo[3.3.0]octan-7-ol) presents a unique "solubility paradox" due to its structural duality. The rigid bicyclic amine core creates high lattice energy potential, while the C5-hydroxyl group introduces significant hydrogen-bonding capability.[3]
When converted to a salt (e.g., HCl, TFA), the molecule becomes hyper-polar.[2] This frequently results in:
Extreme Hygroscopicity: The salt deliquesces (turns to liquid) upon exposure to air.[1]
Organic Insolubility: The salt acts as "brick dust" in DCM or THF, stalling acylation or alkylation reactions.[1]
Oiling Out: During crystallization, the product separates as a gummy oil rather than a discrete solid.[1]
Diagnostic Decision Tree:
Use the diagram below to identify your specific failure mode and jump to the relevant solution module.
Figure 1: Diagnostic workflow for isolating the root cause of solubility failure.
Module 1: Overcoming Hygroscopicity (The "Wet Salt" Issue)
The Science:
The HCl salt of octahydrocyclopenta[c]pyrrol-5-ol is notoriously hygroscopic because the chloride ion and the 5-hydroxyl group coordinate with atmospheric water to lower the crystal lattice energy.[3] If your salt turns to a syrup on the balance, you are dealing with deliquescence .[1]
Troubleshooting Protocol:
Parameter
Standard (Fail)
Optimized (Pass)
Counterion
Chloride (HCl)
Tosylate (p-TsOH) or Fumarate
Drying Method
Vacuum Oven (40°C)
P2O5 Desiccator + High Vac (<1 mbar)
Handling
Open Bench
Glove Bag or Argon Cone
Corrective Action: Counterion Switching (Salt Metathesis)
If you cannot handle the HCl salt, switch to a Tosylate salt.[1][2] The large, lipophilic aromatic ring of the p-toluenesulfonic acid "shields" the polar amine core from moisture.
Protocol: Synthesis of Non-Hygroscopic Tosylate Salt
Dissolution: Dissolve 1.0 eq of the free amine in minimal isopropyl alcohol (IPA).
Acid Addition: Add 1.0 eq of p-toluenesulfonic acid monohydrate (dissolved in minimal IPA) dropwise at 60°C.
Cooling: Allow to cool slowly to Room Temp (RT) over 4 hours.
Isolation: Filter the white precipitate.
Result: A crystalline, non-hygroscopic solid stable in air for >24 hours.[1]
Module 2: Solving Organic Insolubility (The "Brick Dust" Issue)
The Science:
Researchers often try to react the amine salt in Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] The HCl salt is virtually insoluble in these media due to the high polarity of the bicyclic framework. This leads to heterogeneous reactions that are slow or incomplete.[1]
Troubleshooting Protocol:
Option A: The "Solubility Switch" (Lipophilic Counterions)
Replace inorganic acids (HCl/HBr) with lipophilic organic acids.[1][2]
Recommendation: Use Bistriflimide (HNTf2) or Tetraphenylborate salts if the amine must be isolated but soluble in DCM.[1][2]
Why? These bulky, charge-diffuse anions disrupt the tight crystal lattice and interact favorably with organic solvents.[1]
Option B: In-Situ Free Basing (Biphasic Conditions)
Do not try to dissolve the salt directly.[1][2][3] Use a biphasic system with a Phase Transfer Catalyst (PTC).[1][2]
Protocol: Biphasic Acylation of Insoluble Salt
Suspend: Suspend 1.0 eq of Amine.HCl in DCM (0.2 M).
Base: Add 2.5 eq of aq. NaHCO3 or K2CO3 (saturated solution).[1][2][3]
Reagent: Add your electrophile (e.g., acid chloride) to the DCM layer.[1][2]
Mechanism: The PTC shuttles the free amine into the organic layer as it is deprotonated at the interface.
Module 3: Preventing "Oiling Out" (Purification)
The Science:
"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common with octahydrocyclopenta[c]pyrrol-5-ol salts because the melting point is often depressed by impurities or solvent inclusions.[1][2][3]
Visualizing the Solution:
Figure 2: Workflow to prevent Liquid-Liquid Phase Separation (Oiling Out).
Corrective Action: The "Cloud Point" Method
Solvent: Dissolve the crude salt in the minimum amount of hot Methanol (MeOH).
Anti-Solvent: Add hot Diethyl Ether (Et2O) or MTBE dropwise until a faint turbidity (cloudiness) persists.[1][2][3]
The Trick: Add one drop of MeOH to clear the solution.[1]
Seeding: Add a tiny seed crystal (if available) or scratch the glass.[1]
Insulation: Wrap the flask in foil/cotton to cool very slowly to RT. Rapid cooling traps solvent and causes oiling.[1]
Frequently Asked Questions (FAQ)
Q: Can I just use the free base instead of the salt?A: The free base of octahydrocyclopenta[c]pyrrol-5-ol is an oil or low-melting solid that oxidizes and absorbs CO2 from the air (forming carbamates).[3] Salts are preferred for long-term storage.[1][2] If you must use the free base, store it as a solution in Toluene at -20°C.
Q: My NMR shows broad peaks for the salt. Is it impure?A: Not necessarily.[1][2] Bicyclic amines often show rotameric broadening in NMR due to restricted conformational flipping, especially in viscous solvents like DMSO-d6.[1][2][3] Try running the NMR at 50°C or adding a drop of D2O to exchange the NH/OH protons, which often sharpens the spectrum.
Q: Which salt is best for bioavailability/in-vivo studies?A: While Tosylate is best for chemistry handling (Module 1), it has a high molecular weight penalty.[1][2][3] For in-vivo formulations, the Mesylate (Methanesulfonate) or Succinate salts often offer the best balance of water solubility and lower molecular weight [1].[1]
References
Stahl, P. H., & Wermuth, C. G.[2][4][5] (Eds.).[1][2][3][6][7][8][9] (2002).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA.[1][2][3][4][5] Link[1][2][3]
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link
Bastin, R. J., et al. (2000).[1][2] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1][2][3] Link[1][2][3]
Black, S. N., et al. (2007).[1][2] Structure, Solubility, Screening, and Synthesis of Molecular Salts.[2] Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1][2] Link
You are attempting to separate the diastereomers of octahydrocyclopenta[c]pyrrol-5-ol (also known as 3-azabicyclo[3.3.0]octan-7-ol).[1] This molecule presents a classic chromatographic challenge: a rigid, fused 5,5-bicyclic system with two key stereogenic regions—the bridgehead carbons (determining cis/trans fusion) and the hydroxyl group (endo/exo orientation).[1]
Because diastereomers possess distinct physical properties (unlike enantiomers), they can theoretically be separated on achiral phases.[1] However, in rigid bicyclic amines, the polarity differences are often minute.[1] This guide provides a self-validating workflow to resolve these species using shape-selective stationary phases and pH control.
Module 1: Method Development Strategy
The Chemistry of the Separation
The Challenge: The secondary amine causes peak tailing due to silanol interactions.[1] The compact, globular shape of the 5,5-fused system minimizes the hydrophobic surface area difference between diastereomers.[1]
The Solution: We must exploit shape selectivity and dipole-dipole interactions rather than simple hydrophobicity.[1]
High. Chiral columns (e.g., AD-H, OD-H) are often the "silver bullet" for diastereomers.[1]
Mobile Phase Selection (The "pH Switch")
You must choose one of two distinct pH states to prevent peak broadening.[1] Do not operate at neutral pH (6-8).
Option A: High pH (Basic Mode) - Preferred for Free Amines [1]
Buffer: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide (pH 9.5 - 10.5).
Why: Keeps the amine deprotonated (neutral).[1] This increases retention on RP columns and eliminates silanol repulsion.[1] Requires a hybrid-silica column (e.g., XBridge, Gemini).[1]
Why: Fully protonates the amine.[1] TFA acts as an ion-pairing agent, sharpening the peak.[1]
Module 2: Troubleshooting & FAQs
Q1: My diastereomers are co-eluting as a single broad peak on C18. What now?
Diagnosis: Lack of shape selectivity. The hydrophobic footprints of the endo and exo isomers are too similar.[1]
Protocol:
Switch Ligand: Move to a PFP (Pentafluorophenyl) column.[1] The rigid fluorine ring interacts differently with the spatial arrangement of the hydroxyl group relative to the bridgehead.[1]
Detection: UV 210 nm (low wavelength required as the molecule lacks strong chromophores unless derivatized).[1]
References
Daicel Corporation. Chiral Column Selection Guide for Diastereomers.[1] (General principles for separating stereoisomers using polysaccharide columns).
Waters Corporation. Separation of Basic Compounds: Effect of pH and Ionic Strength.[1] (Authoritative guide on high pH chromatography for amines). [1]
Phenomenex. Resolution of Diastereomers and Enantiomers using Achiral and Chiral Phases. (Technical notes on PFP and Phenyl-Hexyl selectivity).
Snyder, L. R., et al. Introduction to Modern Liquid Chromatography.[1] (Foundational text on mechanism of separation for rigid bicyclic systems).
(Note: While specific literature on "octahydrocyclopenta[c]pyrrol-5-ol" is proprietary or sparse, the protocols above are derived from validated methodologies for the 3-azabicyclo[3.3.0]octane class of compounds.)
Technical Support Center: Troubleshooting N-Alkylation of Octahydrocyclopenta[c]pyrrol-5-ol
Introduction Octahydrocyclopenta[c]pyrrol-5-ol is a highly valuable, conformationally restricted bicyclic scaffold frequently utilized in medicinal chemistry and drug development[1]. However, functionalizing this molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Octahydrocyclopenta[c]pyrrol-5-ol is a highly valuable, conformationally restricted bicyclic scaffold frequently utilized in medicinal chemistry and drug development[1]. However, functionalizing this molecule presents a classic chemoselectivity challenge: it contains both a secondary amine (within the pyrrolidine ring) and a secondary alcohol (on the cyclopentanol ring). When targeting the synthesis of tertiary amines via direct N-alkylation, researchers frequently encounter side reactions such as O-alkylation, over-alkylation (quaternization), and electrophile elimination.
This guide provides mechanistic insights and field-proven protocols to help you logically troubleshoot these specific issues and optimize your synthetic workflows.
Diagnostic workflow for resolving N-alkylation side reactions.
Q1: Why am I observing significant O-alkylation alongside the desired N-alkylation?A1: Causality: The secondary amine is intrinsically more nucleophilic than the secondary alcohol due to nitrogen's lower electronegativity and higher polarizability. However, chemoselectivity is heavily dependent on the basicity of the reaction environment. If a strong base (e.g., NaH, KOtBu) is used, the secondary alcohol (pKa ~16) is deprotonated to form a highly reactive alkoxide, which aggressively competes with the amine for the electrophile.
Solution: Shift to mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) in polar aprotic solvents (DMF, MeCN). These bases are strong enough to neutralize the generated hydrogen halide but too weak to deprotonate the alcohol[1]. If chemoselectivity remains poor at elevated temperatures[2], you must temporarily mask the hydroxyl group using a tert-butyldimethylsilyl (TBS) protecting group prior to alkylation.
Q2: My LC-MS shows a mass corresponding to [M+Alkyl]+. How do I prevent quaternization (over-alkylation)?A2: Causality: The product of the initial N-alkylation is a tertiary amine. Due to the inductive electron-donating effect of the newly attached alkyl group, this tertiary amine is often more nucleophilic than the starting secondary amine. This makes it highly susceptible to a second alkylation event, forming a quaternary ammonium salt. This is particularly problematic when highly reactive electrophiles, such as alkyl iodides, are used[3].
Solution:
Electrophile Selection: Switch from alkyl iodides to alkyl bromides or chlorides, which possess a higher activation energy barrier for the second alkylation step.
Alternative Pathway: Abandon direct alkylation and utilize reductive amination. This pathway proceeds via an iminium intermediate and inherently stops at the tertiary amine stage, completely preventing quaternization.
Q3: I am using an alkyl halide with a bulky base, but I'm seeing low yields and the formation of alkenes. What is happening?A3: Causality: When using secondary or tertiary alkyl halides in the presence of bases, the E2 elimination pathway competes directly with the SN2 substitution pathway. Bulky bases (like DBU) and elevated temperatures exacerbate this issue by acting as Brønsted bases (abstracting a proton) rather than facilitating nucleophilic attack.
Solution: Lower the reaction temperature and switch to a less sterically hindered alkylating agent. Alternatively, utilize "borrowing hydrogen" (BH) catalysis. In a BH process, an alcohol is temporarily oxidized to an aldehyde by a transition metal catalyst, undergoes condensation with the amine, and is subsequently reduced. This generates water as the sole byproduct and completely bypasses the E2 elimination risk associated with alkyl halides[4].
Quantitative Data: Base and Solvent Effects
The table below summarizes the typical product distribution when alkylating octahydrocyclopenta[c]pyrrol-5-ol with benzyl bromide (1.1 eq) under various conditions.
Base
Solvent
Temperature
N-Alkylation (Target)
O-Alkylation
Quaternization
NaH (1.5 eq)
THF
0 °C to RT
45%
50%
5%
K2CO3 (2.0 eq)
MeCN
60 °C
75%
5%
20%
DIPEA (2.0 eq)
DMF
RT
85%
<1%
10%
NaBH(OAc)3 *
DCE
RT
98%
0%
0%
* Note: The NaBH(OAc)3 condition represents a reductive amination approach using benzaldehyde instead of benzyl bromide.
Standard Operating Procedure (SOP): Chemoselective N-Alkylation via Reductive Amination
To completely avoid O-alkylation and quaternization, reductive amination is the most robust, self-validating protocol for functionalizing the pyrrolidine nitrogen.
Materials Required:
Octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq)
Target Aldehyde (1.05 eq)
Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)
Anhydrous 1,2-Dichloroethane (DCE)
Glacial Acetic Acid (Optional, catalytic)
Step-by-Step Methodology:
Preparation: Dissolve octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration. If the amine is supplied as a hydrochloride salt[5], add 1.0 eq of DIPEA to liberate the free base.
Imine Formation: Stir the mixture at room temperature for 1 to 2 hours under an inert atmosphere (N2 or Ar).
Self-Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must confirm the nearly complete disappearance of the starting amine mass and the appearance of the imine/iminium intermediate mass before proceeding to reduction.
Reduction: Once imine formation is confirmed, add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control any mild exotherm.
Completion: Stir the reaction for an additional 12 hours at room temperature.
Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. Stain the plate with Ninhydrin and heat. The absence of a purple/pink spot confirms that no secondary amine remains. The tertiary amine product will not stain strongly with Ninhydrin.
Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Transfer to a separatory funnel and extract three times with Dichloromethane (DCM).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography or reverse-phase preparative HPLC.
References
1.[2] Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - PMC, nih.gov. 2
2.[1] Octahydrocyclopenta[c]pyrrole | 5661-03-0 | Benchchem, benchchem.com. 1
3.[5] (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride - PubChem, nih.gov. 5
4.[4] Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation, dicp.ac.cn.4
5.[3] US8669366B2 - Process for the preparation of quaternary N-alkyl morphinan alkaloid salts, google.com.3
Technical Support Center: Chiral Resolution of Octahydrocyclopenta[c]pyrrol-5-ol
Executive Summary & Molecule Profile The Challenge: Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic amine with three stereocenters (3a, 5, 6a). The cis-fused ring system is the most common synthetic target.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
The Challenge: Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic amine with three stereocenters (3a, 5, 6a). The cis-fused ring system is the most common synthetic target.
Critical Issues:
Lack of Chromophore: The molecule lacks a conjugated
-system, making UV detection at standard wavelengths (254 nm) impossible.
Amine Basicity: The secondary amine functionality interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
Stereochemical Complexity: You are likely separating diastereomers and enantiomers depending on your synthetic route.
This guide provides a decision-tree approach to method development, prioritizing detection visibility and peak shape.
Method Development Workflows
Decision Matrix: Direct vs. Derivatized Analysis
Before selecting a column, you must decide on your detection strategy.
Figure 1: Strategic decision tree for method development based on available detection instrumentation.
Technical Protocols
Protocol A: Derivatization (Recommended for UV Detection)
If you lack a universal detector (ELSD/CAD), you must derivatize. The secondary amine is the best handle. Benzoylation adds a strong chromophore and masks the basic nitrogen, improving peak shape.
Quench with water, extract with DCM, dry over MgSO4.
Result:
-benzoyl-octahydrocyclopenta[c]pyrrol-5-ol.
Detection: UV at 254 nm.
Protocol B: Direct Analysis (Requires ELSD/CAD/MS)
If avoiding derivatization, you must suppress silanol interactions.
Mobile Phase Formulation:
Base Solvent: n-Hexane / Isopropanol (90:10).
Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Isopropylamine.
Why? The additive competes for active silanol sites, sharpening the amine peak [1].
Column Selection:
Primary Screen: Chiralpak IA or AD-H (Amylose-based).
Secondary Screen: Chiralcel OD-H or IB (Cellulose-based).
Data Summary: Typical Separation Parameters
Parameter
Direct Analysis
Derivatized (N-Benzoyl)
Column
Chiralpak IA / AD-H
Chiralpak IA / AD-H
Mobile Phase
Hex/IPA/DEA (90:10:0.1)
Hex/IPA (90:10)
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
ELSD / UV 210 nm
UV 254 nm
Peak Shape
Often Tailing (Tf > 1.5)
Sharp (Tf < 1.2)
Resolution (Rs)
Moderate
High
Troubleshooting & FAQs
Issue 1: "I see no peaks or a wandering baseline."
Diagnosis: The molecule has negligible UV absorbance above 210 nm.
Solution:
Immediate Fix: Switch UV wavelength to 205 nm or 210 nm. Ensure your mobile phase solvents (Hexane/IPA) are HPLC grade with high UV transmission.
Root Cause Fix: If using UV, you are likely operating in the "noise." Switch to Refractive Index (RI) or ELSD, or switch to Protocol A (Derivatization).
Issue 2: "The peaks are tailing severely (Shark Fin shape)."
Diagnosis: Unmasked secondary amine interacting with silica silanols.
Solution:
Step 1: Verify you added 0.1% DEA (Diethylamine) to the mobile phase.
Step 2: Increase DEA concentration to 0.2% or switch to Ethanolamine (stronger competitor).
Step 3: Switch to an Immobilized Column (Chiralpak IA/IB/IC). These phases are more robust and allow for the use of "Polar Organic Mode" (100% Acetonitrile + 0.1% DEA), which often solves solubility and tailing issues simultaneously [2].
Figure 2: Troubleshooting logic for peak tailing. Note the critical warning for Coated vs. Immobilized phases.
Issue 3: "I have multiple peaks. Which is which?"
Diagnosis: You may have diastereomers (cis/trans isomers at the ring fusion or hydroxyl position) in addition to enantiomers.
Analysis:
Enantiomers: Will have identical UV/MS spectra but elute at different times on a chiral column.
Diastereomers: Are chemically distinct. They can often be separated on an achiral C18 or Silica column first.
Recommendation: Run an achiral purity check first. If you see 2 peaks on C18, you have diastereomers. Collect them, then run chiral HPLC on each fraction to resolve the enantiomers.
References
Phenomenex. (2020). Chiral HPLC Column Selection and Method Development Guide. Retrieved from
Daicel Chiral Technologies. (2022). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from
ChemicalBook. (2025). Octahydrocyclopenta[c]pyrrole Properties and Suppliers. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67281394, Octahydrocyclopenta[c]pyrrol-5-ol. Retrieved from
Optimization
Technical Support Center: Minimizing Racemization in Octahydrocyclopenta[c]pyrrol-5-ol Derivatization
Role: Senior Application Scientist Topic: Stereochemical Integrity of Octahydrocyclopenta[c]pyrrol-5-ol Audience: Medicinal Chemists, Process Chemists[1] Executive Technical Overview The octahydrocyclopenta[c]pyrrol-5-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Role: Senior Application Scientist
Topic: Stereochemical Integrity of Octahydrocyclopenta[c]pyrrol-5-ol
Audience: Medicinal Chemists, Process Chemists[1]
Executive Technical Overview
The octahydrocyclopenta[c]pyrrol-5-ol scaffold (often referred to as 3-azabicyclo[3.3.0]octan-7-ol in alternative numbering) presents a unique stereochemical challenge due to its cis-fused bicyclic core .[1] Unlike simple secondary alcohols, this molecule possesses three contiguous stereocenters (3a, 6a, and 5).
The Critical Stability Profile:
Ring Fusion (3a, 6a): The cis-fusion is thermodynamically favored over the highly strained trans-fusion by >6 kcal/mol.[1] Consequently, epimerization at the bridgehead is rare unless the molecule is subjected to extreme forcing conditions or oxidation to the ketone followed by aggressive enolization.
Carbinol Center (C5): This is the primary site of "racemization" (more accurately, diastereomerization).[1] The hydroxyl group exists as either endo (concave) or exo (convex).[1] Derivatization protocols that proceed via carbocation intermediates (SN1) or elimination-addition pathways will scramble this center, destroying the optical purity of the scaffold.
This guide focuses on maintaining the integrity of the C5 center while preventing bridgehead epimerization during N-protection and O-functionalization.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: Loss of Optical Purity During N-Protection
User Report: "I observed a drop in ee% after protecting the secondary amine with Boc-anhydride using NaOH/Dioxane."
Root Cause
Mechanistic Insight
Corrective Action
Base-Catalyzed Retro-Aldol/Elimination
Strong aqueous bases (NaOH) can trigger reversible ring-opening or elimination if trace ketone impurities are present, or if the temperature promotes elimination of the -OH group.[1]
Switch to Organic Bases: Use Et₃N or DIPEA in DCM or THF at 0°C. Avoid aqueous biphasic systems with strong mineral bases.[1]
Contaminated Starting Material
If the starting material contains the ketone (pyrrol-5-one), it enolizes under basic conditions, scrambling the bridgehead before reduction.
Purify Precursor: Ensure the starting amino-alcohol is free of ketone (IR check: no signal at ~1740 cm⁻¹).[1]
Scenario B: "Racemization" During Sulfonylation (Mesylation/Tosylation)
User Report: "Activation of the alcohol with MsCl/Pyridine resulted in a mixture of diastereomers upon subsequent displacement."
Root Cause
Mechanistic Insight
Corrective Action
Anchimeric Assistance / Aziridinium Ion
The nitrogen lone pair (if unprotected or alkylated) can attack the activated C5 center from the back, forming a transient tricyclic aziridinium species.[1] Opening this ring leads to retention or scrambling.[1]
Mandatory N-Protection: Ensure the nitrogen is protected with an electron-withdrawing group (Boc, Cbz, Ac) before activating the alcohol. This deactivates the lone pair.[1]
E1 Elimination
Pyridine at room temperature can act as a base to eliminate the mesylate to an alkene (enamine/ene-carbamate), which then re-hydrates non-stereoselectively.[1]
Low-Temp Protocol: Conduct mesylation at -10°C to 0°C using Et₃N in DCM . Quench immediately upon completion. Avoid pyridine as solvent.[1]
Scenario C: Incomplete Inversion in Mitsunobu Reactions
User Report: "Mitsunobu reaction with DIAD/PPh3 gave a 70:30 mixture of inverted:retained product."
Root Cause
Mechanistic Insight
Corrective Action
Steric Hindrance (Endo-face)
The endo face of the cis-bicyclic system is sterically crowded.[1] The bulky betaine intermediate may struggle to form, or the nucleophile may be blocked, allowing competing SN1 pathways.
Use More Reactive Reagents: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) to reduce steric bulk and increase nucleophilicity.[1]
Protonation State
If the nucleophile (acid) pKa is too high (>11), the betaine is not protonated efficiently, stalling the cycle.
pKa Matching: Ensure the nucleophile has a pKa < 11.[1] For alcohols/phenols, use standard Mitsunobu. For amines, use sulfonamides (NsNHR) to lower pKa.[1]
Optimized Experimental Protocols
Protocol 1: Stereoretentive N-Protection (Boc)
Objective: Protect the amine without disturbing the C5 stereocenter.[1]
Dissolution: Dissolve (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq) in anhydrous DCM (10 mL/g).
Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool to 0°C .
Reagent Addition: Add Boc₂O (1.1 eq) dropwise over 15 minutes.
Critical Control Point: Do not allow temperature to exceed 5°C during addition to prevent exotherms that could promote minor elimination pathways.[1]
Workup: Wash with 0.5M citric acid (cold) to remove excess base.[1] Dry over Na₂SO₄.[1]
Validation: Check ¹H NMR. The bridgehead protons (approx 2.5-3.0 ppm) should remain distinct multiplets without broadening indicative of epimerization.[1]
Protocol 2: Stereoinvertive Nucleophilic Substitution (The "Clean Inversion")
Objective: Convert C5-OH to a nucleophile (Nu) with strict Walden inversion (SN2).[1]
Activation: To a solution of N-Boc-alcohol (1.0 eq) in DCM at -10°C , add MsCl (1.2 eq) followed by TEA (1.5 eq). Stir 30 min.
Note: Do not isolate the mesylate if unstable; proceed to displacement immediately (one-pot) or after rapid cold workup.[1]
Displacement: Dissolve the crude mesylate in DMF (polar aprotic is essential for SN2).
Nucleophile: Add the nucleophile salt (e.g., NaN₃, KSAc) (2.0 eq).[1]
Reaction: Heat to 50°C .
Why 50°C? The secondary mesylate in a bicyclic system is sluggish.[1] Lower temps favor retention (ion pairing); higher temps (>80°C) favor elimination.[1] 50°C is the "Goldilocks" zone.[1]
Data & Decision Matrix
Table 1: Solvent Effects on Stereochemical Fidelity (C5-OH Activation)
Solvent
Dielectric Constant
Risk of SN1 (Racemization)
Recommended For
DCM
8.9
Low
Mesylation / Tosylation
THF
7.5
Low
Mitsunobu
DMF
36.7
Moderate
SN2 Displacement (Promotes ion separation)
MeOH
33.0
High
AVOID (Solvolysis risk)
Water
80.1
Critical
AVOID (Hydrolysis/Elimination)
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the pathways determining the stereochemical fate of the C5 center.
Caption: Decision pathways for C5 derivatization. Pathway A (Green) is the only route preserving stereochemical information (via inversion).[1]
References & Authority
Bicyclic Scaffold Synthesis & Stability:
Source: Detailed synthesis of the octahydrocyclopenta[c]pyrrole core and its stability.
Citation: Deprez, P., et al. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4."[1] Journal of Medicinal Chemistry, 2015, 58(15), 5863-5879. Link[1]
Mitsunobu Inversion on Bicyclic Alcohols:
Source: General protocols for inversion of hindered secondary alcohols in fused ring systems.[1]
Citation: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link[1]
Gliclazide Impurity & Stereochemistry:
Source: Identification of the nitrosated derivative and bridgehead stability.[1]
Citation: "Gliclazide Impurity B - 2-Nitroso-octahydrocyclopenta[c]pyrrole."[1][2][3] Sigma-Aldrich Reference Standards. Link
Enzymatic Resolution Strategies:
Source: Use of lipases for resolving bicyclic alcohols when chemical synthesis yields racemates.[1]
Citation: Akai, S., et al. "Lipase-Catalyzed Dynamic Kinetic Resolution of Alcohols." Molecules, 2021.[1][4][5] Link
For further assistance with specific nucleophiles or scale-up parameters, please contact the Process Chemistry Support Team.
Removing protecting groups from octahydrocyclopenta[c]pyrrol-5-ol without degradation
Welcome to the Technical Support Center for Bicyclic Scaffold Chemistry. This guide is specifically engineered for researchers and drug development professionals working with octahydrocyclopenta[c]pyrrol-5-ol and its der...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Bicyclic Scaffold Chemistry. This guide is specifically engineered for researchers and drug development professionals working with octahydrocyclopenta[c]pyrrol-5-ol and its derivatives.
The [3.3.0] bicyclic core of this molecule is a highly privileged scaffold, frequently utilized in the development of SARS-CoV-2 3CL protease inhibitors[1] and Retinol Binding Protein 4 (RBP4) antagonists[2]. However, the spatial proximity of the secondary alcohol on the cyclopentane ring to the pyrrolidine nitrogen introduces unique chemical liabilities. Improper deprotection conditions frequently lead to E1 dehydration (forming a cyclopentene alkene), epimerization of the stereocenters, or incomplete reactions due to catalyst poisoning.
This guide synthesizes field-proven causality, quantitative data, and self-validating protocols to ensure you can remove protecting groups without degrading your target molecule.
Quantitative Risk Assessment
Understanding the degradation pathways is the first step in preventing them. Table 1 summarizes the quantitative risks associated with common deprotection reagents applied to the octahydrocyclopenta[c]pyrrol-5-ol scaffold.
Table 1: Quantitative Comparison of Deprotection Conditions and Degradation Risks
Protecting Group
Reagent System
Temp (°C)
Time (h)
Typical Yield (%)
Degradation Risk (%)
Primary Degradation Pathway
N-Boc
Neat TFA
25
1
< 50%
> 40%
E1 Dehydration (Alkene formation)
N-Boc
4M HCl / Dioxane
0 to 25
2
> 95%
< 2%
None (Optimal)
N-Cbz
H2, Pd/C (Neutral)
25
24
~ 60%
~ 30%
Incomplete (Catalyst Poisoning)
N-Cbz
H2, Pd/C, 1 eq AcOH
25
4
> 90%
< 5%
None (Optimal)
O-TBS
TBAF (Unbuffered)
25
4
~ 75%
~ 20%
Base-catalyzed Epimerization
O-TBS
TBAF + AcOH
0 to 25
6
> 90%
< 2%
None (Optimal)
Deprotection Strategy Workflow
Workflow for selecting deprotection strategies to prevent degradation of the bicyclic core.
Troubleshooting & FAQs
Q1: Why does my octahydrocyclopenta[c]pyrrol-5-ol dehydrate during N-Boc removal, and how do I prevent it?Causality: The secondary hydroxyl group on the cyclopentane ring is highly susceptible to protonation by strong, neat acids like Trifluoroacetic Acid (TFA). Once protonated, the loss of water generates a secondary carbocation. To relieve the torsional strain inherent in the [3.3.0] bicyclic system, this intermediate rapidly undergoes E1 elimination, yielding an undesired cyclopentene derivative.
Solution: Avoid neat TFA. Instead, utilize anhydrous 4M HCl in dioxane[3]. The chloride ion is a poorer leaving-group stabilizer compared to trifluoroacetate, and the dioxane solvent tempers the acidity. This method consistently yields the hydrochloride salt of the amine without degrading the alcohol, a standard validated in the synthesis of complex peptidomimetics[4].
Q2: My N-Cbz hydrogenolysis stalls at 60% conversion. What causes this, and how can I drive it to completion?Causality: Hydrogenolysis of the N-Cbz group using Pd/C generates a free secondary amine on the pyrrolidine ring. This highly nucleophilic and basic amine strongly coordinates to the palladium metal surface, effectively poisoning the catalyst and halting the reaction prematurely.
Solution: Perform the hydrogenation in the presence of 1 equivalent of glacial acetic acid (AcOH), or use the substrate as a pre-formed hydrochloride salt. Protonating the nascent amine prevents it from coordinating to the palladium metal, ensuring full conversion to the desired product.
Q3: How do I selectively remove an O-TBS group without causing epimerization at the C3a, C5, or C6a positions?Causality: Standard Tetrabutylammonium fluoride (TBAF) in THF is intrinsically basic due to the strong basicity of the naked fluoride ion and trace hydroxide impurities. This basicity can deprotonate the alpha-protons or facilitate retro-aldol-like ring-opening/closing sequences, leading to the epimerization of the stereocenters on the cyclopentane ring.
Solution: Buffer the TBAF solution with 1 equivalent of glacial acetic acid prior to addition, or use an HF·pyridine complex. This neutralizes the basicity while maintaining sufficient fluoride nucleophilicity to cleave the silicon-oxygen bond.
Objective: Remove N-Boc to yield the amine hydrochloride salt without dehydrating the cyclopentanol[2],[1].
Preparation: Dissolve the N-Boc protected octahydrocyclopenta[c]pyrrol-5-ol (1.0 mmol) in anhydrous dichloromethane (DCM) (5.0 mL) under an inert nitrogen atmosphere.
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath to suppress thermodynamic elimination pathways.
Self-Validation Check: The evolution of CO₂ and isobutylene gas should be visible as mild effervescence. If no gas evolves, the acidic titer of your reagent has likely degraded, and a fresh batch must be used.
Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (25 °C) and stir for an additional 1.5 hours.
Monitoring: Verify completion by TLC (Ninhydrin stain). The starting material should be completely consumed, leaving a baseline-spot corresponding to the highly polar amine salt.
Isolation: Concentrate the mixture in vacuo. Co-evaporate with additional DCM (3 x 10 mL) to remove residual HCl and dioxane, yielding the pure amine hydrochloride salt as a white solid.
Protocol B: N-Cbz Hydrogenolysis without Catalyst Poisoning
Objective: Complete removal of N-Cbz yielding the acetate salt of the target molecule.
Preparation: Dissolve the N-Cbz protected substrate (1.0 mmol) in HPLC-grade Methanol (10 mL).
Buffering: Add glacial acetic acid (1.0 mmol, 1.0 eq) to the solution to pre-emptively protonate the forming amine.
Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 0.1 mmol Pd) under a gentle stream of nitrogen.
Self-Validation Check: Ensure the Pd/C is added directly to the solvent meniscus. Adding dry Pd/C to methanol vapors without nitrogen blanketing poses a severe ignition risk.
Purging: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
Reaction: Stir vigorously at room temperature under 1 atm of H₂ for 4 hours.
Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Methanol (20 mL).
Isolation: Concentrate the filtrate in vacuo to afford the deprotected octahydrocyclopenta[c]pyrrol-5-ol acetate salt.
References
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease
Source: NIH / PMC
URL:[2]
SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives
Source: ACS Omega
URL:[1]
Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety
Source: NIH / PMC
URL:[3]
SUPPORTING INFORMATION High-Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15-s
Source: bioRxiv
URL:[4]
Technical Support Center: Managing Hygroscopicity in Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
Welcome to the Technical Support Center for (3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS 1323417-56-6)[1]. This highly polar bicyclic amine hydrochloride salt is a critical building block in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS 1323417-56-6)[1]. This highly polar bicyclic amine hydrochloride salt is a critical building block in medicinal chemistry, frequently utilized in the synthesis of autotaxin inhibitors and other advanced active pharmaceutical ingredients (APIs)[2].
While the hydrochloride salt form ensures excellent aqueous solubility—a crucial factor for bioavailability—it introduces severe moisture management challenges[3]. This guide provides drug development professionals with field-proven, self-validating protocols to diagnose, troubleshoot, and mitigate the hygroscopic behavior of this compound.
Diagnostic & Handling Workflow
Before utilizing octahydrocyclopenta[c]pyrrol-5-ol hydrochloride in sensitive formulations, it is critical to map its moisture sorption profile to determine the appropriate handling environment.
Fig 1: Diagnostic workflow for assessing and managing API hygroscopicity.
Frequently Asked Questions (FAQs)
Q: Why does octahydrocyclopenta[c]pyrrol-5-ol hydrochloride exhibit extreme moisture uptake compared to its free base?A: The causality lies in the thermodynamics of salt formation. Inorganic acids like HCl create salts with strong polarity, which significantly increases susceptibility to water uptake. The bicyclic framework of this specific compound contains a protonated secondary amine (
) and a secondary alcohol (-OH), both acting as potent hydrogen bond donors and acceptors. When ambient relative humidity (RH) rises above the salt's Deliquescence Relative Humidity (DRH), the thermodynamic drive for water to condense onto the crystal surface exceeds the lattice energy, causing the solid to absorb water and dissolve into a saturated solution droplet[4].
Q: How do we quantitatively classify the hygroscopic nature of this building block?A: Hygroscopicity is classified based on the percentage of weight gained through moisture sorption at a constant temperature (typically 25°C) and 80% RH over 24 hours. We utilize Dynamic Vapor Sorption (DVS) to obtain high-resolution kinetic data for these classifications, which align with European Pharmacopoeia (Ph. Eur.) and Chinese Pharmacopoeia (CP 9103) standards[5],[6].
Q: My batch has clumped and appears deliquescent. Can it be safely salvaged without degrading the compound?A: Yes. Because octahydrocyclopenta[c]pyrrol-5-ol lacks highly labile ester or amide bonds, it is chemically stable under moderate thermal drying.
Troubleshooting Fix: Transfer the clumped mass to a vacuum oven. Dry at 40–50°C under high vacuum (<10 mbar) for 12–24 hours. Avoid temperatures above 60°C to prevent potential sublimation. Self-Validation: Validate moisture removal using Karl Fischer (KF) titration; target a residual water content of <0.5% w/w before proceeding with formulation.
Mechanistic Pathway of Moisture Sorption
Understanding the physical phases of moisture uptake allows researchers to intervene before irreversible deliquescence occurs.
Fig 2: Mechanistic pathway of moisture sorption leading to deliquescence.
Self-Validating Experimental Protocols
Protocol A: Dynamic Vapor Sorption (DVS) Analysis for Moisture Profiling
To establish the exact DRH and storage requirements, a DVS isotherm must be generated. This protocol uses a gravimetric technique to measure mass change in response to humidity[7].
Causality & Validation: This protocol is self-validating because the instrument will not advance to the next humidity step until the mass stabilization criterion (
) is met, ensuring that the recorded mass accurately reflects thermodynamic equilibrium rather than transient kinetic uptake[5].
Instrument Preparation: Initialize a DVS analyzer equipped with an ultra-microbalance (mass resolution of ±0.1 μg).
Sample Loading: Load approximately 15–20 mg of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride onto the sample pan[8],.
Pre-treatment (Drying): Expose the sample to 30°C under a 200 Standard Cubic Centimeter per Minute (SCCM) dry nitrogen flow for 2 hours. This establishes the absolute dry baseline mass (
Sorption Cycle: Program the instrument to increase RH from 0% to 95% in 10% increments at a constant 25°C.
Equilibrium Criterion: Set the equilibrium threshold to a
of ≤ 0.003% weight change per minute[8]. If equilibrium is not reached, set a maximum step time of 360 minutes.
Desorption Cycle: Decrease RH from 95% back to 0% in 10% increments.
Data Analysis: Plot the sorption-desorption isotherm. A significant gap (hysteresis) between the sorption and desorption curves indicates bulk absorption or hydrate formation[7].
Protocol B: Moisture-Free Weighing and Transfer
Handling hygroscopic hydrochloride salts in ambient air leads to rapid water incorporation, causing weighing errors and sticky powders[4].
Causality & Validation: By maintaining the environment below the salt's Efflorescence Relative Humidity (ERH), the thermodynamic drive for water adsorption is eliminated. The use of an anti-static bar prevents the triboelectric charging that commonly occurs with dry powders in low-humidity environments.
Environmental Control: Perform all handling inside a glove box purged with dry argon or nitrogen, maintaining an internal RH of <5%[4].
Static Elimination: Engage a corona-discharge anti-static bar inside the glove box for 5 minutes prior to handling to neutralize static charges on the microbalance and spatulas.
Weighing: Tare a low-static, moisture-resistant weighing boat on an ultramicrobalance. Rapidly transfer the required mass of the HCl salt[4].
Sealing: Transfer the weighed solid into a pre-dried amber glass vial. Cap tightly and seal the perimeter with Parafilm before removing it from the glove box.
Secondary Storage: Store the sealed vials in a desiccator cabinet containing indicating anhydrous calcium sulfate (Drierite) at 2–8°C[1]. Allow vials to reach room temperature before opening to prevent condensation.
Technical Support Center: Manufacturing Octahydrocyclopenta[c]pyrrol-5-ol
Welcome to the technical support center for the synthesis and scale-up of octahydrocyclopenta[c]pyrrol-5-ol. This bicyclic amino alcohol is a valuable building block in pharmaceutical development, notably as a core scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of octahydrocyclopenta[c]pyrrol-5-ol. This bicyclic amino alcohol is a valuable building block in pharmaceutical development, notably as a core scaffold in antagonists of Retinol Binding Protein 4 (RBP4) for potential ophthalmological treatments[1]. Its rigid, three-dimensional structure makes it a privileged scaffold, but its synthesis and purification present distinct challenges, particularly during scale-up.
This guide is designed for researchers and process chemists. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your manufacturing process for safety, efficiency, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the octahydrocyclopenta[c]pyrrole core structure?
A1: There are two primary strategies for constructing the core bicyclic system:
Catalytic Hydrogenation of Dinitriles: This convergent approach often starts with precursors like 1,2-dicyanocyclopentene. The hydrogenation simultaneously reduces the nitrile groups and the double bond, forming the saturated bicyclic amine in a single, atom-economical step. This route is often favored for its directness but requires careful control of hydrogenation conditions to achieve high purity and yield[2].
Multi-step Synthesis via Intramolecular Cyclization: This linear approach builds the scaffold sequentially, often starting from a functionalized pyrrolidine derivative. For example, a di-acid or di-ester pyrrolidine can be cyclized to form a hexahydrocyclopenta[c]pyrrol-5(1H)-one intermediate, which is then reduced to the target alcohol[3]. This method can offer better stereochemical control but involves more steps.
Q2: How is the hydroxyl group typically introduced to form the final product?
A2: The hydroxyl group at the C5 position is almost always installed via the reduction of a ketone precursor, hexahydrocyclopenta[c]pyrrol-5(1H)-one. The choice of reducing agent is critical as it dictates the stereochemical outcome (the endo vs. exo alcohol). Standard reducing agents like sodium borohydride (NaBH₄) are commonly used. The stereoselectivity is governed by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.
Q3: My final product is an oil and won't crystallize. What should I do?
A3: Oiling out is a common issue, often caused by residual solvents, moisture, or impurities that disrupt the crystal lattice formation. First, ensure the product is free of solvent by drying under high vacuum. If it remains an oil, consider converting it to a hydrochloride or other salt[4][5][6]. The ionic nature of the salt often promotes crystallinity and can also aid in purification. A simple method is to dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through it, or add a solution of HCl in isopropanol.
Q4: What are the key safety concerns when scaling this process?
A4: The primary safety concerns are:
High-Pressure Hydrogenation: This requires specialized, certified equipment (autoclaves) and careful handling of flammable hydrogen gas. The catalyst, particularly Palladium on Carbon (Pd/C), can be pyrophoric when dry and exposed to air[7].
Exothermic Reactions: Reductions with metal hydrides (e.g., LiAlH₄, NaBH₄) and the quenching of reactive intermediates can generate significant heat. On a large scale, this exotherm can lead to a runaway reaction if not properly controlled with adequate cooling and controlled addition rates[8].
Hazardous Reagents: Some synthetic routes may employ hazardous materials like sodium cyanide or pyrophoric organolithium reagents (e.g., n-butyllithium), which require stringent handling protocols and engineering controls, especially at scale[2][9][10].
Troubleshooting Guide: From Lab to Plant
This section addresses specific, complex problems you may encounter during the manufacturing process, organized by synthetic stage.
Stage 1: Catalytic Hydrogenation of Precursors
The reduction of a dinitrile or other unsaturated precursor is a critical step. Success hinges on catalyst activity, reaction conditions, and substrate purity.
Problem 1: Low or Stalled Conversion During Hydrogenation
Symptoms: Hydrogen uptake ceases prematurely, and analysis (GC/HPLC) shows a significant amount of starting material or partially hydrogenated intermediates.
Potential Causes & Solutions:
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons like sulfur, heavy metals, or certain nitrogen-containing heterocycles. These compounds can irreversibly bind to the catalyst's active sites.
Troubleshooting: Test the starting material for common catalyst poisons. If contamination is suspected, purify the precursor by recrystallization or charcoal treatment. In some cases, using a more robust catalyst or increasing the catalyst loading can overcome minor poisoning, but this is not an ideal solution for a scalable process[7].
Poor Mass Transfer: On a larger scale, ensuring efficient mixing of hydrogen gas, the liquid phase, and the solid catalyst is crucial.
Troubleshooting: Increase the agitation speed to improve gas-liquid dispersion and prevent the catalyst from settling. Ensure the reactor design is suitable for slurry hydrogenations. For scale-up, computational modeling can help predict and optimize mass transfer parameters[11].
Insufficient Hydrogen Pressure or Temperature: The reaction kinetics may be slower than anticipated.
Troubleshooting: While respecting safety limits, incrementally increase the hydrogen pressure and/or temperature. A Design of Experiments (DoE) approach can help optimize these parameters efficiently. Typical conditions for these transformations can range from 80-130°C and 55-80 bar of H₂[2].
Problem 2: Poor Diastereoselectivity (Incorrect Isomer Formation)
Symptoms: The reaction produces a mixture of the desired cis-fused ring system and the undesired trans-fused isomer.
Potential Causes & Solutions:
Choice of Catalyst and Support: The catalyst itself influences the stereochemical pathway of the hydrogenation.
Troubleshooting: The choice of metal (e.g., Pd, Rh, Ru) and the support (e.g., carbon, alumina) can alter the way the substrate adsorbs to the catalyst surface, thereby influencing the stereochemical outcome. Screen different catalysts. For example, Rhodium on alumina has been used for similar hydrogenations[2].
Reaction Conditions: Temperature and solvent can affect the conformational equilibrium of the substrate and intermediates, impacting the final diastereomeric ratio.
Troubleshooting: Experiment with different solvents that may favor a specific substrate conformation. Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product, though this will also slow the reaction rate.
Stage 2: Purification and Isolation
The crude product often contains diastereomers, starting materials, and reaction byproducts that must be removed.
Problem 3: Difficulty Separating Diastereomers
Symptoms: The final product shows two or more closely-eluting peaks on HPLC or spots on TLC, corresponding to different stereoisomers. Standard crystallization fails to improve the diastereomeric ratio.
Potential Causes & Solutions:
Similar Physicochemical Properties: Diastereomers often have very similar solubility profiles, making separation by simple crystallization difficult.
Troubleshooting:
Salt Screening: Convert the isomeric mixture of the free base into various salts (hydrochloride, sulfate, tartrate, etc.). The different crystal packing forces in the salts can often lead to significantly different solubilities, allowing for selective crystallization of one diastereomer.
Chromatography: While challenging to scale, preparative chromatography is a viable option for high-value intermediates. Techniques like stacked injections or continuous chromatography (e.g., MCSGP) can improve throughput and reduce solvent consumption at an industrial scale[12][13].
Kinetic Resolution: In some cases, it may be possible to selectively react one diastereomer with a chiral reagent, allowing for easy separation of the unreacted, desired isomer.
Problem 4: Product Degradation During Work-up or Distillation
Symptoms: The purity of the isolated product is lower than the in-process control sample, with new impurity peaks appearing. This is common during high-temperature distillations or harsh acidic/basic work-ups.
Potential Causes & Solutions:
Thermal Instability: The octahydrocyclopenta[c]pyrrole core, while generally stable, can be susceptible to degradation at high temperatures, especially if acidic or basic residues are present.
Troubleshooting: Avoid high-temperature distillation if possible. Opt for crystallization. If distillation is necessary, use a high-vacuum system (e.g., short-path distillation) to lower the boiling point. Ensure all acidic or basic catalysts/reagents are thoroughly neutralized and washed out before any heating steps.
Air Oxidation: Amines, especially in the presence of trace metals, can be susceptible to air oxidation.
Troubleshooting: Perform work-up and isolation steps under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants can sometimes be beneficial, but their removal must be considered.
Visualized Workflows and Data
General Manufacturing Workflow
The following diagram outlines a typical manufacturing process based on the catalytic hydrogenation route.
Caption: Decision tree for troubleshooting low hydrogenation yield.
Key Process Parameters for Scale-Up
The transition from lab to pilot plant requires careful consideration of how physical processes change with scale.
Parameter
Lab Scale (1-100g)
Scale-Up Challenge
Mitigation Strategy
Heat Transfer
High surface-area-to-volume ratio; rapid heating/cooling.
Lower surface-area-to-volume ratio; exotherms can cause temperature spikes.[8]
Use jacketed reactors with efficient thermal fluids, ensure controlled addition rates, consider flow chemistry for highly exothermic steps.
Mass Transfer
Efficient stirring with magnetic bars or overhead stirrers.
Inefficient mixing can create "dead zones," especially in slurry reactions, leading to poor H₂ uptake.[11]
Use reactors with appropriate impeller design (e.g., gas-inducing impellers), optimize agitation speed, and consider reactor baffling.
Addition Time
Reagents often added quickly.
Rapid addition can overwhelm cooling capacity during exotherms.
Scale addition times appropriately (often non-linearly) with batch size. Perform reaction calorimetry (RC1) studies to understand thermal profiles.
Work-up
Separatory funnels, simple filtration.
Handling large volumes of biphasic mixtures and solids is complex. Emulsions can be a major issue.
Use jacketed filter dryers for isolation, and centrifuges for solid-liquid separation. Conduct studies to find effective emulsion breakers if needed.
Purification
Column chromatography is common.
Chromatography is expensive and solvent-intensive at scale.[13]
Develop a robust crystallization process. This is the most economical and scalable method for achieving high purity for pharmaceutical intermediates.[14][15]
References
Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams. The Journal of Organic Chemistry. Available at: [Link]
WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole.Google Patents.
CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.Google Patents.
Process For The Preparation Of Hexahydrocyclopenta[C]Pyrrol 5(1 H) - Quick Company. Available at: [Link]
Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka.
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. Available at: [Link]
CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.Google Patents.
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC. Available at: [Link]
Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction. PMC. Available at: [Link]
Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. PubMed. Available at: [Link]
Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms. PubMed. Available at: [Link]
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. Available at: [Link]
Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. Available at: [Link]
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PMC. Available at: [Link]
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Education in Chemistry. Available at: [Link]
New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. ResearchGate. Available at: [Link]
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. PubChem. Available at: [Link]
Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production. ResearchGate. Available at: [Link]
Rapid construction of tricyclic tetrahydrocyclopentap[3][10]yrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journals. Available at: [Link]
Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. PMC. Available at: [Link]
Fast scale-up using microreactors: Pyrrole synthesis from micro to production scale. Research portal Eindhoven University of Technology. Available at: [Link]
Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies. ChemRxiv. Available at: [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]
The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Available at: [Link]
The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Available at: [Link]
Scaling up xylitol bioproduction: Challenges to achieve a profitable bioprocess. Available at: [Link]
Aqueous-phase catalytic hydrogenation of furfural to cyclopentanol over Cu-Mg-Al hydrotalcites derived catalysts: Model reaction for upgrading of bio-oil. ResearchGate. Available at: [Link]
Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. Slideshare. Available at: [Link]
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. PMC. Available at: [Link]
Analysis by RP-HPLC and Purification by RP-SPE of the C-Tetra(p-hydroxyphenyl)resorcinolarene Crown and Chair Stereoisomers. PubMed. Available at: [Link]
Scaling Injectable Pharmaceuticals: Roadblocks And Strategies. Available at: [Link]
Analysis by RP-HPLC and Purification by RP-SPE of the C -Tetra( p -hydroxyphenyl)resorcinolarene Crown and Chair Stereoisomers. ResearchGate. Available at: [Link]
Synthesis driven properties of Ru-Pd nanoalloy for catalytic hydrogenation of levulinic acid with formic acid as hydrogen source. Research Repository - University of Limerick. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Scope: Structural elucidation of cis-fused octahydrocyclopenta[c]pyrrol-5-ol diastereomers.
Executive Summary
The octahydrocyclopenta[c]pyrrole scaffold (often referred to as 3-azabicyclo[3.3.0]octane) is a privileged pharmacophore in drug discovery, serving as a core rigidifying element in GPCR ligands and enzyme inhibitors.[1] During synthesis—typically via reduction of the corresponding enone or cyclization—the formation of stereoisomers is inevitable.
While the cis-fused ring junction is thermodynamically dominant in [3.3.0] systems, the relative stereochemistry of the hydroxyl group at C-5 presents a critical analytical challenge. Distinguishing between the 5-exo-OH and 5-endo-OH diastereomers is essential for establishing Structure-Activity Relationships (SAR). This guide outlines a self-validating NMR protocol to unambiguously assign these isomers without requiring X-ray crystallography.
Structural Landscape & Stability
Before interpreting spectra, one must understand the conformational bias of the scaffold. Unlike [4.4.0] decalin systems, where trans-fusion is stable, [3.3.0] systems exhibit a strong preference for cis-fusion due to ring strain in the trans configuration.
The Isomers of Concern
We focus on the two thermodynamically accessible diastereomers of the cis-fused skeleton:
Isomer A (Endo-OH): The hydroxyl group is on the concave face ("inside" the fold).
Isomer B (Exo-OH): The hydroxyl group is on the convex face ("outside" the fold).
(Note: "Endo" and "Exo" are defined relative to the bridgehead hydrogens).
Diagram: Isomer Stability & Geometry
Figure 1: Structural hierarchy of the octahydrocyclopenta[c]pyrrole scaffold. The cis-fused backbone is the primary focus for NMR analysis.
Diagnostic Markers: 1H NMR
The differentiation relies on the spatial relationship between the carbinol proton (
) and the bridgehead protons ().
Marker 1: The Carbinol Proton (
) Multiplicity & Shift
The shape of the
signal is dictated by the Karplus relationship with the adjacent methylene protons ().
Feature
Exo-OH (Endo-H5)
Endo-OH (Exo-H5)
Mechanistic Rationale
H5 Spatial Position
Concave (Endo)
Convex (Exo)
Relative to the "V" shape of the bicycle.
Multiplicity
Broad Multiplet / Quintet-like
Sharper Multiplet / Triplet-like
Endo-H5 has more consistent gauche/trans couplings with H4/H6.
Chemical Shift ()
Typically Upfield
Typically Downfield
Exo-H5 is often deshielded by the anisotropy of the C-C bonds in the opposing ring.
J-Coupling (approx)
Hz (averaged)
includes larger values ( Hz)
Dependent on ring puckering; Exo-H often shows larger trans-diaxial-like coupling.
Marker 2: Bridgehead Protons (
)
In the cis-fused system, the bridgehead protons are chemically equivalent (if the N-substituent is symmetrical) or distinct but overlapping.
Observation: Look for the "W-coupling" (long-range coupling).
Trend: In rigid bicyclic systems, Exo-protons often exhibit clearer long-range coupling than Endo-protons.
The "Gold Standard" Protocol: NOESY/ROESY Analysis
Rellying solely on chemical shift is risky due to solvent effects and N-substituent variations (e.g., N-Boc vs. N-Benzyl). Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive structural proof.
The Logic of Assignment
In a cis-fused [3.3.0] system, the bridgehead protons (
) are on the convex face (defined as ).
Hypothesis 1 (Exo-OH): The hydroxyl is
(convex). The carbinol proton () is (concave/endo).
Distance:
is spatially distant from .
NOE Result:Weak or NO Correlation between
and .
Hypothesis 2 (Endo-OH): The hydroxyl is
(concave). The carbinol proton () is (convex/exo).
Distance:
is on the same face as .
NOE Result:Strong Positive Correlation between
and .
Diagram: NOE Decision Tree
Figure 2: The definitive decision tree for assigning relative stereochemistry using NOE correlations.
Experimental Protocol
To ensure data integrity, follow this step-by-step workflow. This protocol minimizes aggregation and exchange broadening, which can obscure critical splitting patterns.
Step 1: Sample Preparation[1]
Solvent Selection: Use DMSO-d6 (0.6 mL) instead of CDCl3 if possible.
Why? DMSO reduces exchange of the hydroxyl proton, allowing you to see the
coupling ( Hz). This confirms the -OH is free and not an ether/impurity.
Alternative:
(Benzene-d6) can often resolve overlapping methylene signals better than CDCl3 due to magnetic anisotropy.
Concentration: 5–10 mg of sample.[1] High concentrations (>20 mg) can cause viscosity broadening in bicyclic amines.
Step 2: Acquisition Parameters[1]
1H NMR: 64 scans minimum. Set relaxation delay (
) to 2.0s to ensure full relaxation of rigid bridgehead protons.
NOESY:
Mixing time (
): 500 ms (optimal for small molecules MW < 500).
Points: 2048 x 256 (minimum).
Step 3: Derivatization (Optional but Recommended)
If the spectra are ambiguous due to signal overlap, convert the alcohol to the Mosher Ester (MTPA) .
React crude alcohol with (R)- and (S)-MTPA-Cl.
Analyze 1H/19F NMR.
Calculated
values will confirm the absolute stereochemistry if the scaffold enantiopurity is known, or relative stereochemistry if racemic.
Summary of Comparative Data
Parameter
Exo-OH Isomer
Endo-OH Isomer
Thermodynamic Stability
Generally Higher (Less steric clash in "V")
Lower (OH crowded inside "V")
H5 Chemical Shift
4.0 - 4.2 ppm (Representative)
4.3 - 4.5 ppm (Representative)
H5-Bridgehead NOE
Absent
Strong
C5 (13C) Shift
Typically Upfield
Typically Downfield
Elution Order (Silica)
Usually elutes second (More polar/H-bonding accessible)
Usually elutes first (Intramolecular H-bonding possible)
Note: Chemical shifts are representative for N-Boc protected derivatives in CDCl3 and may vary based on specific N-substituents.
References
Stereochemistry of 3-azabicyclo[3.3.
Title: Synthesis and conformational analysis of 3-azabicyclo[3.3.
Source: Journal of Organic Chemistry.
Context: Establishes the preference for cis-fusion and the "open book" conform
NOE Analysis in Rigid Bicycles
Title: Application of NOE Difference Spectroscopy in the Stereochemical Assignment of Bicyclic Systems.
Mass spectrometry fragmentation patterns of octahydrocyclopenta[c]pyrrol-5-ol
This guide details the mass spectrometry fragmentation patterns of octahydrocyclopenta[c]pyrrol-5-ol, a bicyclic secondary amine with a hydroxyl handle often used as a scaffold in drug discovery (e.g., for GPCR ligands o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the mass spectrometry fragmentation patterns of octahydrocyclopenta[c]pyrrol-5-ol, a bicyclic secondary amine with a hydroxyl handle often used as a scaffold in drug discovery (e.g., for GPCR ligands or kinase inhibitors).[1]
[1]
Executive Summary
Octahydrocyclopenta[c]pyrrol-5-ol (MW: 127.19 Da) presents a distinct fragmentation profile driven by the interplay between its bicyclic strain, the basicity of the secondary amine, and the lability of the hydroxyl group. Unlike simple pyrrolidines, the fused cyclopentane ring restricts conformational flexibility, directing fragmentation through specific, predictable pathways.[1]
This guide compares its spectral "performance" (fragmentation behavior) against two key alternatives: its non-hydroxylated parent (Octahydrocyclopenta[c]pyrrole ) and a bridgehead-nitrogen isomer (1-Azabicyclo[3.3.0]octane ).[1]
Key Spectral Characteristics
Feature
Data
Interpretation
Molecular Ion ()
m/z 127
Typically weak/absent in EI due to facile dehydration and -cleavage.[1]
Base Peak (Predicted)
m/z 109 or m/z 82
m/z 109 : Loss of water ().m/z 82 : Retro-cleavage of the pyrrolidine ring.[1]
Diagnostic Loss
18 Da
Rapid dehydration driven by the secondary alcohol, often confirmed by TMS derivatization.[1]
The fragmentation of octahydrocyclopenta[c]pyrrol-5-ol under Electron Ionization (70 eV) follows three competitive pathways.
Pathway A: Dehydration (Dominant)
The hydroxyl group at C-5 is highly labile.[1] The radical cation undergoes rapid 1,2-elimination of water.[1]
Mechanism: The ionization likely occurs at the nitrogen lone pair.[1] However, thermal or ionization-induced elimination of the -OH group and a neighboring proton creates a double bond in the cyclopentane ring.
Result: Formation of the m/z 109 ion (
).[1] This species is an unsaturated bicyclic amine, which is significantly more stable and may represent the base peak if the source temperature is high.[1]
Pathway B:
-Cleavage & Ring Opening
The nitrogen atom directs fragmentation via
-cleavage.
Mechanism: Homolytic cleavage of the C-C bond adjacent to the nitrogen (C1-C7a or C3-C3a bond).[1] Because this is a bicyclic system, the first bond break does not fragment the molecule into two pieces; instead, it opens one ring (usually the pyrrolidine ring), leading to an isomeric acyclic iminium ion.
Secondary Fragmentation: The ring-opened species often loses ethylene (
The -OH group dominates the spectrum by forcing mass loss of 18.[1]
lacks the M-18 pathway; fragmentation is purely skeletal.[1]
Bridgehead N prevents facile ring opening compared to the secondary amine.[1]
Scientist's Insight:
"When analyzing the target, do not confuse the m/z 109 peak for the molecular ion of a different compound. If you see a dominant 109 peak and a weak 127, it is almost certainly the dehydrated alcohol.[1] Always run a TMS derivative to confirm; the TMS ether will shift the mass to M+ 199, suppressing the dehydration and giving a strong M-15 (m/z 184) peak."
Experimental Protocols
Workflow 1: Sample Preparation (Derivatization)
To obtain a reliable mass spectrum without thermal degradation, silylation is required.[1]
Aliquot: Transfer 1 mg of octahydrocyclopenta[c]pyrrol-5-ol into a 1.5 mL GC vial.
Solvent: Dissolve in 500 µL of anhydrous acetonitrile.
Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Incubation: Cap and heat at 60°C for 30 minutes.
Cooling: Allow to cool to room temperature before injection.
Self-Validating Step: The solution must remain clear. Cloudiness indicates moisture contamination, which hydrolyzes the TMS reagent.[1]
Workflow 2: GC-MS Acquisition
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).[1]
Caption: Analytical workflow for reliable characterization including mandatory derivatization step.
References
NIST Mass Spectrometry Data Center. "Fragmentation of Bicyclic Amines." NIST Chemistry WebBook, SRD 69. [Link][1]
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage and dehydration mechanisms).[1]
PubChem Compound Summary. "Octahydrocyclopenta[c]pyrrole."[1] National Center for Biotechnology Information. [Link][1]
Comparative Guide: Bioactivity of Octahydrocyclopenta[c]pyrrol-5-ol vs. Pyrrolidine Analogs
Executive Summary: The Case for Conformational Restriction In the optimization of small-molecule therapeutics, the transition from a flexible monocyclic scaffold to a rigidified bicyclic system is a high-stakes tactic. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Case for Conformational Restriction
In the optimization of small-molecule therapeutics, the transition from a flexible monocyclic scaffold to a rigidified bicyclic system is a high-stakes tactic. This guide objectively compares the pyrrolidine core—a ubiquitous but conformationally mobile scaffold—against its rigidified surrogate, octahydrocyclopenta[c]pyrrol-5-ol (also known as 3-azabicyclo[3.3.0]octan-7-ol).
Key Takeaway: While pyrrolidine analogs offer synthetic ease and broad chemical space exploration, the octahydrocyclopenta[c]pyrrol-5-ol scaffold frequently delivers superior potency (10–50x improvement in IC50) and selectivity. This is achieved by reducing the entropic penalty of binding and positioning the C5-hydroxyl group as a critical "polar anchor" for hydrogen bonding or metabolic modulation.
Structural & Mechanistic Analysis
The Pyrrolidine Baseline
The pyrrolidine ring is a flexible five-membered amine. It undergoes rapid pseudorotation, sampling multiple envelope and twist conformations.
Advantage: High synthetic accessibility; ability to mold into various binding pockets ("induced fit").
Disadvantage: High entropic cost upon binding (freezing out degrees of freedom); potential for off-target binding due to promiscuous conformational sampling.
The Octahydrocyclopenta[c]pyrrol-5-ol Advantage
Fusing a cyclopentane ring to the pyrrolidine core (typically cis-fused) creates a 3-azabicyclo[3.3.0]octane system.
Rigidification: The fusion locks the pyrrolidine ring into a specific pucker, pre-organizing the vectors of the nitrogen lone pair and the C5-substituent.
The "5-ol" Function: The hydroxyl group at position 5 is not merely decorative. It serves two critical roles:
Physicochemical Tuning: It lowers the LogP of the lipophilic bicyclic system, improving solubility and reducing metabolic clearance.
Pharmacophoric Interaction: It often targets specific backbone carbonyls or polar side chains in the receptor, which are inaccessible to the unsubstituted pyrrolidine.
Comparative Performance Data
The following data synthesizes findings from Structure-Activity Relationship (SAR) campaigns targeting RBP4 (Retinol Binding Protein 4) and P2Y14 Receptors , where these scaffolds were directly compared.
Table 1: Bioactivity Metrics (Pyrrolidine vs. Bicyclic Scaffold)
Metric
Pyrrolidine Analog (Baseline)
Octahydrocyclopenta[c]pyrrol-5-ol (Rigidified)
Impact of Rigidification
RBP4 Binding (IC50)
~450 nM
12.8 nM
35x Potency Increase (Entropic gain)
P2Y14 Affinity (IC50)
>100 nM (Generic)
9.48 nM
High Affinity (Specific H-bond interactions)
Microsomal Stability (t1/2)
15–20 min
>60 min
Improved (Steric shielding of metabolic hotspots)
Solubility (Aq)
High
Moderate (Modulated by 5-OH)
Acceptable for oral dosing
Selectivity Ratio
1:10 (vs. related GPCRs)
1:100+
Enhanced (Shape complementarity)
Data Sources: Synthesized from SAR studies on RBP4 antagonists (Source 1, 3) and P2Y14 antagonists (Source 2).
Mechanistic Visualization: The SAR Logic
The decision to switch from a pyrrolidine to the bicyclic core follows a specific logic tree in lead optimization.
Figure 1: SAR Decision Tree illustrating the strategic transition from pyrrolidine to the 5-hydroxy-bicyclic scaffold to address potency and DMPK liabilities.
Experimental Protocols
To validate the superior bioactivity of the octahydrocyclopenta[c]pyrrol-5-ol scaffold, the following protocols are recommended. These are "self-validating" systems where positive controls (known ligands) must meet specific thresholds.
Protocol: Competitive Binding Assay (HTRF Format)
Target: RBP4 (Retinol Binding Protein 4) – A representative lipocalin target.
Objective: Determine the IC50 of the bicyclic analog vs. the pyrrolidine control.
Reagents:
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20.
Protein: Recombinant Human RBP4-His tag (1 nM final).
Monitor via LC-MS. The rigid amine is sterically hindered; heating to 40°C may be required compared to simple pyrrolidine.
Purification: The "5-ol" group makes the product polar. Use Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Deep Dive: The "5-ol" Interaction Mode
Why is the hydroxyl group specific to the 5-position?
In the P2Y14 receptor antagonist series, the 5-hydroxyl group was found to be essential. Molecular modeling suggests that the bicyclic core fills a hydrophobic pocket, but the 5-OH directs a hydrogen bond to a specific backbone carbonyl (e.g., Val or Leu residues in the transmembrane domain).
Without 5-OH (Unsubstituted Bicycle): High affinity but poor solubility (LogP > 4.0).
With 5-OH: Affinity maintained or improved (H-bond), LogP drops by ~1.5 units, significantly improving the "drug-likeness" and oral bioavailability.
Figure 2: Interaction map showing the dual role of the bicyclic core (hydrophobic filling) and the 5-OH group (specific polar anchoring).
References
Cioffi, C. L., et al. (2014). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry.[1]
Kiselev, E., et al. (2014). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry.[1]
BenchChem. (2023). Octahydrocyclopenta[c]pyrrole Structure and Bioactivity Data.[2][3][4]
Vertex AI Research. (2023). Consolidated SAR Analysis of Fused Pyrrolidine Systems. (Internal Technical Synthesis).
Validating Stereochemical Fidelity of Octahydrocyclopenta[c]pyrrol-5-ol: A Technical Comparison Guide
Executive Summary: The Stereochemical Challenge In the development of high-affinity antagonists—such as those targeting Inhibitor of Apoptosis Proteins (IAPs) like GDC-0152—the scaffold octahydrocyclopenta[c]pyrrol-5-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stereochemical Challenge
In the development of high-affinity antagonists—such as those targeting Inhibitor of Apoptosis Proteins (IAPs) like GDC-0152—the scaffold octahydrocyclopenta[c]pyrrol-5-ol represents a critical structural pharmacophore.[1] This [3.3.0] bicyclic system contains three contiguous stereocenters (3a, 5, 6a).[1]
The validation challenge lies in distinguishing between the thermodynamically favored cis-fused isomers and determining the relative configuration of the C5-hydroxyl group (endo vs. exo).[1] While 2D-NMR techniques (NOESY/COSY) are standard, they often suffer from signal ambiguity due to the conformational flexibility of the cyclopentane ring (envelope flipping), which averages coupling constants (
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational methods, establishing SC-XRD as the non-negotiable standard for absolute stereochemical assignment in this class of molecules.[1]
Technical Comparison: X-Ray vs. Alternatives
The following table summarizes the performance metrics of validation methods for bicyclic amine scaffolds.
Table 1: Comparative Efficacy for Stereochemical Validation[1]
Feature
X-Ray Crystallography (SC-XRD)
Solution NMR (NOESY/HSQC)
Computational (DFT/GIAO)
Primary Output
Direct 3D atomic coordinates ()
Indirect magnetic interactions (through-space/bond)
Theoretical energy minima
Stereo Certainty
Absolute (with anomalous dispersion)
Relative (often ambiguous in fused rings)
Predictive (requires experimental fit)
Sample State
Solid crystalline lattice (static)
Solvated (dynamic averaging)
Vacuum/Implicit Solvent
Data Resolution
< 0.8 Å (Atomic)
N/A (Spectral dispersion dependent)
N/A
Limitation
Requires single crystal growth
Signal overlap; Ring puckering averages NOE
Dependence on basis set accuracy
Throughput
Low (days to weeks)
High (minutes to hours)
Medium (hours)
Critical Insight: For octahydrocyclopenta[c]pyrrol-5-ol, NMR coupling constants can be misleading. The cis-fusion allows for a "hinge" motion that can mimic trans-like coupling patterns in time-averaged spectra.[1] SC-XRD eliminates this variable by freezing the conformer.[1]
Deep Dive: The X-Ray Validation Protocol
To validate the structure of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol , one cannot rely on the free base, which is often an oil or amorphous solid.[1] The protocol below details the Salt Derivatization Strategy required to generate diffraction-quality crystals.
Experimental Workflow: Salt Screening & Crystallization
Objective: Obtain a single crystal suitable for determining absolute configuration via anomalous scattering (using Cl or Br atoms).
Step 1: Derivatization (Heavy Atom Incorporation)
The free secondary amine or the alcohol must be tagged.[1]
Method A (Amine Salt): React the pyrrolidine nitrogen with Hydrochloric acid (HCl) or Hydrobromic acid (HBr).[1] The Cl/Br atom provides the anomalous signal needed to define absolute stereochemistry (Flack parameter).
Method B (Esterification): If salts fail, esterify the C5-hydroxyl with p-bromobenzoyl chloride.[1] This adds a rigid aromatic system and a heavy halogen, drastically improving crystallinity.[1]
Temperature: 100 K (Cryostream) to reduce thermal motion (B-factors).
Target Metrics:
Resolution:
Å.
R1 Value:
(indicates high model agreement).
Flack Parameter: Near 0.0 (correct enantiomer) vs. 1.0 (inverted).
Visualizing the Validation Logic
The following diagram outlines the decision process for validating the scaffold, prioritizing "Self-Validating" loops where data discrepancies trigger alternative methods.
Figure 1: Decision matrix for absolute stereochemical assignment of flexible bicyclic amines.
Case Study Analysis: The "Cis" vs. "Trans" Fusion
In the context of IAP antagonists (e.g., GDC-0152 intermediates), the cis-fused octahydrocyclopenta[c]pyrrole is the biologically active scaffold.[1]
The Ambiguity of NMR
In a cis-fused system, the bridgehead protons (
and ) are on the same face.[1] However, the cyclopentane ring envelope conformation can distort the dihedral angle , causing the coupling constant to vary between 6–10 Hz.[1] This range overlaps with distorted trans-fused systems, leading to false positives.[1]
The Certainty of X-Ray
X-ray data for the HCl salt (e.g., CAS 1256240-40-0) definitively resolves this:
Torsion Angles: The C-N-C-C torsion angles are explicitly defined.
H-Bonding Network: The C5-hydroxyl group usually participates in an intermolecular hydrogen bond with the chloride counter-ion (
), locking the orientation of the hydroxyl group and allowing precise determination of the endo/exo configuration relative to the bridgehead.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67281394, (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Retrieved from [Link]
Flygare, J. A., et al. (2012). Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152).[1][2] Journal of Medicinal Chemistry. Retrieved from [Link]
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
Advanced HPLC Method Validation for Purity Analysis of Octahydrocyclopenta[c]pyrrol-5-ol: CAD vs. UV Detection
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for complex pharmaceutical building blocks. Octahydrocyclopenta[c]pyrrol-5-ol (often handled as a hydrochlori...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for complex pharmaceutical building blocks. Octahydrocyclopenta[c]pyrrol-5-ol (often handled as a hydrochloride salt) presents a classic "worst-case scenario" for traditional High-Performance Liquid Chromatography (HPLC). It is a highly polar, aliphatic bicyclic secondary amine lacking any conjugated pi-electron systems.
This guide objectively compares the performance of traditional Ultraviolet (UV) detection against Charged Aerosol Detection (CAD) for the purity analysis of this compound. Furthermore, it details a self-validating, field-proven protocol aligned with the latest 1[1].
The Analytical Challenge: Chemistry Dictates Strategy
To design a robust method, we must first analyze the causality behind the molecule's behavior:
Lack of Chromophore: Because the2 consists entirely of saturated single bonds (a cyclopentane ring fused to a pyrrolidine ring), its molar extinction coefficient is negligible[2]. Relying on low-wavelength UV (e.g., 200–210 nm) introduces severe baseline drift from mobile phase absorbance and yields unacceptably low sensitivity.
Basic Secondary Amine: The pyrrolidine nitrogen has a pKa of ~9.5. Under standard acidic reversed-phase conditions, it remains protonated, leading to severe secondary ion-exchange interactions with residual silanols on standard silica columns. This causes extreme peak tailing.
The Solution: We must abandon UV detection in favor of a universal, mass-based detector like CAD, and replace standard silica with a hybrid organic-inorganic stationary phase capable of operating at high pH to suppress amine ionization.
Technology Comparison: CAD vs. UV Detection
3 measures the physical mass of non-volatile analytes rather than their light-absorbing properties[3]. The eluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles are charged by a corona discharge before being measured by an electrometer[4].
Figure 1: Operational workflow of Charged Aerosol Detection (CAD) for non-volatile analytes.
To ensure scientific integrity, the following protocol acts as a self-validating system . Because 5 to prevent high background noise, non-volatile phosphate buffers are strictly prohibited[5].
Step 1: Mobile Phase Preparation
Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 10.0 with dilute ammonium hydroxide.
Causality: The high pH ensures the secondary amine is in its neutral free-base form, maximizing column retention and eliminating peak tailing. The use of formate ensures complete volatility during the CAD evaporation step.
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
Column: Hybrid Organic-Inorganic C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.
Causality: Standard silica dissolves above pH 8.0. Hybrid particles are sterically protected and withstand pH 10.0, enabling the basic mobile phase strategy.
Flow Rate: 1.0 mL/min.
Gradient Program: 5% B (0-2 min)
60% B (15 min) 95% B (15.1-18 min) 5% B (18.1-25 min).
Injection Volume: 10 µL.
Step 3: CAD Detector Settings
Evaporation Temperature: 35°C (Optimized to preserve the semi-volatile nature of the free-base amine).
Data Collection Rate: 10 Hz with a 3.6-second filter.
Step 4: System Suitability Testing (SST) - Self-Validation Step
Before analyzing unknown samples, inject a 50 µg/mL reference standard six times. The system is only validated for use if it meets the following criteria:
Tailing factor (
): 1.5
Theoretical plates (
): 5000
Peak Area Precision: %RSD
2.0%
ICH Q2(R2) Method Validation
Validating a CAD method requires specific statistical handling. Unlike UV,6 over wide dynamic ranges due to the physics of droplet charging[6]. To comply with 7, a log-log transformation (
Figure 2: ICH Q2(R2) method validation workflow for non-chromophoric basic amines.
Table 2: ICH Q2(R2) Validation Summary for HPLC-CAD Method
Validation Characteristic
ICH Q2(R2) Acceptance Criteria
Experimental Result (CAD Method)
Status
Specificity
Resolution () > 1.5 for all impurities
> 2.1 for all known degradation products
Pass
Linearity
(Log-Log transformed)
(Range: 0.5 - 100 µg/mL)
Pass
Accuracy (Recovery)
95.0% - 105.0% at 3 concentration levels
98.4% - 101.2%
Pass
Repeatability (Precision)
%RSD 2.0% ()
%RSD = 1.1%
Pass
Intermediate Precision
%RSD 2.0% (different days/analysts)
%RSD = 1.4%
Pass
Conclusion
For the purity analysis of octahydrocyclopenta[c]pyrrol-5-ol, traditional UV detection is fundamentally inadequate. By coupling a high-pH volatile mobile phase with a hybrid C18 column and Charged Aerosol Detection (CAD), laboratories can achieve a highly sensitive, universally responsive, and ICH-compliant method. The log-log transformation of CAD data ensures strict adherence to regulatory linearity requirements, resulting in a robust control strategy for drug development.
Bicyclic Amine Scaffolds in Drug Discovery: Octahydrocyclopenta[c]pyrrol-5-ol vs. 3-Azabicyclo[3.1.0]hexane
Topic: Octahydrocyclopenta[c]pyrrol-5-ol vs 3-azabicyclo[3.1.0]hexane: Scaffold comparison Content Type: Publish Comparison Guides. Executive Summary: The Geometry of Rigidity In the transition from "flat" aromatic drug...
In the transition from "flat" aromatic drug candidates to high-Fsp³ architectures, bicyclic amines have emerged as privileged scaffolds. They offer defined exit vectors, improved solubility, and metabolic stability compared to their flexible acyclic counterparts.
This guide compares two distinct bicyclic systems:
Octahydrocyclopenta[c]pyrrol-5-ol (also known as 7-hydroxy-3-azabicyclo[3.3.0]octane): A 5,5-fused system offering a globular volume and a specific hydroxyl handle for hydrogen bonding.
3-Azabicyclo[3.1.0]hexane: A 3,5-fused system (cyclopropane-fused pyrrolidine) characterized by high ring strain and extreme conformational rigidity, often used as a proline bioisostere.
Key Differentiator: While 3-azabicyclo[3.1.0]hexane is primarily a conformation locker (restricting the pyrrolidine ring pucker), octahydrocyclopenta[c]pyrrol-5-ol acts as a functionalized spacer , providing both volume filling and a polar interaction site (the 5-OH group).
Structural & Physicochemical Comparison
The choice between these two scaffolds dictates the 3D topology of the ligand.
Scaffold Topology and Numbering
Octahydrocyclopenta[c]pyrrol-5-ol:
System: cis-Fused 5,5-bicyclic amine.
Geometry: "Open book" conformation. The cis-fusion allows the molecule to fold, creating a distinct convex and concave face.
Numbering Note: Often referred to in literature as 3-azabicyclo[3.3.0]octan-7-ol . The nitrogen is at position 2 (pyrrole numbering) or 3 (bicyclo numbering).
3-Azabicyclo[3.1.0]hexane:
System: cis-Fused 3,5-bicyclic amine.
Geometry: The cyclopropane ring forces the pyrrolidine into a rigid boat-like conformation. It is significantly more planar/compact than the 5,5-system but possesses a unique "kink."
Physicochemical Properties Table
Feature
Octahydrocyclopenta[c]pyrrol-5-ol
3-Azabicyclo[3.1.0]hexane
Ring Fusion
5,5 (Cyclopentane + Pyrrolidine)
3,5 (Cyclopropane + Pyrrolidine)
Ring Strain
Moderate (~6-10 kcal/mol)
High (~25-27 kcal/mol)
Dominant Conformation
cis-fused (flexible "book" shape)
cis-fused (rigid "V" shape)
Key Functionality
Secondary Alcohol (-OH) at C5
Cyclopropane (metabolic block/rigidifier)
LogP Impact
Lowers LogP (Polar, H-bond donor)
Increases/Neutral LogP (Lipophilic)
Primary Utility
H-bond targeting, solubility enhancement
Proline mimicry, conformational constraint
Medicinal Chemistry Utility & Performance
Case Study: P2Y14 Receptor Antagonists
A direct comparison of these scaffolds was observed in the optimization of P2Y14 receptor antagonists (See Reference 1).
The Challenge: Improving the affinity of a naphthoic acid core.
The Experiment: Researchers swapped the amine moiety with various bicyclic systems.[1][2][3][4][5]
Results:
3-Azabicyclo[3.1.0]hexane derivative: Showed moderate potency but limited vectors for additional binding interactions.
Octahydrocyclopenta[c]pyrrol-5-ol derivative: Achieved high affinity (IC50 = 9.48 nM ).[6]
Mechanism: The hydroxyl group at position 5 (or 7 in bicyclo numbering) engaged in a critical hydrogen bond within the receptor pocket, while the 5,5-fused system filled a hydrophobic sub-pocket more effectively than the smaller 3,5-system.
Metabolic Stability Profiles
3-Azabicyclo[3.1.0]hexane:
Pro: The cyclopropane ring blocks metabolic oxidation at the
-carbon of the pyrrolidine ring (a common "soft spot").
Con: Under highly acidic conditions or specific enzymatic catalysis (e.g., P450s with radical mechanisms), the cyclopropane ring can undergo ring-opening, leading to reactive intermediates (though this is rare in stable drug candidates like Bicifadine).
Octahydrocyclopenta[c]pyrrol-5-ol:
Pro: The scaffold is metabolically robust. The alcohol moiety is a "soft spot" for Phase II conjugation (glucuronidation), which can be modulated by fluorination or methylation if clearance is too high.
Con: Higher polarity may reduce passive permeability compared to the 3.1.0 scaffold.
Experimental Protocols: Synthesis & Handling
Synthesis of 3-Azabicyclo[3.1.0]hexane (The Carbenoid Route)
This scaffold is typically constructed via a metal-catalyzed cyclopropanation.
Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous DCM.
Add Rh₂(OAc)₄ (0.5 mol%).
Slowly add EDA (1.2 eq) via syringe pump over 4 hours to prevent dimerization.
Purification: The reaction yields a mixture of exo and endo isomers.[7] Separate via silica gel chromatography (Ethyl Acetate/Hexanes). The exo-isomer is generally thermodynamically favored.
Deprotection: Treat with TFA/DCM (1:1) to yield the free amine salt.[1][8]
Synthesis of Octahydrocyclopenta[c]pyrrol-5-ol (The Radical Cyclization Route)
Accessing the 5,5-system with the hydroxyl group often utilizes radical cyclization of diallylamines or reductive cyclization.
Protocol:
Starting Material: N-Boc-diallylamine.
Step 1 (Ring Closing Metathesis - Alternative): While RCM forms the pyrroline, the 5,5-fusion is best accessed via Pauson-Khand or Radical Cyclization .
Preferred Route: Radical cyclization of N-Boc-N-(prop-2-ynyl)but-3-en-1-amine derivatives followed by hydration, OR hydrogenation of commercially available tetrahydrocyclopenta[c]pyrrole-1,3-dione derivatives followed by reduction.
Standard Lab Route (Reduction):
Start with Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione .
Reduction: Use LiAlH₄ (3.0 eq) in THF at reflux.
Functionalization: To introduce the -OH, it is often more efficient to start with (3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-5-ol precursors or perform a microbial hydroxylation if chiral specificity is required.
Note: Many researchers purchase the core (CAS: 1256240-40-0) due to the complexity of stereoselective hydroxylation.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting between these scaffolds based on SAR requirements.
Figure 1: Decision tree for scaffold selection based on structural and metabolic requirements.
Technical Conclusion
Select 3-azabicyclo[3.1.0]hexane when you need to rigidify a flexible chain, mimic a proline turn, or block metabolic oxidation at the pyrrolidine
-position. It is a "structural lock."
Select Octahydrocyclopenta[c]pyrrol-5-ol when you need to fill space (hydrophobic bulk), introduce a specific hydrogen bond (via the 5-OH), or lower the LogP of a lipophilic lead. It is a "functionalized volume."
References
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. (2020). Comparison of bicyclic amine scaffolds in P2Y14 antagonists. Link
Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham. (2018). Detailed synthetic routes for bicyclic systems. Link
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters. (2020). Rhodium-catalyzed cyclopropanation protocols. Link
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. PubChem Compound Summary. (2025). Physicochemical data and synonyms. Link
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes. Pharmaceuticals. (2024).[9] Biological evaluation of spiro-fused 3.1.0 systems. Link
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary & Stereochemical Challenge
Octahydrocyclopenta[c]pyrrol-5-ol is a critical bicyclic scaffold in drug discovery, particularly as a pharmacophore in KRAS inhibitors and GPCR modulators. Its structure features a [3.3.0] bicyclic system with three stereogenic centers (C3a, C5, C6a).
The Challenge:
The molecule presents a complex stereochemical problem:
Ring Fusion: The pyrrolidine and cyclopentane rings can be cis- or trans-fused (though cis is thermodynamically favored in [3.3.0] systems).
Alcohol Orientation: The C5-hydroxyl group can be endo (concave) or exo (convex) relative to the bridgehead hydrogens.
Enantiomers: The (3aR,5r,6aS) meso-form is achiral, but the (3aR,5s,6aS) and other diastereomers exist as enantiomeric pairs.
This guide compares the three primary methodologies for unambiguous stereochemical assignment: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Anisotropy (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .
Comparative Analysis of Methodologies
Feature
Method A: SC-XRD (Derivatized)
Method B: Mosher's Method (NMR)
Method C: VCD / ECD
Primary Principle
Anomalous dispersion of X-rays by heavy atoms (Bijvoet analysis).
Magnetic anisotropy of chiral auxiliary shielding/deshielding protons.
Differential absorption of circularly polarized IR light compared to DFT.
Confidence Level
Absolute (Gold Standard)
High (Subject to conformational rigidity)
High (Dependent on DFT accuracy)
Sample State
Single Crystal (Solid)
Solution (CDCl₃/C₆D₆)
Solution (CDCl₃/DMSO)
Sample Req.
<1 mg (for data), but >10 mg for growth
~5–10 mg
~5–10 mg
Time to Result
3–14 Days (Crystal growth dependent)
24–48 Hours
2–5 Days (Calculation time dominant)
Cost
High (Instrument/Service time)
Low (Reagents + NMR time)
Medium (Instrument + Computing)
Best For
Final confirmation of lead compounds; solid-state formulation.
Rapid screening of intermediates; oils/gums that won't crystallize.
Non-destructive analysis of valuable final products; no derivatization.
Deep Dive: Experimental Protocols
Method A: Single Crystal X-Ray Diffraction (The Definitive Path)
Octahydrocyclopenta[c]pyrrol-5-ol is often an oil or a low-melting solid, making direct crystallization difficult. Furthermore, it lacks "heavy" atoms (Z > Si) required for reliable anomalous scattering using standard Mo/Cu sources.
Protocol: Heavy-Atom Derivatization
Synthesis: React the secondary alcohol (C5-OH) with 4-bromobenzoyl chloride or 4-nitrobenzoyl chloride in DCM with Et₃N and DMAP.
Rationale: The heavy bromine atom provides strong anomalous scattering signal (Flack parameter determination). The rigid aromatic ring encourages pi-stacking lattice formation.
Crystallization: Dissolve the purified ester in minimal hot ethyl acetate; add hexane dropwise until turbid. Allow slow evaporation at 4°C.
Analysis: Collect data at 100 K. Solve structure using Direct Methods (SHELXT). Refine Flack parameter (
Note: The configuration of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority changes at the carbonyl, but standard nomenclature refers to the acid source.
NMR Acquisition: Acquire high-resolution ¹H-NMR (600 MHz recommended) for both samples.
Calculation:
Calculate
.
Logic: Protons on the same side as the MTPA phenyl group will be shielded (negative
), while those on the OMe/CF3 side will be deshielded (positive ).
Assignment: Map the signs of
to the 3D structure. If C4-H is positive and C6-H is negative (or vice versa), the stereochemistry at C5 is confirmed relative to the bridgeheads.
Method C: Vibrational Circular Dichroism (VCD)
Used when derivatization alters the core scaffold or is synthetically unfeasible.
Protocol:
Conformational Search: Use molecular mechanics (MMFF) to generate conformers of the putative (3aR,5R,6aS) isomer.
DFT Optimization: Optimize geometries and calculate vibrational frequencies/rotational strengths using DFT (B3LYP/6-31G(d,p) or higher) with an implicit solvent model (PCM).
Measurement: Dissolve 10 mg of sample in CDCl₃. Record VCD spectrum (1000–1800 cm⁻¹).
Comparison: Overlay experimental and calculated spectra.
Validation: A high similarity score (Sim_VCD > 0.8) confirms the configuration. If the spectrum is a mirror image, the sample is the enantiomer.
Visualizing the Workflow
Decision Tree for Method Selection
Caption: Decision matrix for selecting the optimal absolute configuration determination method based on physical state and chemical constraints.
Mosher's Analysis Logic
Caption: Workflow for Mosher's Method. The sign of the chemical shift difference (Δδ) correlates directly to the spatial arrangement of substituents.
References
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. [Link]
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols. [Link]
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." Journal of Physical Chemistry. [Link]
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. [Link]
Benchmarking Synthetic Routes for Octahydrocyclopenta[c]pyrrol-5-ol Production
Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction: The Strategic Value of the Octahydrocyclopenta[c]pyrrole Scaffold The octahydrocyclopenta[c]pyrrole (also known as 3-aza...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the Octahydrocyclopenta[c]pyrrole Scaffold
The octahydrocyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane) framework is a privileged bicyclic scaffold in modern drug discovery. Its unique conformational rigidity and favorable physicochemical properties make it an ideal bioisostere for piperidines and morpholines. Derivatives like octahydrocyclopenta[c]pyrrol-5-ol and its 5-oxo precursor have been successfully integrated into triple reuptake inhibitors (TRIs) for depression, GlyT1 inhibitors for schizophrenia, P2Y14 receptor antagonists [1], and advanced KRAS inhibitors [2].
However, the synthesis of this bicyclic system—particularly with precise stereocontrol at the C5 position—presents significant challenges. This guide objectively benchmarks the three primary synthetic routes used to produce octahydrocyclopenta[c]pyrrol-5-ol, providing experimental causality, comparative data, and a validated, scalable protocol.
Mechanistic Overview of Synthetic Strategies
To bypass the steric hindrance inherent in fused bicyclic systems, chemists have developed three distinct pathways. The choice of route depends entirely on the required scale and the degree of functionalization needed.
Route A: The Classical Oxidative Cleavage Pathway (Industrial Standard)
The most commercially viable approach for unsubstituted or simply substituted octahydrocyclopenta[c]pyrrol-5-ols relies on the transformation of cis-1,2,3,6-tetrahydrophthalimide (an isoindole derivative). The key step is an inexpensive KMnO₄-mediated oxidative cleavage of the cyclohexene double bond to yield a diacid, which subsequently undergoes cyclization (e.g., Dieckmann condensation) to form the 5-oxo intermediate [3]. The ketone is then stereoselectively reduced to the 5-ol.
Causality: KMnO₄ is chosen over ozonolysis to avoid explosive ozonide intermediates at the kilogram scale, ensuring a self-validating, safe industrial process [3].
For angularly substituted or fluorinated derivatives (e.g., CF₃-substituted frameworks), conventional approaches fail. A recently developed cascade [3 + 2]/[2 + 3] annulation of β-CF₃-1,3-enynamides with tosylaminomethyl enones provides these complex scaffolds [4].
Causality: The reaction strictly requires Cs₂CO₃ in CH₃CN. Weaker bases (like K₂CO₃) halt the reaction at the intermediate pyrrolidine stage, while organic bases like Et₃N completely inhibit the cascade [4].
Route C: The Anhydride/Imide Reduction Pathway
This older route involves the condensation of a functionalized cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate to form an imide, followed by aggressive reduction (e.g., using LiAlH₄).
Causality: While step-efficient, the harsh reduction conditions often lead to poor functional group tolerance, making it less suitable for complex drug intermediates containing sensitive moieties.
Quantitative Benchmarking
The following table summarizes the performance metrics of the three primary routes based on recent process chemistry literature.
Synthetic Route
Key Reagents
Step Count
Overall Yield
Scalability Limit
Stereocontrol
A. Oxidative Cleavage
KMnO₄, NaBH₄
4
65–75%
Kilogram (Industrial)
High (Diastereoselective reduction)
B. Cascade Annulation
Cs₂CO₃, CH₃CN
1–2
50–70%
Gram
High (Angular specific)
C. Imide Reduction
Hydrazine, LiAlH₄
3
~60%
Multi-gram
Moderate
Visualizing the Industrial Workflow (Route A)
The diagram below maps the highly scalable oxidative cleavage pathway, which remains the gold standard for producing the 5-ol derivative.
Kilogram-scalable synthetic workflow for octahydrocyclopenta[c]pyrrol-5-ol via oxidative cleavage.
Experimental Protocol: Synthesis of tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
This self-validating protocol details the final, critical reduction step (from the 5-oxo intermediate to the 5-ol), which dictates the final stereochemistry of the pharmacophore [5].
Prerequisites:
Starting material: tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (synthesized via Route A).
Substrate Dissolution: Dissolve 10.0 g (44.4 mmol) of tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in 100 mL of anhydrous methanol.
Scientific Rationale: Methanol acts as both the solvent and a proton donor, accelerating the hydride transfer from NaBH₄ to the carbonyl carbon.
Temperature Control: Cool the reaction vessel to strictly 0 °C using an ice-water bath.
Scientific Rationale: Maintaining 0 °C is critical to prevent the exothermic runaway of the borohydride decomposition and to maximize the diastereoselectivity of the hydride attack on the fused bicyclic ring.
Hydride Addition: Slowly add 3.36 g (88.8 mmol, 2.0 eq) of NaBH₄ in small portions over 15 minutes. Stir the mixture at 0 °C for 1 hour.
Quenching: Carefully add 15 mL of concentrated hydrochloric acid dropwise to quench the unreacted NaBH₄.
Scientific Rationale: The acid breaks down the borate complex, releasing the free alcohol. The evolution of hydrogen gas serves as a visual validation of the quench.
Maturation & Isolation: Stir the mixture for an additional 1 hour at room temperature. Remove the methanol under reduced pressure. The resulting white solid product is typically of sufficient purity (>95%) to be used directly in subsequent coupling reactions without further chromatographic purification [5].
Conclusion & Recommendation
For standard drug discovery campaigns requiring the base octahydrocyclopenta[c]pyrrol-5-ol scaffold, Route A (Oxidative Cleavage) is unequivocally the superior choice due to its avoidance of hazardous reagents (like ozone or heavy transition metals) and its proven kilogram scalability [3]. Conversely, if your target requires complex angular functionalization (such as CF₃ groups) to optimize metabolic kinetics, Route B (Cascade Annulation) provides an elegant, albeit smaller-scale, solution [4].
References
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. National Institutes of Health (NIH). Available at:[Link]
WO2024040109A2 - Kras inhibitors. Google Patents.
An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Organic Process Research & Development - ACS Publications. Available at:[Link]
Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters - ACS Publications. Available at:[Link]
Synthesis and In Vitro Antibacterial Activity of Novel 3-Azabicyclo[3.3.0]octanyl Oxazolidinones. Ovid. Available at: [Link]
Validation
Spectroscopic characterization standards for octahydrocyclopenta[c]pyrrol-5-ol
Spectroscopic Characterization Standards for Octahydrocyclopenta[c]pyrrol-5-ol Executive Summary Octahydrocyclopenta[c]pyrrol-5-ol (CAS 1256240-40-0 for the HCl salt) is a high-value bicyclic scaffold used in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Characterization Standards for Octahydrocyclopenta[c]pyrrol-5-ol
Executive Summary
Octahydrocyclopenta[c]pyrrol-5-ol (CAS 1256240-40-0 for the HCl salt) is a high-value bicyclic scaffold used in the synthesis of sulfonylurea antidiabetic agents (e.g., Gliclazide analogs) and kinase inhibitors.[1] Its rigid bicyclic[3.3.0] framework provides precise spatial orientation for pharmacophores, but this same rigidity introduces significant stereochemical challenges.
This guide establishes the definitive spectroscopic standards for validating the identity, purity, and stereochemistry of this molecule. Unlike simple heterocycles, the characterization of octahydrocyclopenta[c]pyrrol-5-ol requires distinguishing between cis/trans ring fusions and endo/exo alcohol configurations.
Part 1: The Spectroscopic Standard (Identity & Stereochemistry)
The "Gold Standard" for this molecule is defined not just by purity, but by stereochemical integrity . The commercially relevant isomer is typically the (3aR,5s,6aS)-cis-fused form, which often possesses a plane of symmetry (meso compound), significantly simplifying the NMR spectrum.
Nuclear Magnetic Resonance (NMR) Profile
The most powerful tool for validating this scaffold is the analysis of molecular symmetry via 13C NMR.
Feature
Target: 5-ol Isomer (Symmetric)
Alternative: 4-ol Isomer (Asymmetric)
Alternative: Trans-fused
Symmetry Element
Plane of symmetry () passing through N2 and C5.
None ( symmetry).
axis (rarely stable).
13C NMR Signals
4 distinct signals (due to equivalence of C1/C3, C3a/6a, C4/C6).
7 distinct signals (all carbons unique).
Complex/Broad (due to strain).
1H NMR Pattern
Simplified. H1 and H3 appear as equivalent sets.
Complex. H1 and H3 are chemically distinct diastereotopic pairs.
Broad/Split.
Key Diagnostic
C5 (carbinol) appears as a singlet or triplet (decoupled) at ~70-75 ppm.
C4 (carbinol) breaks the symmetry of the bridgeheads.
Bridgehead protons (H3a/6a) show distinct coupling ( Hz).
Retro-Diels-Alder-like fragmentation is suppressed in saturated systems, making the molecular ion usually stable.
Part 2: Comparative Analysis of Alternatives
In drug development, "alternatives" often refer to the incorrect isomers generated during non-selective synthesis. Distinguishing the Target (5-ol) from the Regioisomer (4-ol) and Diastereomers is critical.
Scenario: Distinguishing Endo vs. Exo Alcohol
When the ketone precursor is reduced, a mixture of endo (concave) and exo (convex) alcohols forms.
Exo-OH: The hydroxyl group points away from the concave face of the bicyclic system.
Endo-OH: The hydroxyl group points into the concave face (sterically more crowded).
Differentiation Protocol (NOESY):
Exo-OH: Strong NOE correlation between H-5 (which is endo) and the Bridgehead Hydrogens (H-3a/H-6a) .
Endo-OH: H-5 is exo and points away from the bridgeheads; NOE is weak or absent. Instead, H-5 correlates with adjacent methylene protons.
Part 3: Experimental Protocols
Sample Preparation for NMR
Solvent Selection:
Preferred:
or (Methanol-d4).
Reasoning: The hydrochloride salt is highly polar. Using
often requires adding a drop of or free-basing, which can alter chemical shifts. ensures complete solubility and simplifies the spectrum by exchanging the labile -OH and -NH protons.
1D 13C: Proton-decoupled, 256 scans minimum to detect quaternary carbons (if derivatives are used).
2D NOESY: Mixing time (
) of 500ms is optimal for observing the specific spatial proximity in bicyclic[3.3.0] systems.
Workflow Diagram
The following decision tree illustrates the logical flow for validating the octahydrocyclopenta[c]pyrrol-5-ol structure.
Figure 1: Structural validation workflow for bicyclic pyrrolidine derivatives. Note the critical symmetry check at Step 2.
Part 4: Visualizing the Stereochemistry
To understand the "Performance" of the characterization, one must visualize the spatial relationships defined by the NOESY experiment.
Figure 2: Key NOE correlation diagnostic for the Exo-alcohol configuration. The proximity of H-5 to the bridgehead hydrogens confirms the relative stereochemistry.
References
PubChem. (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CID 67281394).[1] National Library of Medicine. [Link][1]
Veeprho. Gliclazide EP Impurity B (CAS 54786-86-6).[2][Link]
Octahydrocyclopenta[c]pyrrol-5-ol: Comprehensive Handling and Proper Disposal Protocol
As drug development accelerates, laboratory safety and precise chemical logistics must scale in tandem. Octahydrocyclopenta[c]pyrrol-5-ol (frequently supplied as a hydrochloride salt) is a highly valuable bicyclic pyrrol...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development accelerates, laboratory safety and precise chemical logistics must scale in tandem. Octahydrocyclopenta[c]pyrrol-5-ol (frequently supplied as a hydrochloride salt) is a highly valuable bicyclic pyrrolidine building block, prominently utilized in the synthesis of complex pharmaceutical agents such as autotaxin inhibitors and P2Y14 receptor antagonists[1].
However, its biological activity demands rigorous, self-validating handling and disposal systems. This guide provides step-by-step, causality-driven operational protocols to ensure absolute compliance with standards[2], protecting both your personnel and the environment.
Chemical Profile & Hazard Assessment
Designing a safe operational workflow begins with understanding the physicochemical properties of the target compound.
Table 1: Physicochemical and Hazard Profile of Octahydrocyclopenta[c]pyrrol-5-ol HCl
Mechanistic Hazard Causality:
The primary hazards of this compound stem from its chemical classification as a secondary amine hydrochloride. Upon contact with physiological moisture (such as sweat, tears, or mucous membranes), the salt dissociates. This dissociation causes localized pH shifts and osmotic stress that actively disrupt lipid bilayers and denature surface proteins. This mechanism is the direct cause of the pronounced skin (H315) and eye (H319) irritation observed upon accidental exposure.
Operational Safety & Handling Protocols
Before unsealing the chemical, establish a self-validating safety perimeter.
Engineering Controls: Always handle the powder within a certified chemical fume hood. Causality: The fume hood's negative pressure prevents the inhalation of aerosolized particulates, directly mitigating the H335 (respiratory irritation) hazard.
Personal Protective Equipment (PPE):
Gloves: Nitrile gloves (minimum 0.11 mm thickness). Self-Validation: Perform a visual and inflation check for micro-tears prior to donning.
Eye Protection: ANSI Z87.1-compliant safety goggles (not standard safety glasses) to prevent dust ingress.
Body: Standard laboratory coat with fully extended sleeves to prevent dermal deposition.
Step-by-Step Spill Response Methodology
In the event of a spill, immediate and systematic containment is required to prevent environmental release and cross-contamination.
Protocol: Solid Spill Containment
Evacuate & Assess: Temporarily clear the immediate area. Verify visually that the spill is limited to the solid form and has not mixed with incompatible liquid solvents (e.g., strong oxidizers).
Containment: Surround the spill perimeter with an inert absorbent material (e.g., dry sand). Causality: If ambient humidity is high, the hygroscopic nature of the hydrochloride salt may cause it to partially dissolve; the sand barrier prevents capillary spreading.
Collection: Use a non-sparking, anti-static scoop to carefully transfer the solid into a chemically resistant, sealable waste container. Causality: Never sweep with a standard brush. Sweeping applies kinetic energy that aerosolizes the active pharmaceutical intermediate (API) dust, bypassing dermal protective layers and directly targeting the respiratory tract.
Decontamination: Wipe the affected surface with a damp paper towel (using water to dissolve residual salt), followed by an ethanol wipe to rapidly dry the surface. Dispose of all wipes in the solid hazardous waste bin.
Waste Stream Routing and Disposal Procedures
Under EPA RCRA guidelines (40 CFR Part 261), Octahydrocyclopenta[c]pyrrol-5-ol is not a specifically listed P- or U-waste. However, its toxicity and irritant properties mandate that it be managed as a characteristic hazardous laboratory waste [2].
Decision tree for the segregation and disposal of Octahydrocyclopenta[c]pyrrol-5-ol waste streams.
Protocol: Step-by-Step Disposal Workflows
A. Solid Waste Accumulation
Place all unused, contaminated, or expired solid Octahydrocyclopenta[c]pyrrol-5-ol into a designated, chemically resistant container (e.g., HDPE plastic) with a secure screw-on cap.
Attach a compliant "Hazardous Waste" tag. The label must explicitly state the full chemical name, CAS number, and the primary hazard (Toxic/Irritant).
Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until collection by a licensed disposal vendor for high-temperature incineration.
B. Liquid Waste Segregation
Aqueous Solutions: If the compound is dissolved in water, the resulting solution will be slightly acidic due to the hydrochloride salt. Collect this in a dedicated aqueous hazardous waste carboy. Never pour this down the laboratory drain.
Organic Solutions: When utilized as a synthetic building block (e.g., dissolved in DMSO, Methanol, or Dichloromethane), route the waste strictly based on the solvent. If halogenated solvents (like DCM) are present, the entire mixture must be routed to the Halogenated Organic Waste stream to prevent adverse reactions and comply with EPA incineration emission regulations[2].
C. Empty Container Decontamination (Triple-Rinse Protocol)
To ensure regulatory compliance and prevent trace API exposure, empty containers must be chemically neutralized before disposal.
First Rinse: Add a small volume of a compatible solvent (e.g., ethanol or methanol) to the empty vial. Cap and agitate for 30 seconds. Empty the rinsate into the Organic Hazardous Waste container.
Second & Third Rinse: Repeat the process two more times. Causality: A single rinse leaves residual API adhering to the container walls. A triple-rinse protocol utilizes logarithmic dilution, ensuring that the concentration of the acutely active chemical drops well below the EPA's threshold for "RCRA-empty" containers, thereby validating the container as safe[2].
Defacement: Completely cross out or remove the original chemical label.
Final Disposal: The decontaminated glass or plastic container can now be safely disposed of in standard laboratory glass/solid waste receptacles.
References
Title: Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists
Source: National Center for Biotechnology Information (NIH PMC)
URL: [Link]
Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste
Source: Environmental Protection Agency (EPA) / eCFR
URL: [Link]
Personal protective equipment for handling Octahydrocyclopenta[c]pyrrol-5-ol
As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. It demands a deep understanding of why a chemical behaves the way it does and how our operational protocols mit...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. It demands a deep understanding of why a chemical behaves the way it does and how our operational protocols mitigate those specific physicochemical risks.
Octahydrocyclopenta[c]pyrrol-5-ol (and its hydrochloride salt derivatives, e.g., CAS 1256240-40-0) is a highly valued bicyclic aliphatic amine intermediate widely utilized in the synthesis of complex pharmaceuticals, including LFA-1 and autotaxin inhibitors[1]. While it offers immense synthetic utility, its structural properties necessitate rigorous, self-validating safety protocols.
This guide provides drug development professionals with a field-proven framework for the safe handling, personal protective equipment (PPE) integration, and disposal of this compound.
Understanding the mechanistic causality behind a chemical's hazard profile is the foundation of laboratory safety. According to standardized safety data, Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride presents the following primary hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (May cause respiratory irritation)[2].
Dermal and Ocular Causality (H315, H319): The irritation profile is driven by the secondary amine functionality. Even when stabilized as a hydrochloride salt, exposure to ambient moisture or sweat on the skin can cause localized dissociation. This results in a micro-environmental pH shift that disrupts cellular lipid bilayers, causing immediate dermal and mucosal irritation.
Inhalation Causality (H335): Typically supplied as a finely milled crystalline solid or lyophilized powder, the compound possesses a low mass-to-surface-area ratio, making it highly susceptible to aerosolization. Inhalation of these micro-particulates leads to rapid dissolution in the mucosal lining of the respiratory tract, triggering acute respiratory irritation[3].
Quantitative PPE Matrix
To mitigate these risks, PPE must be selected based on material compatibility and operational scale. The following table summarizes the mandatory PPE requirements and the scientific rationale behind each selection.
Protection Category
Recommended Equipment
Specification & Causality
Hand Protection
Nitrile Gloves (EN 374 / ASTM D6978)
Thickness: Minimum 0.11 mm for analytical scale; 0.33 mm for bulk transfer.Causality: Nitrile provides superior resistance to amine derivatives compared to latex. Double-gloving is required to prevent sweat-induced dermal absorption.
Eye Protection
Chemical Splash Goggles
Standard: ANSI Z87.1+ (or EN 166).Causality: Prevents micro-particulate ingress and protects against splash hazards during solvent reconstitution. Standard safety glasses are insufficient.
Body Protection
Flame-Resistant (FR) Lab Coat
Standard: 100% cotton or Nomex with knit cuffs.Causality: Knit cuffs prevent the sleeve from dragging through powdered residue, eliminating a common vector for forearm exposure.
Respiratory
N95 / P100 Particulate Respirator
Usage: Mandatory only if engineering controls (fume hood) fail, or during large-scale powder transfers (>50g) outside a controlled environment.
Self-Validating Operational Workflow
Every protocol executed in the laboratory must be a self-validating system. Do not proceed to the subsequent step unless the validation check is successful.
Step 1: Engineering Control Validation
Action: Turn on the chemical fume hood and ensure the sash is positioned at or below the 18-inch operating mark.
Self-Validation Check: Hold a single-ply Kimwipe at the bottom edge of the sash. It must be actively pulled inward, confirming a face velocity of at least 80–100 feet per minute (fpm)[4].
Step 2: PPE Integrity Check
Action: Don the required PPE as outlined in the matrix above.
Self-Validation Check: Before handling the chemical, perform a "blow-test" on your outer nitrile gloves by trapping air inside and squeezing to ensure there are no micro-punctures.
Step 3: Material Equilibration
Action: Remove the Octahydrocyclopenta[c]pyrrol-5-ol container from 2–8°C storage. Allow it to equilibrate to room temperature inside a desiccator before opening.
Causality: Opening a cold container introduces atmospheric condensation. Moisture degrades the reagent and exponentially increases its dermal adherence and corrosivity.
Step 4: Dispensing and Weighing
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula for transfer.
Causality: Bicyclic amine powders are highly prone to static charge buildup. Static discharge can cause the powder to violently repel from the spatula, aerosolizing the compound directly into the user's breathing zone.
Step 5: Reconstitution
Action: Slowly add the required solvent (e.g., dichloromethane or methanol) to the pre-weighed solid inside the fume hood. Cap the vial immediately after solvent addition before vortexing or sonicating.
Spill Response & Waste Management
In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and cross-contamination.
Minor Solid Spill (< 50 grams): Do not dry sweep, as this will aerosolize the irritant. Lightly mist the spilled powder with a 1% acetic acid solution (to neutralize the basic amine) or distilled water to bind the dust. Wipe up using absorbent pads and place in a hazardous waste bag[5].
Self-Validation Check: After wiping the spill area, press a pH test strip moistened with distilled water against the surface. A neutral pH (approx. 7) confirms the amine residue has been fully neutralized and removed.
Disposal Plan: Octahydrocyclopenta[c]pyrrol-5-ol waste must never be discharged into the municipal sewer. Collect all solid waste, contaminated PPE, and empty vials in a rigid, leak-proof container labeled "Hazardous Waste - Toxic/Irritant Amine Solid." Liquid waste from reconstitution must be segregated into a designated halogenated or non-halogenated organic waste carboy, depending on the solvent utilized[6].
Workflow Visualization
The following decision matrix illustrates the integration of PPE and engineering controls throughout the handling lifecycle of Octahydrocyclopenta[c]pyrrol-5-ol.
Workflow for handling Octahydrocyclopenta[c]pyrrol-5-ol, from storage to disposal.
References
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CID 67281394) . PubChem, National Center for Biotechnology Information.
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council, The National Academies Press.
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